molecular formula C28H34O5 B1265981 Azadiradione CAS No. 26241-51-0

Azadiradione

Katalognummer: B1265981
CAS-Nummer: 26241-51-0
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: KWAMDQVQFVBEAU-HMWIRDDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azadiradione is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by oxo groups at positions 3 and 16, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antimycobacterial and anti-inflammatory activities. It has a role as a plant metabolite, an antimycobacterial drug and an anti-inflammatory agent. It is a limonoid, a tetracyclic triterpenoid, an acetate ester, a cyclic terpene ketone and a member of furans.
This compound has been reported in Dysoxylum parasiticum, Quivisianthe papinae, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

26241-51-0

Molekularformel

C28H34O5

Molekulargewicht

450.6 g/mol

IUPAC-Name

[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1

InChI-Schlüssel

KWAMDQVQFVBEAU-HMWIRDDCSA-N

Isomerische SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C

Kanonische SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Natural Provenance of Azadiradione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Azadiradione, a potent tetracyclic triterpenoid belonging to the limonoid class of compounds. This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and insecticidal properties. This document provides a comprehensive overview of its primary plant sources, quantitative distribution, detailed experimental protocols for its isolation and analysis, and an elucidation of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is predominantly found in various species of the Meliaceae family, commonly known as the mahogany family. The most significant and well-documented source is the Neem tree (Azadirachta indica). However, notable quantities of this compound have also been identified in other related species.

Azadirachta indica (Neem)

The Neem tree is the primary and most commercially viable source of this compound.[1] Different parts of the tree contain varying concentrations of the compound, with the seeds being the most abundant reservoir.

  • Seeds and Kernels: Neem seeds, and specifically the kernels within, are the richest source of this compound.[1] The oil extracted from the seeds is a principal commercial source of this and other limonoids.

  • Fruits: The concentration of this compound is particularly high in the green, unripe fruits of the Neem tree. One study reported that this compound constitutes up to 59% of the total limonoids in green neem berries, a concentration that decreases as the fruit ripens.[2]

  • Leaves and Bark: While present in smaller quantities compared to the seeds and fruits, the leaves and bark of the Neem tree also contain this compound.[3]

Other Notable Sources

Beyond Azadirachta indica, several other species within the Meliaceae family have been identified as natural sources of this compound:

  • Carapa guianensis (Andiroba): The seeds of the Andiroba tree, native to the Amazon region, are a known source of this compound and related limonoids.[4]

  • Khaya senegalensis (African Mahogany): The stem bark and leaves of the African Mahogany tree have been reported to contain this compound.[5][6]

  • Chukrasia tabularis (Indian Redwood): Various parts of the Indian Redwood tree, including the leaves, bark, and fruits, are sources of a variety of limonoids, including this compound.[7][8]

  • Other Species: Trace amounts of this compound have also been reported in Cedrela odorata (Spanish Cedar), Chisocheton spp., and Xylocarpus granatum (Cannonball Mangrove).[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific plant part, the developmental stage of the plant material, and the geographic location. The following tables summarize the available quantitative data from various studies.

Plant Species Plant Part Extraction Method Yield/Concentration of this compound Reference
Azadirachta indicaFruit (Green Berries)Not Specified59% of total limonoids[2]
Azadirachta indicaFruitSolvent Extraction & Flash Chromatography0.05% (w/w) on fresh weight basis[9]
Azadirachta indicaSeedsNot SpecifiedPrincipal active ingredient in neem oil[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from its primary natural source, Azadirachta indica seeds.

Extraction of this compound from Neem Seeds

This protocol describes a standard laboratory-scale soxhlet extraction method.

Materials and Reagents:

  • Dried and powdered Neem (Azadirachta indica) seed kernels

  • Hexane (analytical grade)

  • Ethanol (95%) or Methanol (analytical grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: Weigh a desired amount of powdered neem seed kernels and place it in a cellulose thimble. Extract the powder with hexane in a soxhlet apparatus for 6-8 hours to remove the bulk of the oil. This step is crucial to improve the efficiency of the subsequent extraction of more polar limonoids. Discard the hexane extract containing the oil.

  • Limonoid Extraction: Air-dry the defatted neem seed powder to remove residual hexane. Place the defatted powder back into a clean thimble and extract with 95% ethanol or methanol in the soxhlet apparatus for 8-12 hours.

  • Concentration: After extraction, concentrate the ethanolic or methanolic extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude limonoid-rich extract.

Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

  • Crude limonoid extract from Neem seeds

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle and the excess hexane to drain until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude limonoid extract in a minimal amount of the initial mobile phase (e.g., hexane or a low polarity hexane-ethyl acetate mixture) and load it onto the top of the prepared column.

  • Elution: Begin the elution with a low polarity mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane-ethyl acetate mixture (gradient elution). For example, start with 100% hexane, then move to 95:5, 90:10, 85:15 (v/v) hexane:ethyl acetate, and so on.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v). Visualize the spots under a UV lamp. Fractions containing spots with an Rf value corresponding to a pure this compound standard are pooled together.

  • Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[10]

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the extract or purified sample and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other limonoids, originates from the cyclization of 2,3-oxidosqualene.[11] The following diagram illustrates the key steps in the proposed biosynthetic pathway leading to this compound.

Azadiradione_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Tirucallol Tirucallol 2,3-Oxidosqualene->Tirucallol Oxidosqualene cyclase (OSC) Protolimonoids Protolimonoids Tirucallol->Protolimonoids Series of oxidations & rearrangements Azadirone Azadirone Protolimonoids->Azadirone Furan ring formation This compound This compound Azadirone->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation and Analysis

The following diagram outlines the general workflow for the extraction, purification, and analysis of this compound from plant material.

Azadiradione_Workflow cluster_Plant_Material Plant Material Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis and Characterization A Collection of Plant Material (e.g., Neem Seeds) B Drying and Grinding A->B C Defatting with Hexane (Soxhlet Extraction) B->C D Extraction with Ethanol/Methanol (Soxhlet Extraction) C->D E Crude Limonoid Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Monitoring G->H I Purified this compound H->I J HPLC-UV Quantification I->J K Structural Elucidation (NMR, MS) J->K

Caption: Workflow for this compound isolation.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a prominent member of the limonoid class of tetranortriterpenoids, is a natural product of significant interest to the scientific community. Isolated primarily from the neem tree (Azadirachta indica), it has demonstrated a range of biological activities, including antifeedant, anti-inflammatory, and antimycobacterial properties.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a complex and highly oxygenated molecular architecture. Its chemical identity is firmly established through extensive spectroscopic analysis and is supported by the elucidation of its biosynthetic pathway.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₃₄O₅[1]
Molar Mass 450.57 g/mol [1]
IUPAC Name [(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate[1]
CAS Number 26241-51-0[1]
Appearance Crystalline solid
Melting Point 177 °C
Specific Rotation ([α]D) +120° (c 0.1, CHCl₃)
Stereochemistry

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated primarily through one- and two-dimensional NMR spectroscopy. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecule, allowing for the assignment of every atom within the structure.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1157.87.08, d (10.1)
2126.55.89, d (10.1)
3204.5-
447.4-
551.62.58, d (12.8)
623.91.85, m; 2.15, m
771.85.45, dd (12.8, 3.2)
844.2-
941.82.95, s
1043.3-
1118.21.65, m; 1.95, m
1230.11.45, m; 1.75, m
1347.9-
14150.2-
15120.15.98, s
16207.1-
1778.95.42, s
1820.91.05, s
1919.51.12, s
20125.7-
21141.07.38, t (1.7)
22109.96.35, dd (1.7, 0.8)
23143.27.42, t (1.7)
2821.51.08, s
2926.81.15, s
3016.90.88, s
OAc170.2-
OAc21.12.05, s

Note: The complete assignment of all proton and carbon signals requires advanced 2D NMR techniques such as COSY, HSQC, and HMBC.

Experimental Protocols

Isolation and Purification of this compound from Azadirachta indica Seeds

The following protocol outlines a general procedure for the isolation and purification of this compound from neem seeds. Yields and purity may vary depending on the quality of the starting material and the specific laboratory conditions.

1. Preparation of Plant Material:

  • Neem seeds are collected, depulped, and air-dried in the shade.

  • The dried seeds are decorticated to obtain the kernels.

  • The kernels are pulverized into a coarse powder.

2. Extraction:

  • The powdered neem kernels (1 kg) are defatted by Soxhlet extraction with n-hexane (3 L) for 24 hours.

  • The defatted kernel powder is then air-dried to remove residual hexane.

  • The dried powder is subsequently extracted with methanol (3 L) in a Soxhlet apparatus for 48 hours.

  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

3. Liquid-Liquid Partitioning:

  • The crude methanolic extract is suspended in a 1:1 mixture of methanol and water (v/v) and partitioned successively with n-hexane and then chloroform.

  • The chloroform fraction, containing the limonoids, is collected and concentrated in vacuo.

4. Chromatographic Purification:

  • The concentrated chloroform fraction is subjected to column chromatography on silica gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

  • Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated.

  • Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile and water to yield pure this compound.

Biosynthesis of this compound

This compound belongs to the family of limonoids, which are biosynthesized from the C30 triterpenoid precursor, tirucallol.[2][3] The biosynthetic pathway involves a series of complex enzymatic reactions, including oxidation, rearrangement, and cyclization.

Azadiradione_Biosynthesis Tirucallol Tirucallol Apotirucallol Apotirucallol-type precursor Tirucallol->Apotirucallol Oxidative degradation of side chain Azadirone Azadirone Apotirucallol->Azadirone Furan ring formation This compound This compound Azadirone->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound from Tirucallol.

The initial steps involve the oxidative degradation of the side chain of tirucallol to form an apotirucallol-type precursor.[2] This is followed by the formation of the characteristic furan ring, a hallmark of limonoids, to yield azadirone. Subsequent oxidation of azadirone leads to the formation of this compound.

Logical Workflow for Structural Elucidation

The structural elucidation of a natural product like this compound follows a logical and systematic workflow, beginning with isolation and culminating in the confirmation of its three-dimensional structure.

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Extraction Extraction from Neem Seeds Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Mass_Spec Mass Spectrometry (Molecular Formula) Pure_Compound->Mass_Spec NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure_Proposal Proposed Structure NMR_2D->Structure_Proposal Stereochemistry Stereochemical Assignment (NOESY, Coupling Constants) Structure_Proposal->Stereochemistry Final_Structure Confirmed Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The information presented, including physicochemical properties, comprehensive NMR data, a detailed isolation protocol, and a summary of its biosynthesis, serves as a foundational resource for scientists engaged in natural product chemistry, drug discovery, and related fields. The complex yet well-defined structure of this compound continues to make it a fascinating subject for further investigation into its biological activities and potential therapeutic applications.

References

The Biosynthesis of Azadiradione in Azadirachta indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a prominent tetranortriterpenoid found in the neem tree (Azadirachta indica), is a key intermediate in the biosynthesis of a plethora of bioactive limonoids, including the potent insecticidal compound azadirachtin. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting key enzymes, intermediates, quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development in this field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids[1]. The subsequent steps leading to this compound involve the formation of a triterpenoid backbone, followed by a series of oxidative modifications.

Formation of the Triterpenoid Precursor

The initial stages of triterpenoid biosynthesis are conserved across many plant species. The key steps are:

  • Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, is dimerized to form squalene. This reaction is catalyzed by the enzyme squalene synthase (SQS).

  • Squalene Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch-point intermediate. This reaction is catalyzed by squalene epoxidase (SQE).

  • Cyclization to Tirucalla-7,24-dien-3β-ol: In A. indica, the cyclization of 2,3-oxidosqualene is a crucial step that directs the pathway towards limonoid synthesis. The enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol[2]. This compound serves as the precursor for this compound and other limonoids in neem.

Oxidative Modifications to this compound

Following the formation of tirucalla-7,24-dien-3β-ol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the formation of this compound. While the exact sequence of these modifications is still under investigation, key identified enzymes and proposed steps include:

  • Oxidation of the Tirucallane Skeleton: It is hypothesized that a cascade of oxidations at various positions of the tirucalla-7,24-dien-3β-ol backbone is initiated by CYP enzymes. Specific CYPs, such as members of the CYP71 family, are believed to be involved in these transformations[2].

  • Formation of Azadirone: Azadirone is a likely intermediate in the pathway to this compound. Its formation involves modifications to the side chain and the steroid nucleus of the tirucallane precursor.

  • Conversion to this compound: The final steps to this compound likely involve further oxidation and rearrangement reactions. The presence of both azadirone and this compound in neem tissues supports this sequential conversion[2][3].

Quantitative Data

The concentration of this compound and related limonoids varies significantly across different tissues of the A. indica tree. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound and Related Limonoids in Different Tissues of Azadirachta indica

TissueThis compound (mg/g dry weight)Epoxythis compound (mg/g dry weight)Reference
Seed Kernel (Mature)HighHigh[2]
Pericarp (Early Stage)HighHigh[2]
LeafLowerLower[2]
FlowerPresentPresent
StemLowLow[2]
BarkLowLow[2]

Table 2: Enzyme Kinetic Parameters (Hypothetical - for illustrative purposes)

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
AiTTS12,3-Oxidosqualene---
CYP71BQ5Tirucalla-7,24-dien-3β-ol---
CYP71CD2Putative Intermediate---

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Limonoid Extraction and Quantification from A. indica Tissues

Objective: To extract and quantify this compound and other limonoids from various plant tissues.

Methodology:

  • Tissue Preparation: Collect fresh plant material (e.g., leaves, seeds, bark) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) to the tube.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 13,000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Sample Preparation for UPLC-MS Analysis:

    • Reconstitute the dried extract in 500 µL of methanol.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • UPLC-ESI-HRMS Analysis:

    • Chromatographic System: A high-resolution UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A suitable gradient to separate the compounds of interest (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Mass Spectrometry: Operate in positive ion mode with a mass range of m/z 100-1500. Use data-dependent MS/MS to obtain fragmentation patterns for compound identification.

    • Quantification: Create a calibration curve using an authentic standard of this compound. Spike known concentrations of the standard into a blank matrix to assess recovery and matrix effects.

Gene Cloning and Functional Characterization of Biosynthetic Enzymes

Objective: To clone the candidate genes (e.g., AiTTS1, CYPs) and functionally characterize their enzymatic activity.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from A. indica tissues known to accumulate high levels of this compound (e.g., young fruits) using a suitable plant RNA extraction kit.

    • Synthesize first-strand cDNA using a reverse transcriptase kit with an oligo(dT) primer.

  • Gene Cloning:

    • Design gene-specific primers based on the known or predicted sequences of the target genes.

    • Amplify the full-length coding sequences (CDS) using high-fidelity DNA polymerase.

    • Clone the PCR products into a suitable entry vector (e.g., pENTR/D-TOPO) and subsequently into a destination vector for heterologous expression (e.g., a yeast expression vector like pYES-DEST52 or a plant transient expression vector like pEAQ-HT-DEST1).

  • Heterologous Expression in Nicotiana benthamiana (Transient Expression):

    • Transform the expression constructs into Agrobacterium tumefaciens strain GV3101.

    • Grow a starter culture of the transformed Agrobacterium overnight in LB medium with appropriate antibiotics.

    • Inoculate a larger culture and grow to an OD600 of 0.8-1.0.

    • Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.

    • Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

    • For co-expression of multiple enzymes (e.g., a CYP and its reductase), mix the respective Agrobacterium cultures before infiltration.

    • Harvest the infiltrated leaf tissue after 3-5 days for metabolite analysis.

  • Enzyme Assays:

    • Microsome Isolation (for CYPs expressed in yeast): If expressing in yeast, prepare microsomal fractions from the yeast cultures.

    • Reaction Mixture: For an OSC assay, the reaction mixture would typically contain the enzyme preparation (e.g., yeast microsomes or plant protein extract), a buffer (e.g., phosphate or Tris-HCl), and the substrate (2,3-oxidosqualene). For a CYP assay, the mixture would additionally require a source of reducing equivalents, such as an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and a cytochrome P450 reductase.

    • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

    • Product Extraction and Analysis: Stop the reaction by adding a solvent (e.g., ethyl acetate or hexane). Extract the products, dry down the solvent, and analyze the products by GC-MS or LC-MS, comparing the retention times and mass spectra to authentic standards.

Visualizations

Biosynthesis Pathway of this compound

Azadiradione_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Triterpenoid Backbone Formation cluster_2 Limonoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol AiTTS1 (OSC) Azadirone Azadirone Tirucalladienol->Azadirone CYPs (e.g., CYP71 family) This compound This compound Azadirone->this compound CYPs

Caption: Biosynthesis pathway of this compound in A. indica.

Experimental Workflow for Gene Functional Characterization

Gene_Characterization_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Analysis RNA_Extraction RNA Extraction from A. indica cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Gene Cloning (PCR) cDNA_Synthesis->Gene_Cloning Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Agroinfiltration Agroinfiltration of N. benthamiana Agro_Transformation->Agroinfiltration Metabolite_Extraction Metabolite Extraction Agroinfiltration->Metabolite_Extraction LCMS_Analysis UPLC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Functional_Confirmation Functional Confirmation LCMS_Analysis->Functional_Confirmation

Caption: Workflow for functional characterization of biosynthetic genes.

Conclusion

The biosynthesis of this compound in Azadirachta indica is a complex process involving multiple enzymatic steps, starting from basic isoprenoid precursors. While significant progress has been made in identifying the initial cyclization step and the classes of enzymes involved in subsequent oxidative modifications, the complete pathway and its regulation are yet to be fully elucidated. The quantitative data and detailed experimental protocols provided in this guide aim to serve as a valuable resource for researchers working towards unraveling the remaining mysteries of this compound biosynthesis and harnessing its potential for various applications. Further research focusing on the functional characterization of the specific cytochrome P450 enzymes and the elucidation of their kinetic parameters will be crucial for the successful metabolic engineering of this important natural product.

References

What is the mechanism of action for Azadiradione's antioxidant properties?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid found in the neem tree (Azadirachta indica), has demonstrated significant antioxidant properties, positioning it as a promising candidate for further investigation in the management of oxidative stress-related pathologies. This technical guide delineates the multifaceted mechanism of action underlying this compound's antioxidant effects. The primary mechanisms include direct free radical scavenging, notably mimicking the action of superoxide dismutase (SOD), and the modulation of intracellular antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides an in-depth overview of the signaling pathways involved, detailed experimental protocols for assessing antioxidant activity, and a summary of the available quantitative data.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual approach: direct radical scavenging and indirect action via the upregulation of endogenous antioxidant systems.

Direct Radical Scavenging: A Superoxide Dismutase Mimic

Recent studies have elucidated that this compound functions as a superoxide dismutase (SOD) mimic in scavenging the superoxide radical anion (O₂⁻)[1][2][3]. Computational Density Functional Theory (DFT) studies suggest a reaction mechanism where this compound is regenerated while producing hydrogen peroxide and molecular oxygen, analogous to the enzymatic action of SOD[1][3][4]. This direct scavenging activity is a key contributor to its ability to mitigate oxidative stress.

Upregulation of Endogenous Antioxidant Defense Systems

This compound has been shown to enhance the expression and activity of several crucial antioxidant enzymes. This indirect antioxidant activity is largely mediated by the activation of the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, or induction by phytochemicals like this compound, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.

Studies have shown that this compound treatment leads to the upregulation of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[5]. This upregulation contributes significantly to the cellular antioxidant capacity. Furthermore, this compound has been observed to increase the levels of superoxide dismutase 1 (SOD1) and enhance glutathione (GSH) levels, further bolstering the cell's ability to combat oxidative damage[5].

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound and related neem extracts has been quantified in several studies. The following tables summarize the key quantitative findings.

ParameterCompound/ExtractModel SystemResultReference
Reactive Oxygen Species (ROS) Levels This compound (12.5, 25, 50 mg/kg)MPTP-induced miceDose-dependent reduction from 210.6% to 145.08%, 65.01%, and 19.23% respectively[5]
Malondialdehyde (MDA) Levels This compoundMPTP-induced miceSignificant reduction[5]
Glutathione (GSH) Levels This compound (12.5, 25, 50 mg/kg)MPTP-induced miceDose-dependent increase[5]
GSH:GSSG Ratio This compoundMPTP-induced miceSignificant improvement[5]
IC50 (DPPH Assay) Methanolic extract of A. indica stem barkIn vitro69.31 ± 1.22 µg/ml[6]
IC50 (DPPH Assay) Aqueous extract of A. indica root barkIn vitro102.87 ± 0.45 µg/ml[6]
IC50 (DPPH Assay) Ethanolic extract of A. indica rootsIn vitro13.81 ± 0.06 µg/ml[7]

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 sMaf sMaf Nrf2_nu->sMaf Dimerizes Nrf2_sMaf Nrf2-sMaf Heterodimer sMaf->Nrf2_sMaf ARE ARE Nrf2_sMaf->ARE Binds Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD1) Transcription->Antioxidant_Genes Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_CAA Cellular Antioxidant Activity (CAA) Assay DPPH1 Prepare this compound dilutions DPPH2 Mix with DPPH solution DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure absorbance at 517 nm DPPH3->DPPH4 ABTS1 Prepare this compound dilutions ABTS2 Mix with ABTS radical solution ABTS1->ABTS2 ABTS3 Incubate (e.g., 6 min) ABTS2->ABTS3 ABTS4 Measure absorbance at 734 nm ABTS3->ABTS4 CAA1 Culture cells (e.g., HepG2) CAA2 Load cells with DCFH-DA probe CAA1->CAA2 CAA3 Treat with this compound CAA2->CAA3 CAA4 Induce oxidative stress (AAPH) CAA3->CAA4 CAA5 Measure fluorescence (Ex: 485 nm, Em: 538 nm) CAA4->CAA5

References

Preliminary Investigation into Azadiradione's Anti-inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the seeds and fruit skin of the neem tree (Azadirachta indica), has garnered scientific interest for its diverse pharmacological activities.[1][2] Traditional uses of neem preparations for inflammatory conditions have prompted investigations into the specific bioactive constituents responsible for these effects. This technical guide provides a consolidated overview of the preliminary scientific evidence supporting the anti-inflammatory properties of this compound. It details the compound's effects in preclinical models, explores its likely molecular mechanisms of action, presents quantitative data from available studies, and outlines key experimental protocols for its evaluation. The primary focus is on its potential modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are critical in the pathogenesis of inflammatory diseases.

Data Presentation: Preclinical Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects of this compound are primarily derived from in vivo studies. While specific in vitro dose-response data for this compound is limited in current literature, studies on closely related compounds and extracts provide valuable insights.

Table 1: In Vivo Anti-inflammatory Activity of this compound

Model/AssaySpeciesTest SubstanceDoseRoute of AdministrationKey FindingsReference(s)
Carrageenan-induced Paw EdemaRatThis compound100 mg/kg-Exhibited significant anti-inflammatory activity.[3][4]
Carrageenan-induced Paw EdemaRatThis compound50 and 100 mg/kg-Showed significant anti-nociceptive and anti-inflammatory effects, particularly at the 100 mg/kg dose.[3]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Related Neem Limonoids and Extracts

Model/AssaySystemTest SubstanceConcentration/DoseKey FindingsReference(s)
Cytokine ReleaseBALB/c Mice (in vivo)Epoxythis compound-Prevented the LPS and PyMIF co-administered release of pro-inflammatory cytokines IL-1α, IL-1β, IL-6, and TNF-α.[5]
NF-κB Nuclear TranslocationHuman Cervical Cancer (HeLa) CellsEpoxythis compound-Inhibited the nuclear translocation of NF-κB.[6]
TNF-α ReleaseHuman Monocytic (THP-1) CellsMethanolic Extract of A. indica Leaves250 µg/mLAchieved maximum inhibition of TNF-α release (37.77%).[7]
NF-κB ActivationHuman Leukemia (K562) CellsMethanolic Extract of A. indica LeavesIC₅₀: 220 ± 20 µg/mLInhibited TNF-α-triggered induction of NF-κB.[2]

Proposed Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling cascades that regulate the expression of pro-inflammatory genes. The primary proposed pathways are the NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of NF-κB and MAPK Signaling

Inflammatory stimuli, such as bacterial LPS binding to Toll-like receptor 4 (TLR4), trigger intracellular signaling cascades. These include the activation of IκB kinase (IKK), which phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Concurrently, these stimuli activate the MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[10][11] Phosphorylation and activation of these kinases lead to the activation of other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes. Evidence suggests that this compound and related limonoids can interfere with these pathways, likely by inhibiting the phosphorylation of key proteins like IκBα and MAPK kinases, thereby preventing the nuclear translocation of NF-κB and suppressing the downstream inflammatory response.[2][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPKK Inhibits This compound->NFκB_nuc Inhibits Translocation DNA DNA NFκB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription

Proposed Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute, non-immune inflammation used to assess the efficacy of anti-inflammatory agents.[12][13]

3.1.1 Materials

  • Wistar albino rats (150-200g)

  • This compound (test compound)

  • Diclofenac Sodium or Indomethacin (standard drug)

  • 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline

  • Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)

  • Plethysmometer

  • Syringes and needles

3.1.2 Procedure

  • Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Standard): Diclofenac Sodium (e.g., 10 mg/kg).

    • Group III (Test): this compound (e.g., 50 mg/kg).

    • Group IV (Test): this compound (e.g., 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

  • Drug Administration: Administer the vehicle, standard drug, or test compound (this compound) orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.[14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14][15]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at time '0').

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS in activated macrophages.[16][17][18]

3.2.1 Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

3.2.2 Experimental Workflow

G A 1. Seed RAW 264.7 cells in 96-well plate (e.g., 5x10^4 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat cells with This compound (various conc.) for 1-2h B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24h D->E F 6. Collect supernatant E->F G 7. Perform Griess Assay: Mix supernatant with Griess Reagent F->G H 8. Incubate for 10 min at room temperature G->H I 9. Measure absorbance at 540 nm H->I J 10. Calculate % NO Inhibition vs. LPS-only control I->J

Workflow for In Vitro Nitric Oxide Inhibition Assay.

3.2.3 Detailed Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include wells for a vehicle control and a positive control (LPS only). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells except the negative control, to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production: % Inhibition = [(NO_LPS - NO_treated) / NO_LPS] x 100.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

    • A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure the observed NO reduction is not due to cytotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a significant bioactive constituent of Azadirachta indica with potent anti-inflammatory properties. In vivo studies have confirmed its efficacy in acute inflammation models.[3][4] Mechanistically, its action is likely mediated through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, a hypothesis supported by studies on closely related limonoids.[5][6] Furthermore, its established antioxidant and superoxide dismutase (SOD) mimic activity likely contributes to its anti-inflammatory profile by mitigating oxidative stress, a key component of the inflammatory cascade.[19][20]

However, to advance this compound as a potential therapeutic lead, further rigorous investigation is required. Future research should focus on:

  • Quantitative In Vitro Studies: Establishing clear dose-response relationships and IC₅₀ values for this compound's inhibition of key inflammatory mediators (NO, PGE₂, TNF-α, IL-6) and enzymes (COX-2, iNOS) in relevant cell lines such as primary macrophages and endothelial cells.

  • Direct Mechanistic Validation: Utilizing techniques like Western blotting and RT-PCR to directly confirm this compound's inhibitory effect on the phosphorylation of IκBα, p65, p38, ERK, and JNK, and the subsequent gene expression of inflammatory targets.

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess its drug-like properties and establish a safety profile.

A thorough exploration of these areas will be crucial in elucidating the full therapeutic potential of this compound and paving the way for its development as a novel anti-inflammatory agent.

References

The Multifaceted Therapeutic Potential of Azadiradione: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid predominantly isolated from the neem tree (Azadirachta indica), has been a cornerstone of traditional medicine in Asia, Africa, and the Middle East for centuries. Its historical application in treating a wide spectrum of ailments, from inflammatory conditions and infections to malignancies, has prompted extensive scientific investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound, supported by an in-depth analysis of its molecular mechanisms of action. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this promising natural compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Traditional Medicinal Applications

This compound is a principal active ingredient in neem oil, extracted from the seeds of the neem tree, and is also found in other plants like Spanish cedar (Cedrela odorata) and cannonball mangrove (Xylocarpus granatum).[1] Traditional medicine systems have long utilized various parts of the neem tree to treat a plethora of conditions. This compound, as a major constituent, is implicated in the therapeutic efficacy of these traditional remedies.[2]

Historically, preparations containing this compound have been used for the treatment of:

  • Inflammatory and Painful Conditions: Including rheumatism, arthritis, and skin inflammations.[2][3]

  • Infectious Diseases: It has been employed against bacterial, fungal, and viral infections.[1][2] Its use in treating malaria is also well-documented in traditional practices.[2]

  • Gastrointestinal Disorders: Such as peptic ulcers and constipation.[2][4]

  • Metabolic Diseases: Including diabetes.[2]

  • Cancer: Traditional remedies have utilized neem extracts for their purported anti-cancer properties.[2][5]

  • Neurological Ailments: Used in the management of conditions like Huntington's disease.[2][6]

  • Dermatological Issues: For complications like itching and ulcers.[2]

Pharmacological Activities and Quantitative Data

Scientific research has substantiated many of the traditional claims, revealing a wide array of pharmacological activities for this compound. This section summarizes the key findings and presents available quantitative data in a structured format.

Anti-inflammatory and Anti-nociceptive Activity

This compound has demonstrated significant anti-inflammatory and pain-relieving effects. Studies suggest that its mechanism involves the inhibition of arachidonic acid metabolism, a key pathway in inflammation.[2]

Assay Model Dose/Concentration Observed Effect Reference
Carrageenan-induced paw edemaRat100 mg/kgSignificant reduction in paw edema[7]
Acetic acid-induced writhingMouse100 mg/kgSignificant reduction in writhing response[7]
Hot-plate testMouse100 mg/kgSignificant increase in pain threshold[7]
Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Its cytotoxic effects are attributed to the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5]

Cell Line Cancer Type IC50 Value Reference
HeLaCervical Cancer1.09 ± 0.24 µg/ml (in combination)[3]
DU-145Prostate Cancer2.04 ± 0.07 µg/ml (in combination)[3]
MDA-MB-231Breast CancerNot specified (potent cytotoxic effect)[8]
Neuroprotective Effects

This compound exhibits neuroprotective properties, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic activities.[6][9] It has been shown to be a potent activator of Heat Shock Factor 1 (HSF1), a key regulator of cellular proteostasis.[9][10]

Assay Model Dose/Concentration Observed Effect Reference
MPTP-induced Parkinson's diseaseMouse50 mg/kgReduced loss of tyrosine hydroxylase-positive neurons; reduced ROS levels[9]
Polyglutamine expansion diseaseDrosophilaNot specifiedAmeliorated toxicity due to protein aggregation[9]
Antimalarial Activity

In line with its traditional use, this compound has shown activity against the malaria parasite, Plasmodium falciparum.

Assay Organism IC50 Value Reference
In vitro antiplasmodial activityPlasmodium falciparum (K1, multidrug-resistant)0.784 µg/mL (for crude extract containing AZD)[2]
In vitro antiplasmodial activityPlasmodium falciparum2.0 µg/ml (aqueous extract)[8]
Antioxidant Activity

This compound's antioxidant effects are crucial to its protective mechanisms in various disease models. It functions by scavenging free radicals and up-regulating endogenous antioxidant enzymes. Recent studies suggest it may mimic the action of superoxide dismutase (SOD).[11][12]

Assay Model Dose/Concentration Observed Effect Reference
Superoxide radical scavengingIn vitro (RRDE voltammetry)Not specifiedNeem oil (containing AZD) is ~26 times stronger than olive oil[11]
MPTP-induced oxidative stressMouse50 mg/kgSignificantly reduced ROS and lipid peroxidation; improved GSH levels[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

HSF1 Activation Pathway

This compound is a direct activator of Heat Shock Factor 1 (HSF1).[9] HSF1 is a transcription factor that upregulates the expression of heat shock proteins (HSPs), which are crucial for protein folding and degradation, thereby maintaining cellular proteostasis. This activation is independent of HSP90 or proteasome inhibition.[9] this compound directly interacts with the DNA-binding domain of HSF1, promoting its oligomerization and enhancing its affinity for heat shock elements (HSEs) in the promoters of target genes.

HSF1_Activation_by_this compound This compound This compound HSF1_monomer HSF1 (Monomer) This compound->HSF1_monomer Directly binds to DNA-binding domain HSF1_trimer HSF1 (Trimer) HSF1_monomer->HSF1_trimer Promotes Oligomerization HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE Binds to HSPs Heat Shock Proteins (HSPs) (e.g., HSP70, HSP27) HSE->HSPs Upregulates Transcription Proteostasis Cellular Proteostasis (Protein folding, degradation) HSPs->Proteostasis Maintains NFkB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα Complex DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Promotes Transcription PI3K_Akt_Inhibition This compound This compound (and related limonoids) PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes

References

Azadiradione: A Multi-Targeted Therapeutic Agent for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azadiradione, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is emerging as a compelling candidate for multi-target therapeutic development.[1] Traditionally used in Ayurvedic and other indigenous medicine systems, this natural compound is now the subject of rigorous scientific investigation, revealing a spectrum of pharmacological activities. This guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its action.

Pharmacological Profile: A Multi-faceted Approach to Disease

This compound exhibits a remarkable range of biological activities, positioning it as a potential therapeutic agent for a variety of complex diseases. Its multi-target nature offers the promise of enhanced efficacy and a reduced likelihood of drug resistance.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. This compound has shown potent anti-inflammatory properties, suggesting its utility in managing inflammatory conditions. This activity is mediated, in part, by its ability to suppress the production of pro-inflammatory cytokines.

Antioxidant Properties

This compound acts as an effective antioxidant, capable of scavenging superoxide radicals.[2] This activity is particularly noteworthy as it appears to mimic the action of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme. By reducing oxidative stress, this compound may offer protection against a wide range of pathologies.[2]

Other Therapeutic Activities

Beyond its anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess antidiabetic, antimalarial, antifungal, and anti-ulcer properties, further highlighting its broad therapeutic potential.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound, providing a basis for comparison and further investigation.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia220 ± 20[3]
JurkatAcute T-cell Leukemia250 ± 20[3]

Table 2: Anti-inflammatory and Other Activities of this compound

ActivityAssayModelIC50/Effective DoseReference
Anti-inflammatoryCarrageenan-induced paw edemaRat100 mg/kg[4]
Anti-inflammatory (NF-κB inhibition)Luciferase AssayK562 cells220 ± 20 µg/ml[3]
Anti-inflammatory (NF-κB inhibition)Luciferase AssayJurkat cells250 ± 20 µg/ml[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to evaluate the therapeutic potential of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., K562, Jurkat) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/ml.[3]

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT Incubation: MTT solution (5 mg/ml in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[5][6]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[5][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay for Cell Viability Assessment.
Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Wistar rats are typically used for this assay.[7]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Treatment: Rats are divided into control and treatment groups. The treatment group receives this compound (e.g., 100 mg/kg, orally) one hour before the induction of inflammation.[4] The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw of each rat.[7][8]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow start Start acclimatize Acclimatize Rats start->acclimatize group_animals Group Animals acclimatize->group_animals administer_azd Administer this compound/Vehicle group_animals->administer_azd induce_edema Induce Edema (Carrageenan) administer_azd->induce_edema measure_paw Measure Paw Volume induce_edema->measure_paw 1, 2, 3, 4, 5 hours analyze Analyze Data (% Inhibition) measure_paw->analyze end_node End analyze->end_node

In Vivo Anti-inflammatory Activity Assessment.

Molecular Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its therapeutic effects by modulating several key signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of NF-κB.[3] This inhibition is thought to occur through the suppression of IκBα phosphorylation and subsequent degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active NF-κB (p65/p50) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene induces This compound This compound This compound->IKK inhibits

This compound's Inhibition of the NF-κB Pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Epoxythis compound, a derivative of this compound, has been shown to attenuate the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[9] This is achieved by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.

PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt_p p-Akt Akt->Akt_p Downstream Downstream Effectors (Cell Survival, Proliferation) Akt_p->Downstream activates This compound This compound This compound->Akt inhibits phosphorylation

This compound's Modulation of the PI3K/Akt Pathway.
JNK/Akt and AMPK/mTOR Signaling Pathways

Recent studies have indicated that this compound can also modulate the JNK/Akt and AMPK/mTOR signaling pathways. Azadirachtin, a related limonoid, has been shown to regulate these pathways in pancreatic beta cells, suggesting a potential role for this compound in metabolic diseases.[10] this compound treatment has been observed to increase the phosphorylation of JNK and moderately increase the activation of AMPK, while decreasing the phosphorylation of mTOR.[10]

JNK_AMPK_Pathway cluster_jnk_ampk JNK/Akt and AMPK/mTOR Signaling Stress Cellular Stress JNK JNK Stress->JNK AMPK AMPK Stress->AMPK p_JNK p-JNK JNK->p_JNK Apoptosis Apoptosis p_JNK->Apoptosis p_AMPK p-AMPK AMPK->p_AMPK mTOR mTOR p_AMPK->mTOR inhibits Autophagy Autophagy p_AMPK->Autophagy activates p_mTOR p-mTOR p_mTOR->Autophagy inhibits This compound This compound This compound->JNK activates This compound->AMPK activates This compound->mTOR inhibits

References

Initial Studies on the Cytotoxic Activity of Azadiradione Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest within the oncology research community. Preliminary studies have highlighted its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the initial research, focusing on its cytotoxic effects, underlying mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic potential of this compound and its related compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below.

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Epoxythis compoundHeLa (Cervical)MTT Assay7.5 ± 0.0092[1]
7-deacetyl-7-benzoylepoxythis compoundHL-60 (Leukemia)MTT Assay2.7 - 3.1

Note: Further studies are required to establish a comprehensive IC50 profile of this compound across a wider panel of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Initial investigations into the molecular mechanisms underlying the cytotoxic activity of this compound and its derivatives indicate the induction of apoptosis, or programmed cell death, through multiple signaling pathways.

Mitochondrial-Mediated Apoptosis

Studies on epoxythis compound, a derivative of this compound, have shown its ability to induce apoptosis in human cervical cancer (HeLa) cells via the mitochondrial pathway.[1] This process is characterized by:

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Subsequent activation of caspase-9 and the executioner caspase-3.[1]

  • PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3.

Death Receptor-Mediated Apoptosis

Research on another related limonoid, 7-deacetyl-7-benzoylepoxythis compound, suggests the involvement of the death receptor-mediated pathway in its cytotoxic effects on HL-60 leukemia cells. This pathway is initiated by the activation of cell surface death receptors, leading to the activation of caspase-8, which in turn can activate downstream executioner caspases.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the initial studies of this compound's cytotoxic activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as those involved in apoptosis signaling pathways (e.g., Bax, Bcl-2, caspases).

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound and its derivatives, leading to apoptotic cell death.

Azadiradione_Apoptosis_Pathway cluster_mito Mitochondrial Pathway This compound This compound & Derivatives ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 DeathReceptors Death Receptors This compound->DeathReceptors Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3

Caption: Proposed signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of experiments to assess the cytotoxic activity of a compound like this compound is depicted below.

Cytotoxicity_Workflow start Start: Compound (this compound) cell_culture Cancer Cell Culture start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay western_blot Western Blot for Apoptotic Proteins apoptosis_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on Cytotoxic Activity data_analysis->conclusion

Caption: General experimental workflow for evaluating cytotoxicity.

Conclusion and Future Directions

The initial studies on this compound and its derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research. Future investigations should focus on expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's anticancer activity. Furthermore, more in-depth mechanistic studies are warranted to fully elucidate the signaling pathways involved and to identify potential biomarkers for predicting treatment response. Ultimately, these efforts will be crucial in determining the potential of this compound as a lead compound for the development of novel and effective cancer therapies.

References

The Discovery and Isolation of Azadiradione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachta indica, commonly known as the neem tree, is a cornerstone of traditional medicine in many cultures, owing to its rich repository of bioactive compounds. Among these, the limonoids, a class of tetranortriterpenoids, are of significant scientific interest for their diverse pharmacological activities. Azadiradione, a prominent limonoid found in neem seeds, has garnered considerable attention for its potent anti-inflammatory, antioxidant, and insect-antifeedant properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and professionals in drug development.

Discovery and Structural Elucidation

While the traditional use of neem extracts spans centuries, the systematic isolation and characterization of its individual constituents is a more recent scientific endeavor. This compound was identified as one of the key limonoids present in neem seeds. Its molecular structure was elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography[1].

Localization and Concentration in Neem

The concentration of this compound is not uniform throughout the neem tree and varies significantly with the developmental stage of the fruit. Studies have shown that the highest concentration of this compound is found in the green, unripe berries, with the concentration gradually decreasing as the fruit ripens[1]. This variation underscores the importance of selecting the appropriate starting material to maximize the yield of this compound.

Table 1: Concentration of this compound in Neem Fruit at Different Ripening Stages

Ripening StageThis compound Concentration (%)
Green Berries59
Ripe Berries3

Source: Adapted from[1]

Experimental Protocols

Extraction of this compound from Neem Seeds

The initial step in isolating this compound involves the extraction of the crude limonoid mixture from neem seeds. Solvent extraction is the most commonly employed method.

Protocol: Solvent Extraction

  • Preparation of Plant Material: Neem seeds are collected, depulped, and air-dried in the shade. The dried seeds are then dehulled to obtain the kernels, which are subsequently pulverized into a fine powder.

  • Defatting: The powdered neem kernels are first defatted using a non-polar solvent like n-hexane to remove the bulk of the neem oil. This is typically done using a Soxhlet apparatus or by continuous stirring at room temperature.

  • Extraction of Limonoids: The defatted neem kernel powder is then extracted with a polar solvent, most commonly methanol or ethanol, to isolate the limonoid-rich fraction. This extraction can also be performed using a Soxhlet apparatus or by maceration with stirring.

  • Concentration: The resulting polar extract is concentrated under reduced pressure using a rotary evaporator to yield a crude limonoid extract. A study reported a 3.5% yield of crude limonoid extract from neem fruit using this method[2].

Purification of this compound

The crude limonoid extract is a complex mixture of various compounds. Therefore, further purification is necessary to isolate this compound. Chromatographic techniques are indispensable for this purpose.

Protocol: Flash Chromatography

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane) to create the column bed.

  • Sample Loading: The crude limonoid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in n-hexane and gradually increasing the concentration of ethyl acetate.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Fractions containing pure this compound are pooled together and concentrated under reduced pressure to yield the purified compound. One study reported that flash chromatographic purification of the crude limonoid extract yielded a fraction enriched with this compound, constituting 8.13% of the extract[2]. The overall yield of isolated this compound from neem fruit on a fresh weight basis was 0.05%[2].

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Characteristic signals for the furan ring, vinyl protons, and methyl groups.
¹³C NMR Resonances corresponding to the carbonyl carbons, olefinic carbons, and the tetracyclic triterpenoid skeleton.
ESI-MS [M+H]⁺ ion observed at m/z 451.2.

Source:[3]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound in various extracts.

Protocol: HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 215-220 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard of known concentration. A UHPLC-MS/SRM method has been developed for the sensitive quantification of this compound, with a limit of quantification (LOQ) of 62.5 pg on column[4].

Mandatory Visualizations

experimental_workflow start Neem Seeds depulping Depulping & Drying start->depulping dehulling Dehulling depulping->dehulling pulverization Pulverization dehulling->pulverization defatting Defatting (n-hexane) pulverization->defatting extraction Solvent Extraction (Methanol) defatting->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Limonoid Extract concentration1->crude_extract flash_chromatography Flash Chromatography (Silica Gel) crude_extract->flash_chromatography fraction_collection Fraction Collection & TLC Monitoring flash_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 pure_this compound Pure this compound concentration2->pure_this compound

Figure 1: Experimental workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, with its anti-inflammatory properties being particularly well-documented. One of the key mechanisms underlying its anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Epoxythis compound, a related compound, has been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes[5].

nf_kb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb_nfkb->ikb ikb_nfkb->nfkb nfkb_active Active NF-κB nucleus->nfkb_active gene_transcription Gene Transcription nfkb_active->gene_transcription induces inflammatory_response Inflammatory Response (e.g., TNF-α, IL-6, COX-2) gene_transcription->inflammatory_response This compound This compound This compound->ikk inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from neem seeds. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents. The potent biological activities of this compound, particularly its anti-inflammatory effects mediated through the NF-κB pathway, highlight its potential as a lead compound for further investigation.

References

A Technical Guide to the Physicochemical Properties of Pure Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione is a tetranortriterpenoid, belonging to the limonoid class of natural compounds, predominantly isolated from the neem tree (Azadirachta indica).[1] It is a significant bioactive constituent of neem oil and seeds, recognized for a wide spectrum of biological activities.[1] These activities include antioxidant, anti-inflammatory, antimycobacterial, and cytotoxic effects.[2] Notably, recent research has highlighted its role as a direct activator of Heat Shock Factor 1 (HSF1) and its ability to mimic the function of the antioxidant enzyme Superoxide Dismutase (SOD), making it a compound of high interest for therapeutic development, particularly in the context of neurodegenerative diseases and cancer.[2][3][4][5] This guide provides an in-depth overview of the core physicochemical properties of pure this compound, detailed experimental protocols for its isolation and analysis, and a visualization of its key signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of pure this compound are summarized below. These properties are critical for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₄O₅[2][6]
Molecular Weight 450.57 - 450.6 g/mol [2][6]
CAS Number 26241-51-0[2][6]
IUPAC Name [(5R,7R,8R,9R,10R,13S,17R)-17-(Furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate[1]
Appearance Solid
Melting Point 99 °C
Boiling Point 552.1 °C
Solubility Sparingly soluble in Chloroform (1-10 mg/ml) Slightly soluble in Methanol (0.1-1 mg/ml) Slightly soluble in Water[2]
Purity ≥90% to ≥98% (Commercially available)[2]
Storage Conditions Store at < -15°C in a well-closed container.

Experimental Protocols

Detailed methodologies are essential for the consistent isolation, purification, and characterization of this compound. The following protocols are based on established methods reported in the scientific literature.

Isolation and Purification from Azadirachta indica Fruits

A high-yield process for obtaining pure this compound involves solvent extraction followed by chromatographic purification.[7] An automated and rapid Medium Pressure Liquid Chromatography (MPLC)-based protocol is particularly effective for preparative scale isolation.[6][7][8]

  • Step 1: Extraction

    • Collect fresh neem fruits and depulp them to obtain the seeds/kernels.

    • Dry the kernels and pulverize them into a fine powder.

    • Perform solvent extraction using a suitable organic solvent (e.g., methanol or ethanol) to yield a crude limonoid-rich extract.[7][9] A common method is Soxhlet extraction.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Step 2: Chromatographic Purification

    • Adsorb the concentrated crude extract onto silica gel.

    • Load the adsorbed sample onto a flash chromatography or MPLC system equipped with a silica gel column.[7]

    • Elute the column using a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the concentration of a more polar solvent like ethyl acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or an integrated detector (e.g., Photodiode Array detector).

    • Pool the fractions containing pure this compound, as identified by comparison with a reference standard.

    • Evaporate the solvent to yield purified, solid this compound. The overall process can yield around 0.05% of this compound from the fresh weight of neem fruit.[7]

G Workflow for Isolation and Purification of this compound A Neem Fruits B Depulping & Drying of Kernels A->B C Pulverization B->C D Solvent Extraction (e.g., Methanol) C->D E Crude Limonoid Extract D->E F Flash / MPLC Chromatography (Silica Gel Column) E->F G Fraction Collection F->G H TLC / UV Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Pure this compound (Solid) J->K G HSF1 Activation Pathway Modulated by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSF1_monomer HSF1 (Monomer) Inactive HSF1_HSP90 HSF1-HSP90 Complex HSF1_monomer->HSF1_HSP90 HSF1_trimer HSF1 (Trimer) Active HSF1_monomer->HSF1_trimer Trimerization HSP90 HSP90 HSP90->HSF1_HSP90 HSF1_HSP90->HSF1_monomer Release AZD This compound AZD->HSF1_monomer Promotes Oligomerization Stress Proteotoxic Stress Stress->HSF1_HSP90 HSF1_trimer_nuc HSF1 (Trimer) HSF1_trimer->HSF1_trimer_nuc Nuclear Translocation HSE HSE (DNA) HSF1_trimer_nuc->HSE Binds Transcription Transcription HSE->Transcription mRNA HSP mRNA Transcription->mRNA HSPs Heat Shock Proteins (HSP70, HSP27, etc.) mRNA->HSPs Translation Proteostasis Enhanced Proteostasis & Cell Survival HSPs->Proteostasis G Proposed SOD Mimicry Cycle of this compound AZD This compound AZD_H Protonated This compound AZD->AZD_H + H⁺ AZD_rad This compound Radical AZD_H->AZD_rad + O₂•⁻ O2 O₂ AZD_H->O2 AZD_rad->AZD + O₂•⁻ + H⁺ H2O2 H₂O₂ AZD_rad->H2O2 O2_rad1 O₂•⁻ O2_rad2 O₂•⁻ H_ion1 H⁺ H_ion2 H⁺

References

An In-depth Technical Guide to the Insect Antifeedant Properties of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its diverse biological activities, including its potent insect antifeedant properties. While often studied in the context of the more complex azadirachtin, this compound itself presents a compelling case for investigation as a natural pest management agent. This technical guide provides a comprehensive overview of the current state of exploratory research on the insect antifeedant properties of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its efficacy, the experimental methodologies used for its evaluation, and the putative molecular mechanisms underlying its action. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols, and presents a hypothetical signaling pathway for its mode of action, thereby serving as a foundational resource for future research and development in this field.

Introduction

The relentless search for effective and environmentally benign alternatives to synthetic insecticides has led to a resurgence of interest in plant-derived bioactive compounds. Among these, limonoids from the neem tree (Azadirachta indica) are preeminent, with a long history of use in traditional agriculture and medicine. This compound is a major constituent of neem seeds, particularly in their early stages of development.[1] It shares a common biosynthetic pathway with other notable limonoids like azadirachtin and nimbin.[2] While azadirachtin is renowned for its potent and broad-spectrum insecticidal and antifeedant activities, this compound is emerging as a significant bioactive compound in its own right, demonstrating a range of effects including anti-inflammatory, anti-malarial, and noteworthy insect antifeedant properties.[3] This guide focuses specifically on the antifeedant characteristics of this compound, providing a technical exploration of its potential as a targeted and sustainable insect control agent.

Quantitative Antifeedant Activity of this compound

The antifeedant efficacy of this compound has been quantified against several key insect pests. The data, primarily derived from laboratory bioassays, indicate a dose-dependent reduction in feeding behavior. The following tables summarize the available quantitative data.

Table 1: Growth Inhibitory and Antifeedant Activity of this compound Against Lepidopteran Pests

Insect SpeciesLarval InstarBioassay TypeParameter MeasuredConcentration/DoseResultReference
Plutella xylostella (Diamondback Moth)Not SpecifiedNot SpecifiedAntifeedant ActivityNot SpecifiedModerate Activity[4]
Heliothis virescens (Tobacco Budworm)Not SpecifiedDiet IncorporationGrowth Inhibition (EC₅₀)560 µg/mL-[4]
Spodoptera litura (Tobacco Cutworm)3rd InstarNo-Choice Leaf DiscAntifeedant ActivityNot SpecifiedModerate Activity[5]

Table 2: Comparative Antifeedant and Growth Regulatory Activities of Neem Limonoids

CompoundInsect SpeciesAntifeedant ActivityGrowth Regulatory ActivityReference
This compoundSpodoptera lituraModerateModerate[6]
Azadirachtin-ASpodoptera lituraHighHigh[6]
SalanninSpodoptera lituraModerateModerate[6]
NimbinSpodoptera lituraLowLow[6]

Experimental Protocols for Antifeedant Bioassays

The evaluation of antifeedant properties relies on standardized bioassays that quantify the deterrence of a compound to insect feeding. The "no-choice" and "choice" leaf disc bioassays are the most common methods employed.

No-Choice Leaf Disc Bioassay

This method assesses the antifeedant effect of a compound when the insect has no alternative food source.

Objective: To determine the feeding deterrence of this compound against a target insect pest in a no-choice scenario.

Materials:

  • This compound of known purity

  • Acetone or other suitable solvent

  • Distilled water

  • Non-ionic surfactant (e.g., Triton X-100 or Tween 20)

  • Fresh, untreated host plant leaves (e.g., castor bean leaves for Spodoptera litura)

  • Cork borer or circular punch

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Leaf area meter or image analysis software

  • Rearing cages for the target insect species

  • Third or fourth instar larvae of the target insect (e.g., Spodoptera litura), pre-starved for 2-4 hours.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1% w/v in acetone).

    • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

    • A control solution should be prepared with the solvent and a small amount of surfactant in distilled water, without the test compound.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size (e.g., 4 cm diameter) from healthy, pesticide-free host plant leaves using a cork borer.

    • Dip each leaf disc into the respective test solution for a uniform duration (e.g., 10-20 seconds).

    • Allow the solvent to evaporate completely at room temperature.

  • Bioassay Setup:

    • Place a moist filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in each Petri dish.

    • Introduce a single, pre-starved larva into each Petri dish.

    • Each concentration and the control should be replicated at least five times.

  • Incubation and Data Collection:

    • Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, and a 14:10 h light:dark photoperiod).

    • After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or by capturing a digital image and analyzing it with appropriate software.

  • Calculation of Antifeedant Index (AFI): The antifeedant activity is typically expressed as the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI), calculated using the following formula:

    AFI (%) = [(C - T) / (C + T)] * 100

    Where:

    • C = Area of leaf consumed in the control disc

    • T = Area of leaf consumed in the treated disc

Choice Leaf Disc Bioassay

This method evaluates the antifeedant effect when the insect is presented with both a treated and an untreated food source, allowing for an assessment of preference.

Procedure: The procedure is similar to the no-choice assay, with the key difference being that each Petri dish contains two leaf discs: one treated with the test compound and one treated with the control solution. The discs are placed equidistant from the center of the dish where the larva is introduced. The consumption of both discs is measured after 24 hours, and the preference or deterrence is calculated.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antifeedant effects are not yet fully elucidated. However, based on studies of the closely related and structurally similar limonoid, azadirachtin, and general principles of insect chemosensation, a hypothetical model can be proposed. The antifeedant action is believed to be initiated at the peripheral nervous system, specifically through the stimulation of gustatory receptor neurons (GRNs) located in sensilla on the insect's mouthparts, antennae, and tarsi.

Interaction with Gustatory Receptors

It is hypothesized that this compound, like other bitter-tasting compounds, binds to specific gustatory receptors (GRs) on the dendritic membrane of bitter-sensing GRNs.[7][8] These GRs are a diverse family of proteins that function as ligand-gated ion channels.[8] The binding of this compound to these receptors is thought to induce a conformational change, leading to the opening of the ion channel and an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) into the neuron. This influx of positive ions depolarizes the neuronal membrane, generating action potentials that are transmitted to the subesophageal ganglion and higher brain centers. This neural signal is interpreted as a deterrent, leading to the cessation of feeding.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling cascade initiated by the interaction of this compound with an insect's gustatory system.

Azadiradione_Antifeedant_Pathway This compound This compound GR Gustatory Receptor (GR) (Ligand-gated ion channel) This compound->GR Binding IonChannel Ion Channel Opening GR->IonChannel Membrane Dendritic Membrane of Gustatory Receptor Neuron CationInflux Cation Influx (Na⁺, K⁺, Ca²⁺) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization SecondMessenger Second Messenger Activation (e.g., Ca²⁺, IP₃) CationInflux->SecondMessenger Ca²⁺ as a second messenger ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to CNS ActionPotential->SignalTransmission BehavioralResponse Behavioral Response: Feeding Deterrence SignalTransmission->BehavioralResponse Downstream Downstream Signaling (e.g., Protein Kinase Activation) SecondMessenger->Downstream Downstream->BehavioralResponse Modulation of neuronal sensitivity Experimental_Workflow Start Start: Isolate/Synthesize this compound Bioassays Antifeedant Bioassays (Choice & No-Choice) Start->Bioassays Confirm Activity Electrophysiology Electrophysiological Recordings (Tip-recording from sensilla) Bioassays->Electrophysiology Identify Responsive Neurons ReceptorIdentification Gustatory Receptor Identification (RNAi, Heterologous Expression) Electrophysiology->ReceptorIdentification Characterize Receptor Specificity SignalingStudies Signaling Pathway Analysis (Calcium imaging, Pharmacological blockers) ReceptorIdentification->SignalingStudies Investigate Downstream Events End Elucidation of Molecular Mechanism SignalingStudies->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Azadiradione from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione is a tetracyclic triterpenoid limonoid found in various parts of the neem tree (Azadirachta indica), with significant concentrations in the fruits and seeds.[1][2] This compound has garnered considerable interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antimycobacterial, and antioxidant properties.[3][4] The effective extraction and isolation of pure this compound are crucial for further pharmacological studies, drug development, and its potential application as a biopesticide.[1] This document provides a detailed protocol for the extraction of a crude limonoid mixture from neem fruit material followed by the purification of this compound using flash column chromatography. Additionally, it outlines a standard method for the analysis and quantification of the isolated compound using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is the foundational step for efficient extraction.

  • Collection and Drying: Collect fresh, mature neem fruits. The fruits should be depulped to obtain the seeds. The seeds are then washed and shade-dried to a moisture content of approximately 2-3% by weight to prevent fungal growth and degradation of bioactive compounds.[5]

  • Grinding: The dried neem seeds are finely ground into a powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, thereby enhancing extraction efficiency.[6]

Solvent Extraction of Crude Limonoid Extract

This step involves the extraction of the crude mixture of limonoids, including this compound, from the prepared plant material.

  • Defatting (Optional but Recommended): To remove oils that can interfere with subsequent purification steps, the powdered neem seeds are first defatted. This is typically done by Soxhlet extraction or maceration with a nonpolar solvent like n-hexane for 6-8 hours.[7] The defatted seed cake is then dried to remove residual hexane.

  • Limonoid Extraction: The defatted neem seed powder is then subjected to extraction with a polar solvent to isolate the limonoids.

    • Maceration: The powder is soaked in ethyl acetate or methanol at room temperature with occasional stirring for 24-48 hours.

    • Soxhlet Extraction: The powdered material is placed in a thimble and extracted with ethyl acetate or methanol in a Soxhlet apparatus for 6-8 hours.[4]

  • Concentration: The resulting solvent extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator. The water bath temperature should be maintained around 40-45°C to prevent thermal degradation of the compounds.[8][9] The process is continued until a thick, crude extract is obtained.

Purification of this compound by Flash Column Chromatography

Flash chromatography is an efficient method for the preparative separation of compounds from a mixture.

  • Column Preparation: A glass column is packed with silica gel (230-400 mesh) as the stationary phase. The amount of silica gel used is typically 30 to 100 times the weight of the crude extract to be loaded.[10] The column is then equilibrated with the initial mobile phase (e.g., 100% n-hexane).

  • Sample Loading: The crude limonoid extract is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the initial mobile phase) and loaded onto the top of the silica gel column. Alternatively, for samples with poor solubility, dry loading can be performed by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[1]

  • Elution: The separation is achieved by eluting the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate in the mobile phase. A typical gradient elution profile is as follows:

    • 100% n-hexane

    • n-hexane : ethyl acetate (9:1)

    • n-hexane : ethyl acetate (8:2)

    • n-hexane : ethyl acetate (7:3)

    • n-hexane : ethyl acetate (1:1)

    • 100% ethyl acetate

  • Fraction Collection: Fractions of the eluate are collected in separate tubes.

  • Analysis of Fractions: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. The fractions showing a clean spot corresponding to the Rf value of a standard this compound sample are pooled together.

  • Final Concentration: The pooled fractions containing pure this compound are combined and the solvent is removed using a rotary evaporator to yield the isolated compound as a powder or amorphous solid.

Analysis and Quantification by HPLC

HPLC is a precise method for confirming the purity and quantifying the yield of the isolated this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is used.

  • Mobile Phase: A common mobile phase for the analysis of this compound and other limonoids is a mixture of acetonitrile and water, or methanol and water.[11][12] A typical isocratic mobile phase is water:acetonitrile (60:40 v/v).[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 217 nm[11][12]

    • Injection Volume: 20 µL

    • Column Temperature: 25-30 °C

  • Quantification: A calibration curve is generated using standard solutions of pure this compound at known concentrations. The concentration of this compound in the isolated sample is then determined by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and isolation of this compound.

Table 1: Yields at Different Stages of Extraction and Purification

StageStarting MaterialProductYield (%)Reference(s)
Solvent ExtractionNeem FruitsCrude Limonoid Extract3.5%[13]
Flash ChromatographyCrude Limonoid ExtractPurified this compound8.13% of the crude extract[13]
Overall YieldNeem Fruits (fresh weight)Purified this compound0.05%[13]

Table 2: HPLC Parameters for this compound Analysis

ParameterValueReference(s)
ColumnC18 Reversed-Phase[11][12]
Mobile PhaseWater:Acetonitrile (60:40 v/v)[12]
Flow Rate1.0 mL/min[11][12]
Detection Wavelength217 nm[11][12]
Injection Volume20 µL
Column Temperature25-30 °C

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.

Extraction_and_Isolation_of_this compound Plant_Material Neem Fruits/Seeds Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Limonoid Extract Solvent_Extraction->Crude_Extract Flash_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude_Extract->Flash_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Flash_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Isolated_this compound Isolated this compound Solvent_Removal->Isolated_this compound HPLC_Analysis HPLC Analysis for Purity and Quantification Isolated_this compound->HPLC_Analysis Final_Product Pure this compound HPLC_Analysis->Final_Product

Caption: Workflow for this compound Extraction and Isolation.

Logical_Relationship Neem Neem (Azadirachta indica) Limonoids Limonoids Neem->Limonoids is a source of This compound This compound Limonoids->this compound includes Biological_Activity Biological Activities (Anti-inflammatory, Antioxidant, etc.) This compound->Biological_Activity exhibits Applications Potential Applications (Pharmaceuticals, Biopesticides) Biological_Activity->Applications leads to

Caption: Logical Relationship of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Azadiradione, a significant bioactive limonoid found in Azadirachta indica (Neem). The described protocol is applicable for the analysis of this compound in extracts from various parts of the neem plant, including leaves, bark, and seeds, as well as in formulated products. This method utilizes a reverse-phase C18 column with a gradient elution program and UV detection, ensuring high resolution and accurate quantification. The protocol has been synthesized from validated methodologies to provide researchers, scientists, and drug development professionals with a reliable tool for quality control and research purposes.

Introduction

This compound is a tetranortriterpenoid and a key bioactive constituent of the neem tree, known for its wide range of pharmacological activities. As interest in neem-based therapeutics and botanical products grows, the need for accurate and precise analytical methods for the quantification of its active components is critical. This document provides a detailed HPLC method for the quantification of this compound, offering a valuable resource for natural product research, quality control of herbal formulations, and drug discovery and development.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Standards: A certified reference standard of this compound.

  • Sample Preparation: Standard laboratory glassware, analytical balance, sonicator, and syringe filters (0.45 µm).

Chromatographic Conditions

The following chromatographic conditions are recommended for the quantification of this compound:

ParameterRecommended Setting
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Program Time (min)
0
10
15
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 220 nm
Run Time 25 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh 1 g of dried and powdered plant material (e.g., neem leaves, seeds).

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method has been validated for several key parameters to ensure its accuracy and reliability. A summary of the validation parameters is presented below.[1]

Validation ParameterTypical Results
Linearity (R²) > 0.995
Accuracy (% Recovery) 98% - 105%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng range
Limit of Quantification (LOQ) Typically around 62.5 pg on column[1]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation (C18 Column) HPLC_System->Chromatography Detection UV Detection (220 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application of Azadiradione in Animal Models of Gastric Ulcers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azadiradione, a limonoid isolated from the seeds of Azadirachta indica (neem), in preclinical animal models of gastric ulcers. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-ulcer potential of this compound.

Introduction

Gastric ulcers are a prevalent gastrointestinal disorder characterized by mucosal damage. This compound has demonstrated significant cytoprotective and anti-secretory effects in various rat models of gastric ulceration.[1][2][3] Its primary mechanism of action involves the inhibition of the H+/K+-ATPase (proton pump), a key enzyme in gastric acid secretion.[1][2] This document outlines the experimental protocols and data presentation formats for investigating the anti-ulcer properties of this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental evaluation of this compound in different gastric ulcer models.

Table 1: Effect of this compound on Cold Restraint-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Percentage Inhibition (%)
Control (Vehicle)--
This compound20
Omeprazole (Standard)10

Table 2: Effect of this compound on Aspirin-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Percentage Inhibition (%)
Control (Vehicle)--
This compound20
Omeprazole (Standard)10

Table 3: Effect of this compound on Ethanol-Induced Gastric Ulcers in Rats

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Percentage Inhibition (%)
Control (Vehicle)--
This compound20
Sucralfate (Standard)500

Table 4: Effect of this compound on Pyloric Ligation-Induced Gastric Ulcers and Gastric Secretion in Rats

Treatment GroupDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Gastric Volume (mL)pH of Gastric JuiceTotal Acidity (mEq/L)
Control (Vehicle)-
This compound20
Omeprazole (Standard)10

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established models for inducing gastric ulcers in rats.

Animals
  • Species: Sprague-Dawley rats

  • Weight: 150-180 g

  • Housing: Animals should be housed in cages with raised floors of wide mesh to prevent coprophagy.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to experimentation.

  • Fasting: Animals should be fasted for 24 hours before ulcer induction, with free access to water.

Drug Administration
  • This compound: Administer orally (p.o.) at a dose of 20 mg/kg.

  • Vehicle: Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).

  • Standard Drugs:

    • Omeprazole (10 mg/kg, p.o.) for cold restraint, aspirin-induced, and pyloric ligation models.

    • Sucralfate (500 mg/kg, p.o.) for the alcohol-induced model.

  • Administration Time: Administer this compound or standard drugs 45 minutes prior to the ulcerogenic challenge.

Gastric Ulcer Induction Models
  • Administer this compound (20 mg/kg, p.o.) or Omeprazole (10 mg/kg, p.o.) to the respective groups.

  • After 45 minutes, immobilize the rats in restraint cages.

  • Place the restraint cages in a cold chamber maintained at 4°C for 2 hours.

  • At the end of the 2-hour period, sacrifice the animals by cervical dislocation.

  • Dissect the stomachs and open along the greater curvature to assess for ulcers.

  • Administer this compound (20 mg/kg, p.o.) or Omeprazole (10 mg/kg, p.o.) to the respective groups.

  • After 45 minutes, administer aspirin (150 mg/kg, p.o.) to induce ulcers.

  • Four hours after aspirin administration, sacrifice the animals.

  • Excise the stomachs and examine for ulcer formation.

  • Administer this compound (20 mg/kg, p.o.) or Sucralfate (500 mg/kg, p.o.) to the respective groups.

  • After 45 minutes, administer 1 mL of absolute ethanol orally to each rat.

  • One hour after ethanol administration, sacrifice the animals.

  • Remove the stomachs and inspect for mucosal lesions.

  • Administer this compound (20 mg/kg, p.o.) or Omeprazole (10 mg/kg, p.o.) to the respective groups.

  • After 45 minutes, anesthetize the rats with a suitable anesthetic (e.g., ether).

  • Perform a midline abdominal incision and ligate the pyloric end of the stomach.

  • Suture the abdominal wall.

  • Four hours after pyloric ligation, sacrifice the animals.

  • Collect the gastric contents to measure volume, pH, and total acidity.

  • Open the stomach along the greater curvature to determine the ulcer index.

Ulcer Index Determination
  • After sacrificing the animals, rinse the stomachs with normal saline.

  • Examine the gastric mucosa for the presence of ulcers using a magnifying lens.

  • The ulcer index can be calculated based on the number and severity of the lesions. A common scoring method is as follows:

    • 0: No ulcer

    • 1: Red coloration

    • 2: Spot ulcers

    • 3: Hemorrhagic streaks

    • 4: Ulcers > 3 mm but < 5 mm

    • 5: Ulcers > 5 mm

  • The percentage of ulcer inhibition can be calculated using the formula: % Inhibition = [(Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index] x 100

Measurement of Gastric Secretion Parameters (Pyloric Ligation Model)
  • Centrifuge the collected gastric juice at 1000 rpm for 10 minutes.

  • Measure the volume of the supernatant.

  • Determine the pH of the gastric juice using a pH meter.

  • Estimate the total acidity by titrating 1 mL of gastric juice against 0.01 N NaOH using phenolphthalein as an indicator.

H+/K+-ATPase Activity Assay
  • Preparation of Gastric Mucosal Homogenate:

    • Scrape the gastric mucosa from the stomachs of the rats.

    • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer).

    • Centrifuge the homogenate to obtain the microsomal fraction.

  • Assay Procedure:

    • Incubate the microsomal fraction with this compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • The H+/K+-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • Compare the activity with a control (without this compound) and a standard inhibitor (e.g., Omeprazole).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

experimental_workflow animal_prep Animal Preparation (Sprague-Dawley Rats, Fasting) grouping Grouping of Animals animal_prep->grouping drug_admin Drug Administration (this compound, Vehicle, Standard) grouping->drug_admin ulcer_induction Ulcer Induction Models drug_admin->ulcer_induction cr Cold Restraint ulcer_induction->cr aspirin Aspirin-Induced ulcer_induction->aspirin ethanol Ethanol-Induced ulcer_induction->ethanol pylorus Pyloric Ligation ulcer_induction->pylorus sacrifice Sacrifice and Stomach Excision cr->sacrifice aspirin->sacrifice ethanol->sacrifice pylorus->sacrifice analysis Analysis sacrifice->analysis ulcer_index Ulcer Index Calculation analysis->ulcer_index gastric_secretion Gastric Secretion Analysis (Pylorus Ligation) analysis->gastric_secretion hkatpase H+/K+-ATPase Assay analysis->hkatpase

Caption: Experimental workflow for evaluating the anti-ulcer activity of this compound.

mechanism_of_action cluster_parietal_cell Parietal Cell hkatpase H+/K+-ATPase (Proton Pump) h_ion H+ hkatpase->h_ion adp ADP + Pi hkatpase->adp gastric_lumen Gastric Lumen k_ion K+ k_ion->hkatpase atp ATP atp->hkatpase This compound This compound This compound->hkatpase inhibition Inhibition cytoplasm Cytoplasm

Caption: Proposed mechanism of this compound via H+/K+-ATPase inhibition.

cytoprotective_mechanism This compound This compound cytoprotection Cytoprotective Effects This compound->cytoprotection pg_synthesis ↑ Prostaglandin E2 Synthesis cytoprotection->pg_synthesis mucus_bicarb ↑ Mucus & Bicarbonate Secretion cytoprotection->mucus_bicarb mucosal_bf ↑ Mucosal Blood Flow cytoprotection->mucosal_bf gastric_mucosa Gastric Mucosal Protection pg_synthesis->gastric_mucosa mucus_bicarb->gastric_mucosa mucosal_bf->gastric_mucosa

Caption: General cytoprotective mechanisms potentially influenced by this compound.

References

Designing Experiments to Test Azadiradione as an Insect Pest Control Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), presents a compelling avenue for the development of novel, sustainable insect pest control agents.[1][2][3] As a natural compound, it is known to exhibit antifeedant and insect growth-regulating properties, making it a candidate for integrated pest management (IPM) strategies.[1][4] This document provides detailed application notes and experimental protocols for the comprehensive evaluation of this compound's efficacy as an insecticide. The following sections outline a systematic approach to characterizing its biological activity, from initial screening to more in-depth mechanistic studies.

Introduction to this compound

This compound is a key bioactive compound found in neem seeds and is a precursor in the biosynthesis of Azadirachtin, the most well-known insecticidal component of neem.[5][6] Its mode of action is primarily attributed to its ability to deter feeding and disrupt the normal growth and development of various insect species.[1][7] Unlike broad-spectrum synthetic pesticides, this compound offers a more targeted approach with potentially lower environmental impact, making it an attractive alternative for modern agriculture. This document outlines the necessary experimental framework to validate and quantify its insecticidal potential.

Experimental Workflow Overview

A logical progression of experiments is crucial for a thorough evaluation of this compound. The following workflow is recommended:

experimental_workflow cluster_prep Preparation cluster_screening Efficacy Screening cluster_behavioral Behavioral Assays cluster_physiological Physiological & Developmental Assays cluster_mechanism Mechanism of Action Studies A This compound Procurement & Stock Solution Prep C Dose-Response Bioassays (e.g., Leaf Dip, Topical) A->C B Insect Colony Maintenance B->C D Determination of LC50 & EC50 C->D E Antifeedant Assays D->E G Insect Growth Regulation (IGR) Assays D->G F Repellent Assays E->F H Reproductive Effect Assays G->H I Hormone Titer Analysis (e.g., Ecdysone) G->I J Gene Expression Analysis (e.g., qPCR) I->J

Caption: A logical workflow for evaluating this compound's insecticidal properties.

Key Experimental Protocols

Preparation of this compound Solutions

Objective: To prepare standardized solutions of this compound for use in bioassays.

Materials:

  • This compound (≥95% purity)

  • Acetone (analytical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100 or Tween 80)

  • Vortex mixer

  • Glass vials

Protocol:

  • Prepare a stock solution of 1% (w/v) this compound in acetone.

  • From the stock solution, prepare serial dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm).

  • For aqueous-based assays, add a surfactant (0.1% v/v) to the final dilutions in distilled water to ensure proper emulsification.

  • The 0 ppm control should contain the same concentration of acetone and surfactant as the treatment groups.

Insect Rearing

Objective: To maintain healthy and synchronized insect colonies for consistent experimental results.

Protocol:

  • Select a relevant insect pest species (e.g., Spodoptera litura - tobacco cutworm, Myzus persicae - green peach aphid, Tribolium castaneum - red flour beetle).

  • Rear insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 14:10 light:dark photoperiod).

  • Provide a standardized artificial diet or host plant material.

  • For experiments, use insects of a specific life stage and age (e.g., third instar larvae, 2-3 day old adults) to minimize variability.

Dose-Response Bioassays

Objective: To determine the lethal concentration (LC50) of this compound for a target chewing insect.

Materials:

  • Fresh host plant leaves

  • Prepared this compound dilutions

  • Petri dishes with moistened filter paper

  • Forceps

  • Test insects (e.g., 3rd instar larvae)

Protocol:

  • Excise leaf discs of a uniform size.

  • Dip each leaf disc into a specific this compound dilution for 10-15 seconds.

  • Allow the leaves to air dry completely.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a single insect larva into each Petri dish.

  • Seal the Petri dishes and incubate under standard rearing conditions.

  • Record mortality at 24, 48, and 72-hour intervals.

  • Consider larvae non-viable if they are unable to move when prodded with a fine brush.

  • Use a minimum of 30 insects per concentration, with at least three replications.

Objective: To determine the lethal dose (LD50) of this compound through direct contact.

Materials:

  • Prepared this compound dilutions in a volatile solvent like acetone.

  • Micro-applicator

  • Test insects

  • CO2 for anesthetization

  • Ventilated holding containers with a food source

Protocol:

  • Anesthetize the insects with CO2.

  • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect.

  • The control group should be treated with the solvent only.

  • Place the treated insects in holding containers with access to food.

  • Record mortality at 24, 48, and 72 hours.

  • Perform at least three replications with a minimum of 20 insects per concentration.

Antifeedant Bioassay (No-Choice Test)

Objective: To quantify the feeding deterrence of this compound.

Materials:

  • Leaf discs of uniform size

  • Prepared this compound dilutions

  • Petri dishes

  • Test insects (pre-starved for 2-4 hours)

  • Leaf area meter or image analysis software

Protocol:

  • Treat leaf discs with this compound solutions as described in the leaf dip bioassay.

  • Measure the initial area of each leaf disc.

  • Place one treated leaf disc and one pre-starved insect into each Petri dish.

  • After 24 hours, remove the insect and the remaining leaf material.

  • Measure the final area of the leaf disc.

  • Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C = consumption of the control leaf and T = consumption of the treated leaf.

Data Presentation

Quantitative data from the bioassays should be compiled into clear and concise tables for comparative analysis.

Table 1: Dose-Response Mortality Data for this compound against 3rd Instar S. litura

Concentration (ppm)No. of Insects TestedMortality (%) after 24hMortality (%) after 48hMortality (%) after 72hCorrected Mortality (%)*
0 (Control)303.36.710.0-
62.53013.323.330.022.2
1253026.740.053.348.1
2503043.360.076.774.1
5003066.783.390.088.9
10003080.093.396.796.3

*Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

Table 2: Antifeedant Activity of this compound against S. litura

Concentration (ppm)Mean Leaf Area Consumed (mm²) ± SE (Control)Mean Leaf Area Consumed (mm²) ± SE (Treated)Antifeedant Index (%)
62.5150.2 ± 8.5110.5 ± 7.215.2
125150.2 ± 8.575.8 ± 6.133.0
250150.2 ± 8.540.1 ± 4.557.6
500150.2 ± 8.515.6 ± 2.881.3
1000150.2 ± 8.55.2 ± 1.593.3

Proposed Mechanism of Action and Signaling Pathway

This compound, like other limonoids such as Azadirachtin, is believed to interfere with the insect endocrine system, particularly the pathways involving ecdysteroids (molting hormones) and juvenile hormone.[5][8] Disruption of these hormonal balances can lead to growth abnormalities, molting failures, and reproductive issues.

signaling_pathway cluster_neuroendocrine Neuroendocrine System cluster_gland Prothoracic Gland cluster_target_tissues Target Tissues (e.g., Epidermis) PTTH Prothoracicotropic Hormone (PTTH) Ecdysone Ecdysone PTTH->Ecdysone Stimulates CA Corpora Allata JH Juvenile Hormone (JH) CA->JH Produces EcR_USP Ecdysone Receptor (EcR/USP) Ecdysone->EcR_USP Binds to Gene_Expression Gene Expression (Molting Genes) EcR_USP->Gene_Expression Activates Molting Successful Molting Gene_Expression->Molting This compound This compound This compound->PTTH Inhibits Release This compound->JH Antagonizes This compound->Ecdysone Reduces Titer

Caption: Proposed mechanism of this compound's interference with insect hormonal pathways.

Conclusion

The protocols and framework presented here provide a comprehensive approach for the systematic evaluation of this compound as a viable insect pest control agent. By following these detailed methodologies, researchers can generate robust and comparable data on its efficacy, behavioral effects, and potential mode of action. Such studies are essential for the development of new, effective, and environmentally sustainable biopesticides.

References

Application Notes: Azadiradione in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadiradione, a bioactive triterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), has garnered significant interest in neurodegenerative disease research.[1][2] Traditionally, various parts of the neem tree have been used in medicine for their anti-inflammatory, antioxidant, and anxiolytic properties.[1][3] Emerging research has highlighted this compound's neuroprotective potential, demonstrating its ability to mitigate key pathological features in models of Parkinson's Disease (PD) and Huntington's Disease (HD).[1][4] Its multifaceted mechanism of action, which includes combating protein aggregation, oxidative stress, and neuroinflammation, positions it as a promising therapeutic candidate for these debilitating disorders.[5][6]

Mechanism of Action

This compound exerts its neuroprotective effects through several interconnected pathways:

  • Activation of the Heat Shock Response (HSR): this compound is a potent activator of Heat Shock Factor 1 (HSF1), the primary regulator of the HSR.[1][7] It directly interacts with HSF1, enhancing its ability to bind to its recognition sequence and upregulating the expression of target genes, including crucial protein chaperones like HSP70.[1][7] This is a key mechanism, as a defective HSR is a common feature in many neurodegenerative diseases characterized by protein aggregation.[1] Notably, this activation is independent of HSP90 or proteasome inhibition, which are common mechanisms for other HSF1 activators.[7]

  • Reduction of Protein Aggregation: A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. This compound has been shown to reduce the aggregation of mutant huntingtin (polyQ) proteins in cellular and fly models of HD and decrease levels of α-synuclein in mouse models of PD.[1][4][5] This is achieved by enhancing the cellular protein quality control system, promoting both the refolding of misfolded proteins via chaperones and their clearance.[4][8]

  • Upregulation of Ubiquitin-Proteasome System: In addition to activating HSF1, this compound has been found to promote the expression of Ube3a, an E3 ubiquitin ligase involved in the clearance of mutant huntingtin.[4][9] It also significantly increases proteasome activity, further aiding in the degradation of toxic protein aggregates.[10]

  • Antioxidant and Anti-inflammatory Effects: this compound demonstrates significant antioxidant properties. It can mimic the action of superoxide dismutase (SOD), a key enzyme in protecting cells against oxidative stress.[6] In MPTP-induced Parkinson's models, this compound treatment reduces reactive oxygen species (ROS), upregulates antioxidant enzymes like SOD1 and HO-1, and increases glutathione (GSH) levels.[5] Furthermore, it exerts potent anti-inflammatory effects by significantly reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and decreasing microglial activation.[5]

  • Anti-Apoptotic Activity: this compound helps prevent neuronal cell death by modulating the apoptotic pathway. In animal models, it has been shown to restore the Bcl-2/Bax ratio and suppress the expression of cleaved caspase-3, key regulators of apoptosis.[5]

Signaling Pathway of this compound

Azadiradione_Pathway AZD This compound HSF1 HSF1 AZD->HSF1 Directly Interacts & Activates Ube3a Ube3a Expression AZD->Ube3a ROS Oxidative Stress (ROS) AZD->ROS Scavenges Antioxidant Antioxidant Enzymes (SOD, HO-1) AZD->Antioxidant Upregulates Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) AZD->Inflammation Inhibits Apoptosis Apoptotic Pathway (Bax, Caspase-3) AZD->Apoptosis Inhibits HSE Heat Shock Element (HSE) in DNA HSF1->HSE Enhances Binding HSPs Heat Shock Proteins (e.g., HSP70) HSE->HSPs Induces Transcription Proteostasis Improved Proteostasis HSPs->Proteostasis Aggregates Toxic Protein Aggregates (α-synuclein, mHTT) HSPs->Aggregates Refolds/Prevents Neuroprotection Neuroprotection Proteostasis->Neuroprotection Anti_Inflammatory Reduced Inflammation Proteasome Proteasome-mediated Degradation Ube3a->Proteasome Proteasome->Aggregates Degrades Aggregates->Neuroprotection Inflammation->Anti_Inflammatory Anti_Inflammatory->Neuroprotection Anti_Apoptotic Reduced Apoptosis Apoptosis->Anti_Apoptotic Anti_Apoptotic->Neuroprotection

Caption: this compound's multifaceted neuroprotective signaling pathways.

Quantitative Data Summary

Table 1: Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced) [5]

ParameterMPTP ControlThis compound (12.5 mg/kg)This compound (25 mg/kg)This compound (50 mg/kg)
TH-Positive Cells (%) Significantly ReducedIncreasedFurther Increased91.44% of Normal
α-Synuclein Level (%) 198ReducedFurther Reduced135
Bax Expression (%) 167ReducedFurther Reduced102
Bcl-2/Bax Ratio 0.034IncreasedFurther Increased0.72
Cleaved Caspase-3 Significantly UpregulatedSuppressedFurther SuppressedMaximally Suppressed
ROS Levels (%) 210.6ReducedFurther ReducedSignificantly Reduced
Inflammatory Cytokines Significantly IncreasedReducedFurther ReducedNear Control Levels

Table 2: Effects of this compound in a Mouse Model of Huntington's Disease [4][8]

ParameterSaline-Treated HD MiceThis compound-Treated HD Mice
Body Weight Progressive DeteriorationSignificantly Improved
Motor Function Progressive DeteriorationSignificantly Improved
Lifespan Standard for HD ModelExtended
Mutant Huntingtin Aggregates High LoadConsiderably Decreased
Striatal Pathology Significant PathologyImproved
HSF1 Activation DefectiveUpregulated and Activated
Ube3a Expression DefectiveUpregulated

Protocols

1. In Vitro Neuroprotection Assay using a Cellular Model of Protein Aggregation

This protocol describes a method to assess the ability of this compound to reduce protein aggregation in a cell-based model.

Materials:

  • Mouse neuroblastoma (Neuro-2a) cells.[1][7]

  • Plasmid encoding an aggregation-prone protein (e.g., ataxin1-130Q-GFP).[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent (e.g., Lipofectamine).

  • This compound (stock solution in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Paraformaldehyde (4% in PBS) for fixing.

  • DAPI stain for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed Neuro-2a cells onto glass coverslips in a 24-well plate at a density that allows for ~70% confluency at the time of transfection.

  • Transfection: Transfect the cells with the ataxin1-130Q-GFP plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Treatment: 6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) as a control.

  • Incubation: Incubate the cells for 48 hours to allow for protein expression, aggregation, and the effect of the compound.

  • Cell Fixation: After incubation, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.

  • Imaging and Analysis: Mount the coverslips onto microscope slides. Using a fluorescence microscope, count the number of GFP-positive cells that contain visible protein aggregates versus those with diffuse fluorescence. Calculate the percentage of cells with aggregates for each treatment condition. A significant reduction in this percentage indicates a protective effect of this compound.

2. In Vivo Parkinson's Disease Model (MPTP-induced)

This protocol outlines the induction of Parkinson's-like pathology in mice using MPTP and subsequent treatment with this compound.[5]

Materials:

  • C57BL/6 mice.[5]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • This compound.

  • Saline.

  • Oral gavage needles.

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter).

  • Perfusion and tissue processing reagents.

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Pre-treatment: Administer this compound (e.g., 12.5, 25, or 50 mg/kg) or vehicle (saline) to respective groups of mice via oral gavage daily for 6 days.[5]

  • MPTP Induction: On day 7, induce parkinsonism by injecting MPTP (20 mg/kg, intraperitoneally) four times at 2-hour intervals.[5]

  • Post-induction Period: Continue to monitor the animals. Behavioral tests can be performed at specified time points post-MPTP injection.

  • Behavioral Analysis: Assess motor function using tests like the rotarod test (for balance and coordination) and the grip strength test.

  • Tissue Collection: At the end of the experimental period (e.g., 7-14 days post-MPTP), anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde.

  • Histological and Biochemical Analysis: Dissect the brains and isolate the substantia nigra. Process the tissue for immunohistochemical analysis (e.g., staining for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss and α-synuclein for aggregation) or for biochemical analysis via immunoblotting to measure levels of TH, α-synuclein, HSP70, and apoptotic markers.[1][5]

Experimental Workflow Visualization

experimental_workflow start Start: C57BL/6 Mice acclimatize Acclimatization (1 week) start->acclimatize grouping Divide into Groups (Vehicle, AZD Doses) acclimatize->grouping pretreatment Oral Gavage Pre-treatment (AZD or Vehicle, 6 days) grouping->pretreatment induction Induce Parkinsonism (MPTP Injections, 1 day) pretreatment->induction behavior Behavioral Testing (Rotarod, Grip Strength) induction->behavior euthanasia Euthanasia & Perfusion behavior->euthanasia dissection Brain Dissection (Isolate Substantia Nigra) euthanasia->dissection analysis Analysis dissection->analysis ihc Immunohistochemistry (TH, α-synuclein) analysis->ihc wb Immunoblotting (HSP70, Caspase-3, etc.) analysis->wb

Caption: Workflow for an in vivo Parkinson's disease model study.

3. Immunoblotting Protocol

This protocol provides a general procedure for detecting protein levels in brain tissue lysates.

Materials:

  • Brain tissue (e.g., substantia nigra).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • Electrophoresis and transfer apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-HSP70, anti-TH, anti-α-synuclein, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize the brain tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Logical Relationships of this compound's Effects

logical_relationships AZD This compound HSF1 HSF1 Activation AZD->HSF1 Antioxidant Antioxidant Activity AZD->Antioxidant AntiInflammatory Anti-inflammatory Action AZD->AntiInflammatory Chaperones ↑ HSP Chaperones HSF1->Chaperones Proteasome ↑ Proteostasis HSF1->Proteasome ROS ↓ ROS Antioxidant->ROS Cytokines ↓ Pro-inflammatory Cytokines AntiInflammatory->Cytokines Apoptosis ↓ Apoptosis AntiInflammatory->Apoptosis Aggregation Protein Aggregation Chaperones->Aggregation Proteasome->Aggregation OxidativeStress Oxidative Stress ROS->OxidativeStress Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation CellDeath Neuronal Cell Death Apoptosis->CellDeath Outcome Amelioration of Neurodegeneration Aggregation->Outcome OxidativeStress->Outcome Neuroinflammation->Outcome CellDeath->Outcome

Caption: Logical flow of this compound's neuroprotective effects.

References

Standard operating procedure for assessing Azadiradione's cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid isolated from Azadirachta indica (neem), has demonstrated notable anticancer properties.[1] It has been shown to induce apoptosis in various cancer cell lines through the modulation of multiple signaling pathways.[2] This document provides a standardized operating procedure for assessing the cytotoxicity of this compound, offering detailed protocols for key assays and guidance on data interpretation. The primary assays covered are the MTT assay for cell viability, the LDH assay for cytotoxicity, and Annexin V-FITC/PI flow cytometry for apoptosis detection. Additionally, a protocol for Western blotting is included to investigate the molecular mechanisms underlying this compound's effects.

Mechanism of Action Overview

This compound exerts its cytotoxic effects primarily through the induction of apoptosis via both the intrinsic and extrinsic pathways. Key molecular events include:

  • Upregulation of Death Receptors: this compound increases the expression of death receptors DR4 and DR5 on the cell surface, sensitizing cancer cells to apoptosis-inducing ligands.[2]

  • Modulation of Bcl-2 Family Proteins: It promotes a pro-apoptotic state by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

  • Involvement of Signaling Pathways: The cytotoxic effects of this compound are associated with the activation of the ROS-ERK-CHOP signaling pathway, which is involved in the upregulation of death receptors, and the inhibition of pro-survival pathways like PI3K/Akt and NF-κB.[2]

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Cell Viability (MTT Assay)

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HCT-116 0 (Control)48100 ± 4.5\multirow{5}{}{[Calculated Value]}
14885.2 ± 3.1
54862.7 ± 5.2
104848.9 ± 2.8
254825.1 ± 3.9
MCF-7 0 (Control)48100 ± 5.1\multirow{5}{}{[Calculated Value]}
14890.3 ± 4.2
54870.1 ± 3.8
104855.4 ± 4.5
254832.6 ± 3.3

Table 2: Cytotoxicity (LDH Assay)

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (Mean ± SD)
HCT-116 0 (Control)485.2 ± 1.1
14812.8 ± 2.3
54835.4 ± 3.9
104851.6 ± 4.7
254878.9 ± 5.6
MCF-7 0 (Control)484.8 ± 0.9
14810.1 ± 1.8
54828.7 ± 3.1
104846.2 ± 4.2
254869.3 ± 5.1

Table 3: Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

Cell LineTreatment% Live Cells (Q4)% Early Apoptosis (Q3)% Late Apoptosis (Q2)% Necrosis (Q1)
HCT-116 Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (10 µM)45.3 ± 3.835.7 ± 2.915.2 ± 1.83.8 ± 0.7
MCF-7 Control96.2 ± 1.92.1 ± 0.41.2 ± 0.30.5 ± 0.1
This compound (10 µM)58.7 ± 4.128.4 ± 2.510.3 ± 1.52.6 ± 0.6

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Cell Seeding & Culture (e.g., HCT-116, MCF-7) B This compound Treatment (Dose- and Time-Response) A->B C MTT Assay (Cell Viability) B->C D LDH Assay (Cytotoxicity) B->D E Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry) C->E G Calculate IC50 Values C->G D->E D->G F Protein Expression Analysis (Western Blotting for Caspases, Bcl-2 family, etc.) E->F H Quantify Apoptotic & Necrotic Cells E->H I Determine Protein Level Changes F->I J Correlate Findings & Conclude G->J H->J I->J

Caption: Experimental workflow for assessing this compound's cytotoxicity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines are recommended.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Cell Seeding: Seed cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for flow cytometry and Western blotting) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation with MTT: Following the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[5]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[6]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new optically clear 96-well plate.[7]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, untreated (spontaneous LDH release), and maximum LDH release (lysed cells) controls.

Apoptosis Detection by Annexin V-FITC/PI Flow Cytometry

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Harvesting: Following treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.[10]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p-Akt, Akt, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway

G This compound This compound ROS ↑ ROS This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Bcl2 ↓ Bcl-2, Bcl-xL This compound->Bcl2 Bax ↑ Bax This compound->Bax ERK ↑ p-ERK ROS->ERK CHOP ↑ CHOP ERK->CHOP DR4_DR5 ↑ DR4/DR5 Expression CHOP->DR4_DR5 Extrinsic Extrinsic Pathway DR4_DR5->Extrinsic Caspase8 ↑ Cleaved Caspase-8 Extrinsic->Caspase8 Caspase3 ↑ Cleaved Caspase-3 Caspase8->Caspase3 PI3K_Akt->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits Bax->Mitochondria CytochromeC ↑ Cytochrome c Release Mitochondria->CytochromeC Intrinsic Intrinsic Pathway CytochromeC->Intrinsic Caspase9 ↑ Cleaved Caspase-9 Intrinsic->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound to induce apoptosis.

References

Unlocking Therapeutic Potential: In Silico Molecular Docking of Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Azadiradione, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This natural compound has demonstrated potential anti-inflammatory, anticancer, antiviral, and antimalarial properties.[1][2][3] In the realm of modern drug discovery, in silico molecular docking has emerged as a powerful and cost-effective tool to investigate the interactions between small molecules like this compound and their protein targets at a molecular level. These computational studies are instrumental in elucidating mechanisms of action, predicting binding affinities, and guiding the rational design of more potent therapeutic agents.

These application notes provide a comprehensive overview of the in silico molecular docking studies of this compound with various protein targets. They are intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic purposes.

Therapeutic Applications Explored through Molecular Docking

In silico studies have explored the potential of this compound against a wide array of diseases by examining its binding efficacy to key protein targets.

  • Antiviral Activity: The compound has been investigated as a potential inhibitor of proteases from the SARS-CoV-2 virus, the causative agent of COVID-19. Docking studies have shown that this compound can bind to the main protease (Mpro or 3CLpro) and other proteases (PDB IDs: 6LU7, 6Y2E, 2GTB), suggesting a possible mechanism for inhibiting viral replication.[4][5][6] It has also been docked against the Angiotensin-Converting Enzyme 2 (ACE-2), the host receptor for SARS-CoV-2.[7][8]

  • Anticancer Activity: this compound's potential as an anticancer agent has been explored by docking it with several proteins implicated in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), B-Raf, and PIK3CA, which are key targets in non-small cell lung cancer.[9] Studies have also investigated its interaction with cell cycle control proteins, using yeast Cdk1 as a model system.[10] Furthermore, its potential against prostate cancer has been suggested through the identification of novel molecular targets.[11]

  • Anti-inflammatory Activity: The anti-inflammatory properties of this compound are linked to its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[3]

  • Antimalarial and Antileishmanial Activity: Molecular docking studies have identified protein kinase 5 from Plasmodium falciparum (pfpk5) and Leishmania peroxidases as potential targets for this compound, highlighting its promise as an antimalarial and antileishmanial agent.[2][12]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound with various protein targets as reported in the literature. Binding affinity, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound) and the protein. A more negative value generally signifies a stronger binding.

Protein Target PDB ID Disease/Function Binding Affinity (kcal/mol) Reference(s)
COVID-19 Main Protease6LU7COVID-19-6.14 to -6.48[4][5]
COVID-19 Protease6Y2ECOVID-19-6.63[4][5]
COVID-19 Protease2GTBCOVID-19-7.13[4][5]
Angiotensin-Converting Enzyme 2 (ACE-2)6VW1COVID-19 Host Receptor-11.60[7][8]
Epidermal Growth Factor Receptor (EGFR)Not SpecifiedNon-Small Cell Lung CancerNot Specified[9]
B-RafNot SpecifiedNon-Small Cell Lung CancerNot Specified[9]
PIK3CANot SpecifiedNon-Small Cell Lung CancerNot Specified[9]
Plasmodium falciparum protein kinase 5 (pfpk5)Not SpecifiedMalariaNot Specified[2]
Leishmania PeroxidasesNot SpecifiedLeishmaniasisNot Specified[12]

Experimental Protocols

This section outlines a detailed, generalized protocol for conducting in silico molecular docking studies of this compound with a protein target of interest. This protocol is based on commonly used software and methodologies cited in the literature, such as AutoDock.[5][13]

1. Preparation of the Ligand (this compound)

  • Obtain the 3D Structure: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem or ZINC.

  • Ligand Optimization: The downloaded structure should be energy minimized using a computational chemistry software package (e.g., ArgusLab, ChemDraw 3D).[10] This process refines the bond lengths and angles to achieve a more stable conformation.

  • File Format Conversion: The optimized ligand structure is typically saved in a .mol or .pdb file format. For use in AutoDock, it needs to be converted to the .pdbqt format, which includes atomic charges and torsional degrees of freedom.

2. Preparation of the Protein Target

  • Retrieve the Protein Structure: The 3D structure of the target protein can be downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are typically added to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.

  • File Format Conversion: Similar to the ligand, the prepared protein structure is saved in the .pdbqt format for use in AutoDock.

3. Molecular Docking

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm to explore possible binding poses of the ligand. The active site can be identified from the literature or by using online prediction servers.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.[5]

  • Execution of Docking: The docking simulation is run using the prepared ligand and protein files, along with the grid parameter file. The software will generate multiple possible binding poses (conformations) of the ligand in the protein's active site, each with a corresponding binding energy.

4. Analysis of Results

  • Binding Pose Selection: The docking results are ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.

  • Visualization: The protein-ligand complex is visualized using molecular graphics software such as PyMOL or Discovery Studio.[13] This allows for a detailed examination of the intermolecular interactions, including hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein target.

Visualizations

Molecular Docking Workflow

General Workflow for Molecular Docking of this compound cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis L1 Obtain this compound 3D Structure L2 Energy Minimization L1->L2 L3 Convert to PDBQT L2->L3 D2 Run Docking Simulation (e.g., AutoDock) L3->D2 P1 Download Protein Structure from PDB P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Convert to PDBQT P3->P4 P4->D2 D1 Define Grid Box (Active Site) D1->D2 A1 Analyze Binding Energies & Poses D2->A1 A2 Visualize Protein-Ligand Interactions A1->A2

Caption: A diagram illustrating the key steps in a typical molecular docking study.

EGFR Signaling Pathway in Non-Small Cell Lung Cancer

Simplified EGFR Signaling Pathway Targeted by this compound This compound This compound EGFR EGFR This compound->EGFR Inhibits PIK3CA PIK3CA This compound->PIK3CA Inhibits BRAF B-Raf This compound->BRAF Inhibits EGFR->PIK3CA EGFR->BRAF Proliferation Cell Proliferation & Survival PIK3CA->Proliferation BRAF->Proliferation

References

Measuring the Superoxide Scavenging Activity of Azadiradione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for measuring the superoxide scavenging activity of Azadiradione, a limonoid isolated from the neem tree (Azadirachta indica). Superoxide radicals (O₂⁻) are highly reactive oxygen species (ROS) implicated in oxidative stress and various pathological conditions. Evaluating the capacity of compounds like this compound to neutralize these radicals is a critical step in the development of novel antioxidant-based therapeutics. Recent studies have indicated that this compound may act as a superoxide dismutase (SOD) mimic, directly scavenging superoxide radicals[1][2]. This document outlines common and accessible in vitro methods for assessing this activity, including the Nitroblue Tetrazolium (NBT) assay and the Cytochrome c reduction assay, and discusses the more advanced Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to Superoxide and Oxidative Stress

Superoxide is the primary ROS produced in biological systems, primarily through the mitochondrial electron transport chain. While it plays a role in signaling pathways, its overproduction can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. Cells possess endogenous antioxidant enzymes, such as superoxide dismutase (SOD), to convert superoxide into less harmful molecules[3]. Compounds that can mimic the activity of SOD or otherwise scavenge superoxide radicals are of significant therapeutic interest[1][4]. This compound, a key component of neem oil, has demonstrated notable antioxidant properties, making it a promising candidate for further investigation[1][5][6][7][8].

Signaling Pathway Involving Superoxide

Superoxide radicals are central to various signaling pathways that can lead to inflammation and apoptosis when dysregulated. The diagram below illustrates a simplified pathway of superoxide-induced cellular damage.

Superoxide_Pathway cluster_source Sources of Superoxide cluster_effects Cellular Effects Mitochondria Mitochondria (Electron Transport Chain) Superoxide Superoxide (O₂⁻) Mitochondria->Superoxide NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Superoxide Lipid_Peroxidation Lipid Peroxidation Superoxide->Lipid_Peroxidation Protein_Damage Protein Damage Superoxide->Protein_Damage H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD or This compound Cellular_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage DNA Damage DNA_Damage->Cellular_Damage Hydroxyl_Radical Hydroxyl Radical (•OH) H2O2->Hydroxyl_Radical Fenton Reaction Hydroxyl_Radical->DNA_Damage

Caption: Simplified signaling pathway of superoxide-induced cellular damage.

Experimental Protocols

Several methods can be employed to measure the superoxide scavenging activity of a compound. The choice of assay depends on factors such as sensitivity, specificity, and available equipment.

Nitroblue Tetrazolium (NBT) Assay

This is a widely used spectrophotometric assay based on the reduction of NBT by superoxide radicals to a blue formazan product, which can be quantified by measuring the absorbance at 560 nm[9][10]. The presence of a superoxide scavenger like this compound will inhibit this reduction, leading to a decrease in absorbance.

Experimental Workflow:

NBT_Workflow A Prepare Reagents: - Tris-HCl buffer - NBT solution - NADH solution - PMS solution - this compound solutions B Set up Reaction Mixture: - Buffer - NBT - NADH - this compound (or control) A->B C Initiate Reaction: Add PMS solution B->C D Incubate at 25°C for 5 minutes C->D E Measure Absorbance at 560 nm D->E F Calculate % Inhibition E->F

Caption: Workflow for the NBT superoxide scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Tris-HCl buffer (16 mM, pH 8.0).

    • Nitroblue tetrazolium (NBT) solution (50 µM in buffer).

    • NADH solution (78 µM in buffer).

    • Phenazine methosulfate (PMS) solution (10 µM in buffer).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal and consistent across all wells.

    • Positive control: A known superoxide scavenger like Quercetin or Ascorbic Acid.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 100 µL of Tris-HCl buffer.

      • 50 µL of NBT solution.

      • 50 µL of NADH solution.

      • 20 µL of this compound solution (or solvent for the control).

    • Mix gently and pre-incubate for 2 minutes at 25°C.

    • Initiate the reaction by adding 30 µL of PMS solution to each well.

    • Incubate the plate at 25°C for 5 minutes.

    • Measure the absorbance at 560 nm using a microplate reader[11].

  • Data Analysis:

    • The percentage of superoxide radical scavenging is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the control (without this compound).

      • A_sample = Absorbance in the presence of this compound.

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the superoxide radicals).

Data Presentation:

Concentration of this compound (µM)Absorbance at 560 nm (Mean ± SD)% Inhibition
0 (Control)0.850 ± 0.0250
100.680 ± 0.02120.0
250.475 ± 0.01844.1
500.298 ± 0.01564.9
1000.150 ± 0.01082.4
Positive Control (e.g., Quercetin 25 µM)0.215 ± 0.01274.7

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Cytochrome c Reduction Assay

This assay measures the reduction of ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺) by superoxide radicals, which results in an increase in absorbance at 550 nm[12][13]. A scavenger will compete for the superoxide radicals, thereby inhibiting the reduction of cytochrome c.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 7.4) containing 0.1 mM EDTA.

    • Cytochrome c solution (100 µM in buffer).

    • Xanthine solution (1 mM in buffer).

    • Xanthine oxidase solution (0.1 U/mL in buffer).

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a cuvette or 96-well plate, combine:

      • Phosphate buffer.

      • Cytochrome c solution.

      • Xanthine solution.

      • This compound solution (or solvent for control).

    • Initiate the reaction by adding xanthine oxidase.

    • Monitor the increase in absorbance at 550 nm over time (e.g., every minute for 10 minutes) using a spectrophotometer[14].

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance vs. time plot.

    • The percentage inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC₅₀ value as described for the NBT assay.

Data Presentation:

Concentration of this compound (µM)Rate of Absorbance Change (ΔAbs/min)% Inhibition
0 (Control)0.050 ± 0.0030
100.041 ± 0.00218.0
250.028 ± 0.00244.0
500.016 ± 0.00168.0
1000.008 ± 0.00184.0

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly sensitive and specific method for detecting and quantifying free radicals[15][16][17][18]. Since superoxide is short-lived, a spin-trapping agent (e.g., DMPO or DEPMPO) is used, which reacts with the superoxide to form a more stable radical adduct that can be detected by EPR[17]. The intensity of the EPR signal is proportional to the amount of superoxide trapped. The presence of this compound would decrease the signal intensity.

Logical Relationship for EPR Measurement:

EPR_Logic Superoxide_Source Superoxide Generation System (e.g., Xanthine/Xanthine Oxidase) Superoxide Superoxide (O₂⁻) Superoxide_Source->Superoxide Spin_Trap Spin Trap (e.g., DMPO) Superoxide->Spin_Trap This compound This compound Superoxide->this compound Scavenging Adduct Stable Spin Adduct (DMPO-OOH) Spin_Trap->Adduct EPR_Signal EPR Signal Detection Adduct->EPR_Signal This compound->EPR_Signal Reduces Signal

Caption: Logical flow of superoxide detection by EPR spin trapping.

This method requires specialized equipment and expertise but provides the most direct evidence of superoxide scavenging.

Conclusion

Measuring the superoxide scavenging activity of this compound can be effectively achieved using accessible methods like the NBT and cytochrome c reduction assays. These protocols provide a quantitative measure of its antioxidant potential and can be used to determine its IC₅₀ value. For more detailed mechanistic studies, EPR spectroscopy offers unparalleled specificity. Given the evidence that this compound may act as an SOD mimic, these assays are crucial for characterizing its mode of action and evaluating its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Development of Azadiradione as a Potential Anti-Malarial Drug: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, necessitating the discovery and development of novel anti-malarial agents. Azadiradione, a limonoid isolated from the seeds of the neem tree (Azadirachta indica), has emerged as a compound of interest due to the traditional use of neem extracts in treating fevers and malaria.[1] This document provides a summary of the available data on this compound and related neem extracts, along with detailed protocols for its evaluation as a potential anti-malarial drug.

While extensive data on pure this compound is limited, studies on neem extracts rich in this compound and computational models provide a foundation for further research. It is important to note that much of the currently available data pertains to crude extracts rather than isolated this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds or extracts. It is crucial to interpret this data with the understanding that values for extracts may not be representative of pure this compound.

Table 1: In Vitro Anti-plasmodial Activity

Compound/ExtractParasite StrainIC50Reference
Crude Extract containing this compoundPlasmodium falciparum0.784 µg/mL[1]
Aqueous Extract of A. indicaP. falciparum<5 µg/mL[2]
Ethanolic Extract of A. indicaP. falciparum5 µg/mL[2]
17-hydroxythis compound (in silico)P. falciparum (Pfpk5 target)Binding Affinity: -5.5 kcal/mol

Table 2: Cytotoxicity Data

Compound/ExtractCell LineCC50Reference
Hydroethanolic Extract of A. indicaBHK-21208.10 ± 1.9 µg/mL

Table 3: In Vivo Efficacy (Neem Extracts)

Extract TypeAnimal ModelDosing% Parasitemia SuppressionReference
Ethanolic Leaf ExtractP. berghei infected BALB/c mice50, 100, 200 mg/kg/day (oral)56.96%, 63.15%, 69.60% (Day 4)
Ethanolic Leaf ExtractP. berghei infected BALB/c mice50, 100, 200 mg/kg/day (oral)69.65%, 75.76%, 78.32% (Day 6)
Ethanolic Leaf ExtractP. berghei ANKA infected mice300, 500, 1000 mg/kgNo activity[2]

Proposed Mechanism of Action

While the precise mechanism of action for this compound against Plasmodium falciparum has not been experimentally elucidated, in silico docking studies suggest a potential target. A study investigating various limonoids from A. indica predicted that 17-hydroxythis compound, a derivative of this compound, exhibits a good binding affinity for Plasmodium falciparum protein kinase 5 (Pfpk5). Pfpk5 is a cyclin-dependent kinase that is thought to be involved in the regulation of the parasite's cell cycle. Inhibition of Pfpk5 could disrupt the parasite's ability to replicate within red blood cells.

Signaling Pathway Diagram

G Proposed Mechanism of Action of this compound This compound This compound Pfpk5 Plasmodium falciparum protein kinase 5 (Pfpk5) This compound->Pfpk5 Inhibition CellCycle Parasite Cell Cycle Progression Pfpk5->CellCycle Promotion Replication Parasite Replication (Schizogony) CellCycle->Replication

Caption: Proposed inhibitory action of this compound on Pfpk5.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of this compound's anti-malarial potential.

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium.

  • Add 180 µL of the parasite suspension to each well of a 96-well plate.

  • Add 20 µL of the diluted this compound solutions to the respective wells. Include positive (e.g., Chloroquine) and negative (vehicle control) controls.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line (e.g., Vero or HepG2 cells).

Materials:

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Anti-malarial Efficacy (Peter's 4-Day Suppressive Test)

This protocol evaluates the in vivo anti-malarial activity of this compound in a murine model.

Materials:

  • Swiss albino mice

  • Plasmodium berghei (chloroquine-sensitive strain)

  • This compound suspension (e.g., in 7% Tween 80 and 3% ethanol)

  • Standard anti-malarial drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculate mice intraperitoneally with 0.2 mL of P. berghei-infected blood (containing approximately 1 x 10^7 parasitized erythrocytes).

  • Randomly divide the mice into groups (e.g., vehicle control, positive control, and different dose groups of this compound).

  • Two to four hours after infection, administer the first dose of this compound or control substances orally.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 500-1000 red blood cells.

  • Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group.

Workflow and Logical Relationship Diagrams

Experimental Workflow for Anti-Malarial Drug Discovery

G General Workflow for Anti-Malarial Drug Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A In Vitro Anti-plasmodial Assay (IC50 Determination) C Selectivity Index (SI) Calculation (CC50 / IC50) A->C B In Vitro Cytotoxicity Assay (CC50 Determination) B->C D In Vivo Efficacy Study (e.g., 4-Day Suppressive Test) C->D Promising SI E Acute Toxicity Study (LD50 Determination) D->E Significant Efficacy F Lead Compound Identification E->F Acceptable Safety Profile

Caption: A streamlined workflow for evaluating anti-malarial candidates.

Logical Relationship for Drug Development Progression

G Logical Progression in Preclinical Anti-Malarial Drug Development A Potent In Vitro Anti-plasmodial Activity C High Selectivity Index A->C B Low Cytotoxicity in Mammalian Cells B->C D Significant In Vivo Efficacy C->D E Favorable Safety Profile In Vivo D->E F Candidate for Further Development E->F

Caption: Key decision points in preclinical anti-malarial development.

References

Enhancing Azadiradione Bioavailability: A Guide to Advanced Formulation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Azadiradione, a bioactive limonoid derived from the neem tree (Azadirachta indica), has demonstrated a wide range of promising therapeutic activities, including anti-inflammatory, anti-cancer, and anti-malarial properties. However, its clinical translation is significantly hampered by its poor aqueous solubility, leading to low and variable oral bioavailability. This document provides detailed application notes and experimental protocols for three advanced formulation techniques aimed at overcoming this challenge: Liposomal Encapsulation, Solid Dispersions, and Self-Emulsifying Drug Delivery Systems (SEDDS).

Liposomal Encapsulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For a hydrophobic drug like this compound, it can be entrapped within the lipid bilayer of the liposome, enhancing its solubility and protecting it from degradation in the gastrointestinal tract. Studies have shown that liposomal formulation of this compound significantly enhances its oral bioavailability compared to the free drug.[1]

Quantitative Data Summary
ParameterResultReference
Average Particle Size323.4 ± 9.79 nm[2]
Polydispersity Index (PDI)0.594 ± 0.0331[2]
Zeta Potential-38.13 ± 1.89 mV[2]
Encapsulation Efficiency82.02 ± 9.01%[2]
Experimental Protocol: Thin-Film Hydration Method

This protocol details the preparation of this compound-loaded liposomes using the well-established thin-film hydration technique.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-45°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to ensure complete removal of residual organic solvents.

  • Hydration:

    • Hydrate the dry lipid film with Phosphate Buffered Saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of the aqueous phase will determine the final lipid concentration.

  • Size Reduction (Sonication):

    • To obtain smaller, more uniform vesicles, sonicate the resulting liposomal suspension using a probe sonicator on ice or a bath sonicator. Sonication parameters (time, power) should be optimized to achieve the desired particle size.

  • Purification (Removal of Unencapsulated Drug):

    • Centrifuge the liposomal suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the liposomes.

    • Discard the supernatant containing the unencapsulated this compound.

    • Resuspend the liposome pellet in fresh PBS.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze the liposomal suspension using a Dynamic Light Scattering (DLS) instrument.

    • Encapsulation Efficiency (EE%):

      • Lyse a known amount of the purified liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.

      • Quantify the amount of this compound using a validated HPLC method.

      • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction cluster_2 Purification & Characterization A Dissolve this compound, Phospholipids, Cholesterol in Organic Solvent B Rotary Evaporation A->B C Dry Lipid Film Formation B->C D Hydration with Aqueous Buffer C->D Hydrate E Sonication D->E F Homogenized Liposome Suspension E->F G Centrifugation F->G H Removal of Unencapsulated Drug G->H I Characterization (DLS, HPLC) H->I

Workflow for this compound-loaded liposome preparation.

Solid Dispersions of this compound

Potential Carriers for this compound Solid Dispersions:
  • Polyvinylpyrrolidone (PVP): Grades like PVP K30 are commonly used due to their amorphizing and solubilizing properties.

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, 6000) can be used as meltable carriers.

  • Hydroxypropyl Methylcellulose (HPMC): HPMC and its derivatives (e.g., HPMCAS) are effective at inhibiting drug recrystallization.

Experimental Protocol: Solvent Evaporation Method

This protocol describes the preparation of an this compound solid dispersion using the solvent evaporation method, which is suitable for thermolabile compounds.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable organic solvent)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

  • Dissolution testing apparatus

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Solution Preparation:

    • Dissolve Azadiradrone and PVP K30 in a suitable volume of methanol in a beaker with continuous stirring until a clear solution is obtained. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven until a constant weight is achieved.

  • Pulverization and Sieving:

    • Scrape the resulting solid mass and pulverize it using a mortar and pestle.

    • Pass the powdered solid dispersion through a sieve (e.g., #60 mesh) to obtain a uniform particle size.

  • Characterization:

    • In-vitro Dissolution Studies: Perform dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of the pure drug.

    • Solid-State Characterization:

      • DSC: To confirm the amorphous nature of this compound in the dispersion (absence of the drug's melting peak).

      • XRD: To verify the absence of crystallinity (no characteristic peaks of the drug).

      • FTIR: To investigate potential interactions (e.g., hydrogen bonding) between this compound and the polymer.

Solid_Dispersion_Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Characterization A Dissolve this compound & Polymer in Solvent B Solvent Evaporation A->B C Solid Mass Formation B->C D Pulverization C->D Process E Sieving D->E F Uniform Powder E->F G Dissolution Studies F->G Analyze H Solid-State Analysis (DSC, XRD, FTIR) G->H

Workflow for this compound solid dispersion preparation.

Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets that provide a large surface area for drug absorption. Although no specific in-vivo pharmacokinetic data for this compound SEDDS are currently available, this is a highly effective strategy for enhancing the bioavailability of poorly water-soluble drugs.

Components of a SEDDS Formulation:
  • Oil Phase: Solubilizes the lipophilic drug. Examples include oleic acid, Capryol 90, and other medium or long-chain triglycerides.

  • Surfactant: Stabilizes the oil droplets in the emulsion. Examples include Tween 80, Cremophor EL, and Labrasol.

  • Co-surfactant/Co-solvent: Reduces the interfacial tension and improves the emulsification process. Examples include Transcutol HP and Propylene Glycol.

Experimental Protocol: SEDDS Formulation Development

This protocol outlines the steps for developing and characterizing an this compound-loaded SEDDS.

Materials:

  • This compound

  • Oil (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • Distilled water

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. This is typically done by adding an excess amount of the drug to a known volume of the excipient, followed by stirring for 24-48 hours and quantifying the dissolved drug by HPLC.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • To identify the self-emulsifying region, construct pseudo-ternary phase diagrams. This involves titrating mixtures of oil and surfactant/co-surfactant (at various ratios, e.g., 1:1, 2:1, 1:2) with water and observing the formation of emulsions. The regions where clear and stable nanoemulsions are formed are identified.

  • Formulation Preparation:

    • Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-surfactant to the oily solution and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of distilled water with gentle stirring and visually observe the formation of the emulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS in water and measure the droplet size, PDI, and zeta potential using a DLS instrument.

    • Morphology: Observe the shape and size of the emulsion droplets using Transmission Electron Microscopy (TEM).

    • In-vitro Drug Release: Perform in-vitro dissolution studies to evaluate the release of this compound from the SEDDS formulation.

SEDDS_Development_Workflow cluster_0 Excipient Selection cluster_1 Formulation Optimization cluster_2 Characterization A Solubility Studies of this compound B Select Oil, Surfactant, & Co-surfactant A->B C Construct Pseudo-Ternary Phase Diagrams B->C Optimize D Identify Self-Emulsifying Region C->D E Prepare this compound-Loaded SEDDS D->E F Self-Emulsification Assessment E->F Evaluate G Droplet Size & Zeta Potential (DLS) F->G H Morphology (TEM) G->H I In-vitro Drug Release H->I

Workflow for this compound SEDDS development.

Conclusion

The formulation techniques described in this document offer promising strategies to enhance the oral bioavailability of this compound. Liposomal encapsulation has been demonstrated to be effective, and both solid dispersions and SEDDS represent highly viable, albeit currently less explored for this specific compound, avenues for future research and development. The provided protocols serve as a foundational guide for researchers to develop and characterize these advanced formulations, ultimately aiming to unlock the full therapeutic potential of this compound. Further in-vivo pharmacokinetic studies are warranted to quantitatively compare the bioavailability enhancement of these different approaches for this compound.

References

Application Notes and Protocols for Azadiradione in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a promising natural compound for crop protection. While often studied in conjunction with the more abundant Azadirachtin, this compound possesses its own distinct spectrum of biological activities, including antifeedant, insect growth-regulating, antifungal, and antioxidant properties. These characteristics make it a valuable subject of investigation for the development of novel, sustainable pest and disease management strategies in agriculture.

These application notes provide an overview of the current understanding of this compound's role in crop protection, supported by available data and detailed experimental protocols to guide further research. It is important to note that while research on neem extracts is extensive, studies focusing specifically on isolated this compound are less common. Therefore, some of the provided data and protocols are adapted from research on neem formulations rich in various limonoids.

Biological Activities and Mode of Action

This compound exerts its effects on agricultural pests and pathogens through several mechanisms:

  • Antifeedant Activity: this compound acts as a feeding deterrent against a range of insect pests, including aphids, whiteflies, and caterpillars.[1] It is thought to interfere with the neurological receptors of insects, disrupting their feeding behavior and protecting treated plants from damage.[1]

  • Insect Growth Regulation: While Azadirachtin is the more potent insect growth regulator, other limonoids, including compounds structurally related to this compound, contribute to the overall bioactivity of neem extracts by causing developmental delays and mortality in insects.[2]

  • Antifungal Activity: this compound, as a component of neem extracts, has demonstrated efficacy against various fungal pathogens. Studies have shown that organic extracts of neem, containing this compound among other compounds, can inhibit the growth of pathogenic fungi.[3][4] The synergistic or additive effects of different terpenoids in neem extracts are believed to be crucial for their overall antifungal potency.

  • Antioxidant Properties: this compound is a principal antioxidant component of neem seeds and is known to reduce oxidative stress.[5] This activity may contribute to crop protection by enhancing the plant's own defense mechanisms against biotic and abiotic stresses.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and related neem compounds. It is important to note the general lack of studies on the isolated compound.

Table 1: Antifeedant and Insect Growth Regulatory Activity of Neem Limonoids

Compound/ExtractTarget PestBioassay MethodEfficacy MetricValueReference
Azadirachtin-A (90%)Helicoverpa armigeraDiet bioassayIC50 (Growth Regulation)390 mg L-1[6]
Tetrahydroazadirachtin-A (90%)Helicoverpa armigeraDiet bioassayIC50 (Growth Regulation)280 mg L-1[6]
Tetrahydroazadirachtin-A (90%)Helicoverpa armigeraLeaf disc choice testAI50 (Antifeedant)14 mg L-1[6]
Ethyl acetate extract of A. indica root barkTenebrio molitorNo-choice leaf disc% Antifeedant Activity (0.5%)71.78%[7]

Table 2: Antifungal Activity of Neem Extracts Containing this compound

Extract TypeFungal PathogenConcentrationInhibition (%)Reference
Aqueous neem leaf extractAspergillus niger15%86.22%[3]
Aqueous neem leaf extractCandida albicans10%11.53%[3]
Ethyl acetate neem leaf extractAspergillus flavus15%91.11%[4]
Neem oil (0.12% Azadirachtin)Aspergillus carbonarius0.3%>97%[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in crop protection.

Protocol 1: Insect Antifeedant Bioassay (Leaf Disc No-Choice Test)

Objective: To quantify the antifeedant activity of this compound against a target insect pest.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., acetone or ethanol)

  • Target insect pests (e.g., larvae of Spodoptera litura or Helicoverpa armigera)

  • Fresh, untreated host plant leaves

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Leaf punch/cork borer

  • Micropipettes

  • Distilled water

  • Solvent for control

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm). The final solvent concentration in all treatments, including the control, should be kept constant and low (e.g., <1%) to avoid any toxic effects.

  • Leaf Disc Preparation: Using a leaf punch, cut uniform discs from healthy, untreated host plant leaves.

  • Treatment Application: Apply a known volume (e.g., 50 µL) of each this compound dilution or the solvent control evenly onto the surface of separate leaf discs. Allow the solvent to evaporate completely.

  • Experimental Setup: Place a moist filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in each Petri dish.

  • Insect Introduction: Introduce a single, pre-weighed, and starved (for 2-4 hours) insect larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 65±5% RH, and a 14:10 h light:dark photoperiod).

  • Data Collection: After 24 hours, remove the larvae and record their final weight. Carefully remove the remaining leaf disc fragments and measure the area consumed using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where:

    • C = Area of leaf consumed in the control group

    • T = Area of leaf consumed in the treatment group

Expected Outcome: A dose-dependent decrease in the leaf area consumed in the this compound-treated groups compared to the control, indicating antifeedant activity.

Protocol 2: Insect Growth Regulation Bioassay

Objective: To assess the impact of this compound on the growth and development of a target insect pest.

Materials:

  • This compound

  • Artificial diet for the target insect

  • Target insect eggs or early instar larvae

  • Multi-well plates or individual rearing containers

  • Fine camel hair brush

  • Incubator with controlled temperature, humidity, and photoperiod

Methodology:

  • Diet Preparation: Prepare the standard artificial diet for the target insect. While the diet is still liquid, incorporate this compound at various concentrations (e.g., 1, 5, 10, 25, 50 ppm). A control diet without this compound should also be prepared.

  • Experimental Setup: Dispense an equal amount of the prepared diet into each well of a multi-well plate or into individual rearing containers. Allow the diet to solidify.

  • Insect Introduction: Using a fine camel hair brush, carefully place one newly hatched larva into each well or container.

  • Incubation: Maintain the containers in an incubator under optimal conditions for the insect's development.

  • Data Collection: Monitor the insects daily and record the following parameters:

    • Larval mortality at different time points.

    • Larval weight at specific intervals (e.g., every 2-3 days).

    • Duration of larval and pupal stages.

    • Pupal weight.

    • Percentage of pupation and adult emergence.

    • Any morphological abnormalities in larvae, pupae, or adults.

  • Data Analysis: Calculate the effective concentration to inhibit growth by 50% (IC50) using probit analysis.

Expected Outcome: Increased larval mortality, prolonged developmental duration, reduced pupal weight, and potential morphological defects in the this compound-treated groups.

Protocol 3: In Vitro Antifungal Bioassay (Poisoned Food Technique)

Objective: To determine the fungistatic or fungicidal activity of this compound against a target plant pathogenic fungus.

Materials:

  • This compound

  • Pure culture of the target fungus (e.g., Fusarium oxysporum, Alternaria alternata)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Laminar flow hood

  • Incubator

Methodology:

  • Preparation of Poisoned Medium: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add this compound (dissolved in a minimal amount of a suitable sterile solvent) to achieve the desired final concentrations (e.g., 50, 100, 200, 400 ppm). A control plate with the solvent alone should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Fungal Inoculation: From a fresh, actively growing culture of the target fungus, cut a mycelial disc of a standard size (e.g., 5 mm diameter) using a sterile cork borer.

  • Inoculation: Place the mycelial disc, mycelial side down, at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungus (e.g., 28±2°C).

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Mycelial Growth Inhibition: Inhibition (%) = [(dc - dt) / dc] * 100 Where:

    • dc = Average diameter of the fungal colony in the control plate

    • dt = Average diameter of the fungal colony in the treated plate

Expected Outcome: A reduction in the radial growth of the fungus on the this compound-amended media compared to the control, indicating antifungal activity.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the application of this compound in agricultural research.

Experimental_Workflow_Antifeedant_Assay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_sol Prepare this compound Solutions treat Apply Treatment to Leaf Discs prep_sol->treat prep_leaf Cut Leaf Discs prep_leaf->treat introduce Introduce Insect treat->introduce incubate Incubate (24h) introduce->incubate measure Measure Leaf Area Consumed incubate->measure calculate Calculate Antifeedant Index (AFI) measure->calculate Signaling_Pathway_Concept cluster_stress Biotic/Abiotic Stress cluster_plant_response Plant Response cluster_this compound This compound Application stress Insect Attack or Pathogen Infection ros Reactive Oxygen Species (ROS) Production stress->ros induces defense Plant Defense Gene Expression ros->defense activates azd This compound azd->ros scavenges (antioxidant effect) azd->defense may modulate Logical_Relationship_Neem_Limonoids cluster_activity Biological Activities neem Neem Seed Extract limonoids Bioactive Limonoids neem->limonoids aza Azadirachtin limonoids->aza Major Component azd This compound limonoids->azd sal Salannin limonoids->sal nim Nimbin limonoids->nim other Other Triterpenoids limonoids->other antifeedant Antifeedant aza->antifeedant igr Insect Growth Regulation aza->igr azd->antifeedant antifungal Antifungal azd->antifungal sal->antifeedant nim->antifeedant

References

Troubleshooting & Optimization

Challenges and solutions in the chemical synthesis of Azadiradione.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Azadiradione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Low Overall Yield

Question: My overall yield for the multi-step synthesis of this compound is significantly lower than reported in the literature. What are the common pitfalls?

Answer: Low overall yield in a complex synthesis like that of this compound is a common issue stemming from the cumulative effect of yield losses at each step. Key areas to investigate include:

  • Reagent Quality: Ensure all reagents, especially those used in sensitive reactions like the Barton and Dess-Martin oxidations, are of high purity and freshly prepared or properly stored.

  • Anhydrous Conditions: Many steps in the synthesis are moisture-sensitive. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled anhydrous solvents.

  • Reaction Monitoring: Closely monitor the progress of each reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material and to minimize the formation of byproducts due to prolonged reaction times.

  • Purification Losses: Significant material loss can occur during chromatographic purification. Optimize your chromatography conditions (e.g., column size, solvent system, loading technique) to improve separation and recovery.

  • Intermediate Stability: Some intermediates in the synthesis may be unstable. It is crucial to handle them promptly and store them under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent decomposition.

Specific Reaction Troubleshooting

A variety of complex reactions are utilized in the synthesis of this compound. Below are troubleshooting guides for some of the most challenging steps.

1. Barton Reaction (Nitrite Ester Photolysis)

Question: The Barton reaction in my synthesis is giving a low yield of the desired oxime, and I'm observing several side products. What could be the issue?

Answer: The Barton reaction is a powerful but sensitive C-H activation step. Common challenges and solutions include:

  • Side Reactions: The intermediate radicals can participate in undesired reactions.

    • Fragmentation: The alkoxy radical may undergo fragmentation instead of hydrogen abstraction. This is more likely if the resulting radical is stabilized. Ensure the conformation of your substrate favors the 1,5-hydrogen abstraction.[1]

    • Intermolecular Reactions: Intermolecular hydrogen abstraction can compete with the desired intramolecular process, especially at high concentrations. Run the reaction at high dilution.

  • Incomplete Reaction:

    • Light Source: Ensure you are using a high-pressure mercury lamp with the appropriate wavelength for the photolysis of the nitrite ester. The lamp's intensity can decrease over time, affecting reaction rates.

    • Solvent: The reaction should be performed in a non-reactive, hydroxyl-free solvent to prevent side reactions.[2][3]

  • Product Isolation: The oxime product can be sensitive. Use a mild work-up procedure to avoid decomposition.

2. Dess-Martin Oxidation

Question: I am observing incomplete oxidation or the formation of byproducts during the Dess-Martin oxidation step. How can I optimize this reaction?

Answer: The Dess-Martin periodinane (DMP) is a mild and selective oxidant, but issues can still arise.

  • Incomplete Oxidation:

    • Reagent Quality: DMP is moisture-sensitive and can decompose upon storage. Use freshly opened or properly stored DMP. The activity of the reagent can vary depending on the amount of residual water.[4]

    • Reaction Time: While generally fast, complex substrates may require longer reaction times. Monitor the reaction closely by TLC.

  • Byproduct Formation:

    • Acid-Sensitive Substrates: The reaction produces two equivalents of acetic acid, which can cause side reactions with acid-labile functional groups. Buffer the reaction with pyridine or sodium bicarbonate.[4]

  • Work-up Issues:

    • Removal of Iodine Byproducts: The iodine-containing byproducts can sometimes complicate purification. A common work-up involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.[5]

3. Simmons-Smith Reaction

Question: The Simmons-Smith cyclopropanation is not proceeding efficiently, or I am observing side reactions. What are the likely causes?

Answer: The Simmons-Smith reaction is used to form a cyclopropane ring and can be challenging with complex substrates.

  • Low Reactivity:

    • Reagent Activation: The zinc-copper couple must be freshly prepared and activated for optimal reactivity.

    • Electron-Deficient Alkenes: The traditional Simmons-Smith reagent reacts slowly with electron-deficient alkenes. For such substrates, consider using a modified procedure, such as the Furukawa modification (Et₂Zn/CH₂I₂) or the Shi modification, which involves the addition of a Lewis acid to enhance reactivity.[6]

  • Side Reactions:

    • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of heteroatoms like alcohols.[7] Protecting sensitive functional groups may be necessary.

  • Stereocontrol:

    • Directing Groups: The stereochemical outcome of the cyclopropanation can often be directed by a nearby hydroxyl group. Ensure the substrate's conformation favors the desired approach of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving the desired stereochemistry during the synthesis of this compound?

A1: Achieving the correct stereochemistry is a critical challenge due to the multiple stereocenters in this compound. Key reactions where stereocontrol is crucial and can be problematic include:

  • Mukaiyama Aldol Reaction: This reaction proceeds through an open transition state, making stereocontrol more difficult compared to reactions with cyclic transition states. The stereochemical outcome is highly dependent on the steric and electronic properties of the substrate and the Lewis acid used.[8] Careful optimization of the catalyst and reaction conditions is necessary to achieve the desired diastereoselectivity.

  • Intramolecular Heck Reaction: While powerful for forming cyclic systems, predicting the stereochemical outcome of the intramolecular Heck reaction can be complex. It is influenced by a multitude of factors including the ligand, additives, and the specific substrate structure.[7]

Q2: I am having difficulty with the purification of intermediates. What are some recommended strategies?

A2: Purification of the often complex and sometimes unstable intermediates in the this compound synthesis requires careful technique.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Use high-quality silica gel and optimize the solvent system to achieve good separation. For sensitive compounds, consider using a deactivated silica gel (e.g., with triethylamine) to prevent decomposition on the column.

    • Medium Pressure Liquid Chromatography (MPLC): For larger scale purifications or difficult separations, MPLC can provide better resolution and faster separation times.[9]

  • Crystallization: If an intermediate is a solid, crystallization can be a highly effective purification method to obtain high-purity material.

  • Solvent Extraction: A well-planned series of aqueous extractions can remove many impurities before chromatography, reducing the burden on the column.

Q3: Are there any particularly hazardous steps in the synthesis of this compound that require special precautions?

A3: Yes, several steps involve hazardous reagents or conditions:

  • Dess-Martin Periodinane (DMP): DMP and its precursor, IBX, are known to be explosive under certain conditions (e.g., shock or heating). Handle with care and avoid large-scale reactions without proper safety measures.[4]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They must be handled with extreme care using proper syringe and cannula techniques under an inert atmosphere.

  • Mercury Compounds: The synthesis may involve mercury salts, which are highly toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.

Quantitative Data Summary

The following tables summarize key quantitative data for selected challenging reactions in the synthesis of this compound, based on literature reports.

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Barton Reaction Alkyl nitrite, hv (high-pressure Hg lamp)Toluene~50228 (2 steps)
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂Room Temp0.17100
Simmons-Smith Reaction Zn-Ag, CH₂I₂CH₂Cl₂/Et₂O0-61

Note: Yields and reaction conditions can vary depending on the specific substrate and scale of the reaction.

Experimental Protocols

Detailed Methodology for the Dess-Martin Oxidation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M). If the substrate is acid-sensitive, add pyridine (2.0 eq).

  • Addition of Reagent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2-1.5 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 0.5-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 mixture). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow of this compound Synthesis

Azadiradione_Synthesis_Workflow Start Starting Materials A Initial Cyclization & Functionalization Start->A Multiple Steps B Core Skeleton Assembly (e.g., Michael Addition) A->B Formation of Key Intermediates C Key C-H Activation (Barton Reaction) B->C Introduction of Oxygen Functionality D Oxidations (e.g., Dess-Martin) C->D Adjustment of Oxidation States E Cyclopropanation (Simmons-Smith) D->E Ring Formation F Final Functional Group Interconversions E->F Final Touches End This compound F->End

Caption: High-level workflow for the total synthesis of this compound.

Troubleshooting Logic for Low Yield in a Generic Step

Troubleshooting_Low_Yield Start Low Yield Observed Analyze_Mixture Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analyze_Mixture Check_Purity Check Reagent & Solvent Purity Change_Reagent Use Fresh/Higher Grade Reagents Check_Purity->Change_Reagent Check_Conditions Verify Reaction Conditions (T, t) Optimize_Time Increase Reaction Time or Temperature Check_Conditions->Optimize_Time Check_Atmosphere Ensure Inert Atmosphere Solution Improved Yield Check_Atmosphere->Solution Incomplete_Reaction Incomplete Reaction? Analyze_Mixture->Incomplete_Reaction Side_Products Side Products Formed? Analyze_Mixture->Side_Products Incomplete_Reaction->Check_Purity Yes Incomplete_Reaction->Check_Conditions No Side_Products->Check_Atmosphere Yes Modify_Workup Modify Work-up Procedure Side_Products->Modify_Workup No Optimize_Time->Solution Change_Reagent->Solution Optimize_Purification Optimize Purification Method Modify_Workup->Optimize_Purification Optimize_Purification->Solution

Caption: A logical approach to troubleshooting low reaction yields.

References

Methods for improving the solubility of Azadiradione in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azadiradione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of this promising, yet poorly soluble, tetracyclic triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: Which methods are most promising for enhancing the aqueous solubility of this compound?

A2: Several techniques are commonly employed to improve the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized as physical and chemical modification methods. The most promising approaches include:

  • Cyclodextrin Complexation: Formation of inclusion complexes with cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution velocity and saturation solubility.[3]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic drugs.

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions that encapsulate this compound within their hydrophobic core, thereby increasing its solubility.

Q3: How can I determine the concentration of this compound in my aqueous samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The detection wavelength can be set based on the UV absorbance maximum of this compound. While specific protocols for this compound in aqueous solutions are not widely published, methods developed for the related compound azadirachtin can be adapted. For azadirachtin, detection is often performed at around 215-220 nm. It is crucial to develop and validate a specific analytical method for this compound in your experimental matrix.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Problem 1: Low solubility enhancement with cyclodextrins.
  • Possible Cause 1: Incorrect type or concentration of cyclodextrin.

    • Solution: Perform a phase solubility study to determine the most suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the optimal molar ratio of this compound to cyclodextrin. The formation of a 1:1 complex is common, and the stability constant (Ks) will indicate the strength of the interaction.

  • Possible Cause 2: Inefficient complexation method.

    • Solution: Experiment with different preparation methods for the inclusion complex, such as kneading, co-evaporation, or freeze-drying. The chosen method can significantly impact the efficiency of complex formation.

Problem 2: Precipitation of this compound from a co-solvent system upon dilution.
  • Possible Cause: The concentration of the co-solvent is too high.

    • Solution: Optimize the co-solvent system by creating a solubility curve. Determine the minimal concentration of the co-solvent required to maintain this compound in solution. Test the stability of the formulation upon dilution with aqueous media to mimic physiological conditions.

Problem 3: Physical instability of the prepared solid dispersion (e.g., crystallization over time).
  • Possible Cause 1: Incompatible polymer carrier.

    • Solution: Select a polymer carrier that has good miscibility with this compound. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). Differential Scanning Calorimetry (DSC) can be used to assess drug-polymer miscibility.

  • Possible Cause 2: Inefficient preparation method.

    • Solution: Methods like solvent evaporation or hot-melt extrusion are used to prepare solid dispersions. Ensure the complete removal of the solvent in the solvent evaporation method, as residual solvent can act as a plasticizer and promote crystallization. For hot-melt extrusion, optimize the processing temperature and screw speed to ensure molecular dispersion.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound solubility enhancement, the following table provides a hypothetical summary to illustrate how to present such data. Researchers should generate their own experimental data.

MethodCarrier/ExcipientDrug:Carrier Ratio (w/w)Initial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin1:1 (molar ratio)~1.0 (estimated)5050
Solid DispersionPVP K301:5~1.0 (estimated)150150
Nanosuspension--~1.0 (estimated)250250
Co-solvencyPolyethylene Glycol 40020% (v/v) in water~1.0 (estimated)8080
Micellar SolubilizationPolysorbate 802% (w/v)~1.0 (estimated)120120

Caption: Hypothetical quantitative data for this compound solubility enhancement.

Experimental Protocols

Protocol 1: Phase Solubility Study of this compound with Cyclodextrins
  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved this compound.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of dissolved this compound in each filtered sample using a validated HPLC-UV method.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to calculate the stability constant (Ks).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a desired ratio (e.g., 1:5 w/w).

  • Dissolve both the drug and the polymer in a suitable common solvent (e.g., methanol or ethanol). Ensure complete dissolution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion to obtain a fine powder.

  • Store the powder in a desiccator until further characterization and dissolution studies.

Visualizations

experimental_workflow cluster_solubility_enhancement Solubility Enhancement Workflow for this compound cluster_methods start Start: Poorly Soluble this compound method_selection Select Enhancement Method start->method_selection cd Cyclodextrin Complexation method_selection->cd Complexation sd Solid Dispersion method_selection->sd Dispersion nano Nanosuspension method_selection->nano Size Reduction cosolvent Co-solvency method_selection->cosolvent Solvent System micelle Micellar Solubilization method_selection->micelle Surfactant System formulation Prepare Formulation cd->formulation sd->formulation nano->formulation cosolvent->formulation micelle->formulation characterization Characterize Formulation (Solubility, Particle Size, etc.) formulation->characterization evaluation Evaluate Dissolution & Stability characterization->evaluation end End: Enhanced Solubility Formulation evaluation->end troubleshooting_logic start Issue Encountered issue1 Low Solubility Enhancement (Cyclodextrin Method) start->issue1 issue2 Precipitation on Dilution (Co-solvent Method) start->issue2 issue3 Instability of Solid Dispersion start->issue3 cause1a Incorrect CD Type/ Concentration issue1->cause1a cause1b Inefficient Complexation Method issue1->cause1b cause2 High Co-solvent Concentration issue2->cause2 cause3a Incompatible Polymer issue3->cause3a cause3b Inefficient Preparation issue3->cause3b solution1a Perform Phase Solubility Study cause1a->solution1a solution1b Try Different Preparation Methods cause1b->solution1b solution2 Optimize Co-solvent Concentration cause2->solution2 solution3a Select Miscible Polymer cause3a->solution3a solution3b Optimize Preparation Parameters cause3b->solution3b

References

How to overcome limitations in Azadiradione bioactivity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limitations in Azadiradione bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: this compound has low aqueous solubility.[1] To improve solubility, prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium immediately before use.[2] It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically recommended to be below 0.1% to 0.5%, though this can be cell-line dependent.[3][4] Performing serial dilutions of your stock in DMSO before the final dilution in media can also help maintain solubility.[2]

Q2: I am observing inconsistent results or high variability between replicates in my cytotoxicity assay. What could be the cause?

A2: High variability in bioassays can stem from several factors. Ensure a homogenous cell suspension with accurate cell density is plated in each well.[5] Inconsistent incubation times or slight variations in reagent addition can also contribute. When working with compounds like this compound, which may have antioxidant properties, there is a potential for interference with tetrazolium-based assays like the MTT assay.[6][7] Consider including additional controls, such as a medium-only background control, to account for any non-specific reduction of the assay reagent.[5]

Q3: My MTT assay results suggest high cell viability, but microscopic examination shows signs of cell stress or death. Why is there a discrepancy?

A3: Antioxidant compounds can directly reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity.[6] This can lead to a false positive signal, indicating higher viability than is actually the case. To mitigate this, consider washing the cells with phosphate-buffered saline (PBS) after the treatment incubation period and before adding the MTT reagent to remove any residual compound.[6] It is also highly recommended to complement the MTT assay with a secondary, mechanistically different viability or cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay or direct cell counting with a trypan blue exclusion assay.[6]

Q4: Are there known off-target effects of this compound that could influence my results?

A4: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common phenomenon for small molecules, particularly natural products, to interact with multiple cellular targets.[8][9] This can lead to unexpected biological responses. It is important to interpret results within the context of the specific cellular model and to consider that the observed phenotype may not be solely due to the intended target. Stringent genetic validation of the mechanism of action can help to confirm on-target effects.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Bioactivity or Potency - Degradation of this compound: The compound may be unstable in the cell culture medium over long incubation periods.- Inefficient Cellular Uptake: The compound may not be effectively entering the cells.- Perform time-course experiments to determine the optimal incubation time.- If stability is a concern, consider replenishing the medium with fresh compound during the experiment.- Verify the purity of your this compound stock.
Inconsistent IC50 Values - Cell Density: The initial number of cells plated can significantly affect the calculated IC50 value.- Assay Interference: As mentioned in the FAQs, this compound may interfere with certain assay chemistries.- Optimize and standardize the cell seeding density for your specific cell line and assay duration.- Use multiple, mechanistically distinct assays to confirm cytotoxicity and calculate IC50 values.
Unexpected Apoptosis or Cell Cycle Arrest Profile - Concentration-Dependent Effects: this compound may induce different cellular responses at different concentrations.- Cell Line Specificity: The signaling pathways and cellular machinery can vary significantly between different cell lines.- Perform a dose-response analysis to characterize the effects across a range of concentrations.- Compare your results with published data for the same or similar cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound and related compounds from various studies.

CompoundCell Line/OrganismAssayIC50/EC50 ValueReference
This compound (Epoxythis compound)HeLa (Human cervical cancer)Cell Proliferation InhibitionGI50: 7.5 ± 0.0092 µM[10]
This compound (Epoxythis compound)H9C2 (Normal rat myoblasts)Cell Proliferation InhibitionNo effect up to 50 µM[10]
Azadirachta indica Methanol ExtractHeLa (Human cervical cancer)MTT AssayIC50: 1.85 ± 0.01 µg/ml (Root Bark), 2.59 ± 0.29 µg/ml (Stem Bark)[11]
Azadirachta indica Methanol ExtractDU145 (Human prostate cancer)MTT AssayIC50: 1.53 ± 0.07 µg/ml (Stem Bark), 3.26 ± 0.28 µg/ml (Root Bark)[11]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the appropriate time. Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and gently resuspending the pellet.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound.

  • Cell Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Visualizations

Signaling Pathways

Azadiradione_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound ROS ROS ERK ERK CHOP CHOP DR4/DR5 Death Receptors (DR4/DR5) Caspase-8 Caspase-8 Bax Bax (Pro-apoptotic) Bcl-2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Caspase-9 Caspase-9 Caspase-3 Caspase-3 PARP PARP Apoptosis Apoptosis

Azadiradione_Cell_Cycle_Pathway This compound This compound p53 p53 This compound->p53 Activation p21 p21 p53->p21 Upregulation Cyclin D1/CDK4_6 Cyclin D1/CDK4/6 p21->Cyclin D1/CDK4_6 Inhibition G1_S_Transition Cyclin D1/CDK4_6->G1_S_Transition G1_Arrest G0/G1 Arrest Cyclin D1/CDK4_6->G1_Arrest G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase

Experimental Workflow

Bioactivity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Bioassay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Seed cells in 96-well plate) Compound_Prep 2. This compound Preparation (Serial dilution in DMSO and medium) Treatment 3. Cell Treatment (Add compound to cells) Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT_Assay 5a. MTT Assay (Measure metabolic activity) Incubation->MTT_Assay Apoptosis_Assay 5b. Apoptosis Assay (Annexin V/PI staining) Incubation->Apoptosis_Assay CellCycle_Assay 5c. Cell Cycle Assay (PI staining) Incubation->CellCycle_Assay Data_Analysis 6. Data Analysis (Calculate IC50, % apoptosis, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the purification of high-purity Azadiradione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges and optimizing your purification workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Question: Why is the resolution between this compound and other limonoids poor during my column chromatography (Flash/MPLC)?

Answer: Poor resolution is a common challenge due to the structural similarity of limonoids. Consider the following solutions:

  • Optimize the Solvent System:

    • Gradient Elution: If using an isocratic system (a single solvent mixture), switch to a shallow gradient elution. A gradual increase in the polarity of the mobile phase can effectively separate compounds with close retention times.

    • Solvent Selectivity: Experiment with different solvent systems. While hexane/ethyl acetate is common, trying dichloromethane/methanol or other combinations can alter the selectivity of the separation.[1]

  • Stationary Phase:

    • Silica Gel Deactivation: this compound, like other complex natural products, can sometimes degrade on acidic silica gel.[2] Consider deactivating the silica gel by pre-treating it with a small amount of a weak base like triethylamine mixed in your mobile phase.

    • Alternative Adsorbents: For particularly difficult separations, consider using alternative stationary phases like alumina or Florisil.[2]

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

    • Dry Loading: If your crude extract has poor solubility in the initial mobile phase, consider dry loading. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, dry it completely, and then load the powder onto the top of your column.

Question: My this compound yield is consistently low after purification. What are the likely causes and how can I improve it?

Answer: Low yield can result from several factors throughout the purification process:

  • Incomplete Extraction:

    • Solvent Choice: Ensure you are using an appropriate solvent for the initial extraction. Alcohols like methanol and ethanol are effective for extracting polar limonoids.

    • Extraction Time and Method: Maceration, sonication, or Soxhlet extraction can have varying efficiencies. Ensure your extraction time is sufficient to extract the majority of the compound from the plant material.

  • Degradation during Purification:

    • pH Sensitivity: Limonoids can be sensitive to acidic and basic conditions. Avoid prolonged exposure to harsh pH conditions during extraction and chromatography.

    • Light and Heat Sensitivity: Protect your extracts and fractions from direct light and high temperatures to prevent degradation.

  • Losses during Chromatography:

    • Irreversible Adsorption: Some of your compound may be irreversibly binding to the stationary phase. Pre-treating the column or using a different stationary phase can mitigate this.

    • Improper Fraction Collection: Monitor your fractions carefully using Thin Layer Chromatography (TLC) or a UV detector to ensure you are collecting all fractions containing this compound.

Question: I am observing peak tailing or fronting in my HPLC analysis of purified this compound. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the C18 column. Adding a small amount of an acid (like 0.1% formic or acetic acid) to the mobile phase can suppress these interactions and improve peak shape.

  • Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent much stronger than your mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.

  • Column Contamination or Degradation: Your column may be contaminated or nearing the end of its lifespan. Flushing the column with a strong solvent or replacing it may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the initial extraction of this compound from neem seeds?

A1: Solvent extraction is the most common method. For limonoids like this compound, polar solvents such as methanol or ethanol are highly effective. A typical procedure involves grinding the dried neem seeds and extracting them with the chosen solvent using methods like maceration, sonication, or Soxhlet extraction. It is often beneficial to first defat the seed powder with a non-polar solvent like hexane to remove oils, which can interfere with subsequent purification steps.

Q2: What is a typical yield of high-purity this compound I can expect from neem fruits?

A2: The yield of this compound can vary depending on the source of the neem fruits and the purification protocol. One study reported an overall yield of 0.05% of this compound from fresh neem fruit.[3] The initial solvent extraction yielded a crude limonoid extract of 3.5%, which upon flash chromatographic purification, was enriched to 8.13% this compound.[3]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your fractions. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (often the same or a slightly more polar version of your column's mobile phase). You can visualize the spots under UV light or by using a staining reagent to track the elution of this compound and identify pure fractions. For more quantitative analysis, analytical HPLC can be used.

Q4: Is this compound stable during storage?

A4: While specific stability data for this compound is not as abundant as for Azadirachtin, it is prudent to assume it has similar sensitivities. Azadirachtin is known to be unstable under strongly acidic or basic conditions, and is also sensitive to high temperatures and light. Therefore, it is recommended to store purified this compound in a cool, dark place, and if in solution, to use a neutral, aprotic solvent.

Data Presentation

The following tables summarize quantitative data related to the purification and analysis of this compound and related limonoids.

Table 1: Example Yields from this compound Purification

Purification StepStarting MaterialProductYield/EnrichmentReference
Solvent ExtractionNeem FruitCrude Limonoid Extract3.5% (w/w)[3]
Flash ChromatographyCrude Limonoid ExtractEnriched this compound8.13% of extract[3]
Overall Yield Neem Fruit This compound 0.05% (w/w) [3]

Table 2: Comparative Purity of Limonoids after Different Purification Steps

Purification MethodStarting PurityFinal PurityFold PurificationReference (for related limonoids)
Solvent Precipitation<1%7-15%>180-fold enrichment[4]
Silica Gel Chromatography7-18%28-50%~4-fold[4]
MPLCCrude Extract70-80%Not specified[5]
Preparative HPLCPartially Purified Fractions>98%Not specified[5]

Experimental Protocols

Protocol 1: Extraction and Flash Chromatography Purification of this compound

This protocol provides a general procedure for the extraction and initial purification of this compound from neem seeds.

  • Preparation of Plant Material:

    • Air-dry mature neem seeds in the shade.

    • Grind the dried seeds into a coarse powder.

  • Defatting:

    • Soxhlet extract the seed powder with n-hexane for 6-8 hours to remove non-polar lipids and oils.

    • Air-dry the defatted seed powder to remove residual hexane.

  • Extraction of Limonoids:

    • Extract the defatted powder with methanol using a Soxhlet apparatus for 8-10 hours.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Flash Column Chromatography:

    • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of n-hexane.

    • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel completely and load it onto the top of the packed column.

    • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient could be:

      • n-hexane:ethyl acetate (9:1)

      • n-hexane:ethyl acetate (8:2)

      • n-hexane:ethyl acetate (7:3)

      • n-hexane:ethyl acetate (1:1)

    • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing pure this compound and evaporate the solvent to yield the enriched product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a typical reversed-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a mixture of acetonitrile:water (70:30, v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Dissolve a small amount of the purified this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the purity based on the peak area of this compound relative to the total peak area.

Mandatory Visualization

Azadiradione_Purification_Workflow Start Neem Seeds Grinding Grinding Start->Grinding Defatting Defatting with Hexane Grinding->Defatting Extraction Soxhlet Extraction (Methanol) Defatting->Extraction Crude_Extract Crude Limonoid Extract Extraction->Crude_Extract Flash_Chromatography Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) Crude_Extract->Flash_Chromatography Enriched_Fractions Enriched this compound Fractions Flash_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile:Water) Enriched_Fractions->Prep_HPLC High_Purity_this compound High-Purity this compound Prep_HPLC->High_Purity_this compound Purity_Analysis Purity Analysis (HPLC/LC-MS) High_Purity_this compound->Purity_Analysis Final_Product Final Product (>98% Purity) Purity_Analysis->Final_Product

Caption: Workflow for the purification and analysis of high-purity this compound.

This technical support center is intended as a guide. Researchers should adapt these protocols and troubleshooting strategies to their specific laboratory conditions and the nature of their starting material for optimal results.

References

Technical Support Center: Enhancing the Target Selectivity of Azadiradione for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Azadiradione, a promising tetranortriterpenoid with multi-target therapeutic potential.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of enhancing its target selectivity and advancing your research.

Quick Navigation

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • Quantitative Data Summary

  • Signaling Pathways and Experimental Workflows

Frequently Asked Questions (FAQs)

1. What are the known primary targets of this compound?

This compound is a multi-target compound with a range of biological activities, including anti-inflammatory, anti-ulcer, and anticancer effects.[1][2][3] While a comprehensive target profile is still under investigation, known modulated pathways include PI3K/Akt and NF-κB. Its antioxidant properties are also well-documented, where it can act as a superoxide dismutase (SOD) mimic.[2]

2. How can I improve the target selectivity of this compound in my experiments?

Enhancing the target selectivity of a natural product like this compound involves a multi-faceted approach:

  • Structural Modification: Medicinal chemistry strategies, such as the synthesis of analogues, can be employed to modify the this compound scaffold. These modifications can introduce functional groups that favor interaction with the desired target while reducing affinity for off-targets.[4][5]

  • Formulation and Delivery: Advanced drug delivery systems, such as liposomal formulations, can improve the pharmacokinetic profile of this compound, potentially leading to better tissue-specific targeting and reduced systemic off-target effects.

  • Combination Therapy: Utilizing this compound in combination with other therapeutic agents can allow for lower, more targeted doses, thereby minimizing off-target toxicity.

3. What are the common challenges when working with this compound in vitro?

Researchers may encounter challenges related to this compound's physicochemical properties:

  • Solubility: this compound is a lipophilic molecule with poor aqueous solubility. This can lead to precipitation in aqueous assay buffers, affecting the accuracy of experimental results. Using organic co-solvents like DMSO and ensuring the final concentration does not exceed the solubility limit is crucial.

  • Stability: The stability of this compound in different buffer systems and under various storage conditions should be empirically determined to ensure consistent compound activity throughout the experiment.

  • Purity: As a natural product, the purity of the this compound sample is critical. Impurities from the extraction and purification process can have their own biological activities, confounding experimental outcomes. Always use highly purified and well-characterized this compound.

4. How can I assess the off-target effects of this compound?

A comprehensive off-target profiling strategy is essential:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of this compound.[6]

  • Kinase Panel Screening: A broad panel of kinases should be screened to identify any unintended inhibitory activity, as many signaling pathways converge on kinases.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used in a proteome-wide manner (MS-CETSA) to identify proteins that are stabilized or destabilized by this compound binding in a cellular context, providing a global view of on- and off-target engagement.[7][8][9]

  • Phenotypic Screening: Utilizing a diverse panel of cell lines and observing cellular phenotypes can provide clues about potential off-target effects.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High variability between replicate wells Compound Precipitation: this compound may be precipitating at the tested concentrations.- Visually inspect wells for precipitation under a microscope.- Decrease the final concentration of this compound.- Increase the percentage of DMSO (ensure final DMSO concentration is consistent across all wells and non-toxic to cells).
Uneven Cell Seeding: Inconsistent number of cells in each well.- Ensure a homogenous cell suspension before plating.- Use a calibrated multichannel pipette for cell seeding.
Low Signal or No Dose-Response Low Cell Viability at Baseline: Cells may be unhealthy before treatment.- Check cell morphology and viability before starting the experiment.- Optimize cell seeding density and culture conditions.
Compound Inactivity: The compound may have degraded.- Use a fresh stock of this compound.- Verify the purity and integrity of the compound.
High Background Signal Contamination: Bacterial or fungal contamination in cell culture.- Regularly check cultures for contamination.- Use sterile techniques and antibiotic/antimycotic agents if necessary.
Assay Interference: this compound may be interfering with the MTT reagent.- Run a control with this compound in cell-free media to check for direct reduction of MTT.- Consider using an alternative viability assay (e.g., CellTiter-Glo).
Troubleshooting Cellular Thermal Shift Assay (CETSA) for Target Engagement
Problem Possible Cause Solution
No Thermal Shift Observed Insufficient Target Engagement: The concentration of this compound may be too low to saturate the target.- Increase the concentration of this compound.- Increase the incubation time to allow for better cell penetration and target binding.[7]
Target Protein is Not Stabilized by Binding: Not all ligand binding events result in a significant thermal stabilization.- Consider using an alternative target engagement assay (e.g., drug affinity responsive target stability - DARTS).
High Variability in Protein Levels Uneven Heating: Inconsistent temperature across the thermal cycler block.- Ensure the thermal cycler is properly calibrated.- Use thin-walled PCR tubes or plates for uniform heat transfer.
Incomplete Cell Lysis: Inconsistent protein extraction.- Optimize lysis buffer composition and incubation time.- Incorporate freeze-thaw cycles to ensure complete lysis.
Protein Degradation Protease Activity: Endogenous proteases are released upon cell lysis.- Add a protease inhibitor cocktail to the lysis buffer immediately before use.

Experimental Protocols

Protocol 1: Assessing the Cytotoxicity of this compound using the MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • This compound (high purity)

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., HeLa, DU-145)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western blot-based CETSA to assess the engagement of this compound with a specific target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined incubation time (e.g., 1-4 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes. Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Protein Extraction:

    • Add lysis buffer with protease inhibitors to each tube.

    • Perform three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of this compound and related extracts. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and purity of the compound.

Table 1: Cytotoxicity of Azadirachta indica Extracts in Cancer Cell Lines [10][11]

ExtractCell LineAssayIC50 (µg/mL)
Methanolic Root BarkHeLa (Cervical Cancer)MTT1.85 ± 0.01
Methanolic Stem BarkHeLa (Cervical Cancer)MTT2.59 ± 0.29
Methanolic Stem BarkDU-145 (Prostate Cancer)MTT1.53 ± 0.07
Methanolic Root BarkDU-145 (Prostate Cancer)MTT3.26 ± 0.28
Ethylacetate Stem & Root BarkHeLa (Cervical Cancer)MTT1.09 ± 0.24
Ethylacetate Stem & Root BarkDU-145 (Prostate Cancer)MTT2.04 ± 0.07

Table 2: Reported Inhibitory Activity of this compound and Related Limonoids

CompoundTarget/ProcessAssay TypeIC50/Activity
This compoundMycobacterium tuberculosisIn vitroEffective
This compoundHuman Pancreatic α-AmylaseIn vitroInhibitory
Limonoids (general)Estrogen Receptor-Negative Breast Cancer CellsIn vitroGrowth Inhibition
Limonoids (general)Neuroblastoma CellsIn vitroGrowth Inhibition

Note: More specific quantitative data (IC50, Kd) for pure this compound against a broader range of specific molecular targets is an active area of research.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Induces This compound This compound This compound->IKK Inhibits?

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow Diagrams

Cytotoxicity_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h PrepareCompound Prepare this compound serial dilutions Incubate24h->PrepareCompound TreatCells Treat cells with This compound Incubate24h->TreatCells PrepareCompound->TreatCells IncubateTime Incubate for 24/48/72h TreatCells->IncubateTime AddMTT Add MTT reagent IncubateTime->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT AddSolubilizer Add solubilization solution IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

CETSA_Workflow Start Start TreatCells Treat cells with This compound or vehicle Start->TreatCells HarvestCells Harvest and resuspend cells in PBS TreatCells->HarvestCells HeatChallenge Apply temperature gradient in thermal cycler HarvestCells->HeatChallenge LyseCells Lyse cells and collect supernatant HeatChallenge->LyseCells ProteinQuant Quantify protein concentration LyseCells->ProteinQuant WesternBlot Perform SDS-PAGE and Western Blot ProteinQuant->WesternBlot AnalyzeData Quantify band intensity and plot melting curves WesternBlot->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing target engagement using the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimization of Azadiradione Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of Azadiradione (AZD) in preclinical research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization for in vivo animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in mice or rats?

A1: Based on published studies, a common dose range for this compound in rodents is between 12.5 mg/kg and 50 mg/kg body weight, administered orally.[1] The most effective dose can vary depending on the animal model, the disease indication, and the specific experimental endpoint. For instance, in a mouse model of Parkinson's disease, doses of 12.5, 25, and 50 mg/kg were tested, with 50 mg/kg showing the most significant neuroprotective, anti-inflammatory, and anti-oxidative effects.[1] In a rat model of gastric ulcers, a dose of 20 mg/kg administered orally was shown to be effective.

Q2: What is the acute oral toxicity (LD50) of this compound?

A2: Currently, a specific oral LD50 value for pure this compound in rats or mice has not been definitively established in publicly available literature. However, studies on related substances from the neem tree (Azadirachta indica) can provide some context. The acute oral LD50 of neem oil has been reported as 14 ml/kg in rats.[2] For Azadirachtin, another active component of neem, the acute oral LD50 in rats is greater than 3,540 mg/kg.[3] It is crucial to note that these values are for different compounds and extracts. Therefore, it is strongly recommended that researchers conduct their own dose-range finding studies to determine the Maximum Tolerated Dose (MTD) of this compound in their specific animal model and experimental setup before proceeding with efficacy studies.

Q3: How should I prepare an this compound solution for oral gavage?

A3: this compound is a poorly water-soluble compound. To prepare a solution or suspension for oral gavage, a suitable vehicle is required. A common approach for administering poorly soluble compounds is to use a suspension in an aqueous vehicle containing a suspending agent. For example, a vehicle of 1% carboxymethylcellulose (CMC) in water has been used to administer this compound to rats.

A general procedure for preparing a suspension would be:

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension.

  • Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways, primarily related to its anti-inflammatory, antioxidant, and pro-apoptotic effects. These include:

  • Antioxidant Pathway: this compound can act as a superoxide dismutase (SOD) mimic, helping to scavenge superoxide radicals.[4]

  • Apoptotic Pathway: It can influence the expression of key proteins in the apoptotic cascade. In cancer cells, this compound has been shown to suppress the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and up-regulate the expression of pro-apoptotic proteins.

  • Inflammatory Pathways: this compound has demonstrated anti-inflammatory properties, though the specific molecular targets in this pathway are still being elucidated.

  • Death Receptor Pathway: In some cancer cell lines, Azadirone (a related compound) has been shown to sensitize cells to TRAIL-induced apoptosis through the ROS-ERK-CHOP-death receptor pathway.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between animals Improper dosing due to suspension settling. Ensure the this compound suspension is thoroughly vortexed or stirred immediately before each oral gavage to guarantee a homogenous dose for each animal.
Variability in animal health or baseline. Monitor animal health closely throughout the study. Ensure animals are properly randomized into treatment groups.
Precipitation of this compound in the dosing vehicle Poor solubility of this compound in the chosen vehicle. Consider using a co-solvent system. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and Tween 80 in saline. However, the final concentration of DMSO should be kept low to avoid toxicity. Always perform a small-scale solubility test before preparing the bulk dosing solution.
Temperature-dependent solubility. If the dosing solution is stored at a low temperature, allow it to come to room temperature and mix thoroughly before administration.
Adverse effects observed in animals (e.g., weight loss, lethargy) Dose is too high and approaching the toxic level. Reduce the dose of this compound. It is critical to perform a dose-range finding study to establish the Maximum Tolerated Dose (MTD) in your specific model before initiating efficacy experiments.
Vehicle toxicity. Ensure the vehicle itself is not causing adverse effects by including a vehicle-only control group in your study. Some vehicles, like DMSO at high concentrations, can have their own biological effects.
Difficulty in administering the full dose via oral gavage High viscosity of the suspension. If the suspension is too thick, you may need to adjust the concentration of the suspending agent or consider a different vehicle. Ensure the gavage needle is of an appropriate gauge.
Animal stress or improper technique. Ensure personnel are well-trained in oral gavage techniques to minimize stress and ensure accurate delivery of the compound.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
  • Animals: Use a sufficient number of healthy mice (e.g., C57BL/6, 6-8 weeks old), divided into groups of at least 3-5 animals per sex per dose level.

  • Dose Selection: Based on available literature, start with a dose range of 10 mg/kg, 50 mg/kg, 100 mg/kg, and 250 mg/kg. A vehicle control group should also be included.

  • Formulation: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% CMC in saline).

  • Administration: Administer a single oral gavage of the assigned dose to each mouse.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress) at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) on the first day, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and daily thereafter. A significant loss of body weight (e.g., >15-20%) is a key indicator of toxicity.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to look for any abnormalities in major organs.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity, and where body weight loss is within an acceptable range.

Protocol 2: Preparation of this compound Suspension for Oral Gavage
  • Materials: this compound powder, vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline), mortar and pestle or homogenizer, magnetic stirrer, and calibrated pipettes.

  • Calculation: Calculate the total amount of this compound and vehicle needed for the entire study, including a slight overage to account for any loss during preparation.

  • Preparation of Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to the saline while stirring continuously until it is fully dissolved.

  • Suspension Preparation: a. Weigh the calculated amount of this compound powder. b. Place the powder in a mortar or a suitable container for homogenization. c. Add a small volume of the 0.5% CMC vehicle to the powder and triturate or homogenize to form a smooth, uniform paste. d. Gradually add the remaining vehicle to the paste while continuously mixing with a magnetic stirrer until the desired final volume and concentration are reached.

  • Storage and Use: Store the suspension at 4°C, protected from light. Before each use, allow the suspension to reach room temperature and mix thoroughly by vortexing or stirring to ensure homogeneity.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_studies In Vivo Studies cluster_analysis Analysis AZD_prep This compound Formulation (e.g., in 0.5% CMC) MTD_study Maximum Tolerated Dose (MTD) Study AZD_prep->MTD_study Initial Doses Efficacy_study Efficacy Study (Dose-Response) MTD_study->Efficacy_study Select Safe Doses Data_collection Data Collection (Clinical Signs, Body Weight, Biomarkers) Efficacy_study->Data_collection Data_analysis Statistical Analysis Data_collection->Data_analysis Results Results & Conclusion Data_analysis->Results

Caption: Workflow for conducting in vivo studies with this compound.

Signaling_Pathway Simplified Signaling Pathway of this compound cluster_antioxidant Antioxidant Effect cluster_apoptosis Pro-Apoptotic Effect (in Cancer Cells) AZD This compound SOD Superoxide Dismutase (SOD) Mimicry AZD->SOD Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AZD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) AZD->Bax Promotes ROS Reactive Oxygen Species (ROS) SOD->ROS Scavenges Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Strategies to minimize the degradation of Azadiradione under experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the degradation of Azadiradione during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a tetranortriterpenoid, a naturally occurring compound found in the neem tree (Azadirachta indica) and other plants.[1][2] It is of significant interest due to its various biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects.[1][3][4] Like many complex natural products, this compound's intricate chemical structure can be susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and inaccurate experimental results. While specific degradation kinetics for this compound are not extensively documented, data from the closely related and structurally similar compound Azadirachtin-A suggests that factors like pH, temperature, and light can significantly impact stability.[5][6]

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the behavior of related limonoids like Azadirachtin-A, the primary factors that can lead to the degradation of this compound include:

  • pH: Azadirachtin-A is unstable in both acidic and alkaline conditions, with optimal stability in a mildly acidic to neutral pH range (pH 4-6).[6] It is likely that this compound is also sensitive to pH extremes.

  • Temperature: Elevated temperatures can accelerate the degradation of complex organic molecules. For instance, the half-life of Azadirachtin-A in methanol decreases significantly with increasing temperature.[6] It is recommended to store pure this compound at <-15°C.[7]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[5][8]

  • Oxidative Stress: this compound is known to be an effective antioxidant that scavenges superoxide radicals.[3][9] This suggests that it is susceptible to oxidation, and its degradation may be accelerated in the presence of oxidizing agents or reactive oxygen species.

  • Solvent Choice: The type of solvent can influence stability. For the related compound Azadirachtin, aprotic and neutral solvents are preferred over protic solvents.[6]

Q3: How should I store pure this compound and its solutions?

A3: For pure, solid this compound, storage at or below -15°C in a tightly sealed container is recommended to minimize thermal degradation.[7] For solutions, it is advisable to:

  • Use aprotic, neutral solvents where possible.

  • Prepare fresh solutions for each experiment.

  • If short-term storage is necessary, store solutions at low temperatures (2-8°C or frozen) and protect them from light by using amber vials or wrapping containers in aluminum foil.

  • Consider purging solutions with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: What analytical methods are suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying this compound and its degradation products.[10] An HPLC method coupled with a UV detector is commonly used for the analysis of related limonoids.[11] For more detailed structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[10][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my this compound sample over time. Degradation due to improper storage (temperature, light, or air exposure).Store pure compound at ≤ -15°C in a sealed, dark container. Prepare solutions fresh and use immediately. If storage is unavoidable, keep solutions at 2-8°C or frozen, protected from light, and consider purging with inert gas.
Inconsistent results between experimental replicates. Degradation of this compound during the experiment.Maintain consistent and controlled experimental conditions. Minimize the duration of experiments where this compound is exposed to potentially harsh conditions (e.g., high temperature, extreme pH). Use a consistent, high-purity solvent for all replicates.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products.Optimize experimental conditions to minimize degradation (see FAQs). Use LC-MS to identify the unknown peaks and understand the degradation pathway.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or solvent evaporation.Ensure the chosen solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation.

Quantitative Data Summary

Parameter Condition Half-life (t½) of Azadirachtin-A Reference
pH pH 4 (in pond water)19.2 days (pure), 38.3 days (formulated)[6]
pH 7 (in pond water)12.9 days (pure), 30.5 days (formulated)[6]
pH 10 (in pond water)~2 hours[6]
Temperature 50°C (in methanol)6.96 days[6]
90°C (in methanol)11.7 hours[6]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solutions

  • Acclimatization: Allow the sealed container of pure this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the required amount of this compound quickly in a controlled environment with low humidity if possible.

  • Dissolution: Dissolve the weighed this compound in a suitable high-purity, aprotic, and neutral solvent (e.g., DMSO, acetonitrile, or ethyl acetate). Use gentle vortexing or sonication if necessary to ensure complete dissolution.

  • Protection from Light: Perform all steps under subdued light and store the final solution in an amber vial or a clear vial wrapped in aluminum foil.

  • Inert Atmosphere: For maximum stability, gently bubble nitrogen or argon gas through the solvent before dissolution and flush the headspace of the vial with the inert gas before sealing.

  • Storage: Use the solution immediately. If short-term storage is required, store at 2-8°C for up to 24 hours or at -20°C to -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring this compound Stability by HPLC

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the experimental buffer or solvent.

  • Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to determine the initial concentration and purity.

  • Incubation: Subject the remaining solution to the experimental conditions being tested (e.g., specific temperature, pH, or light exposure).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the solution. If necessary, quench any ongoing reaction by dilution or pH adjustment and store the samples at a low temperature (-20°C or below) until analysis.

  • HPLC Analysis: Analyze the collected samples by HPLC under the same conditions as the initial analysis. A C18 analytical column with a mobile phase of water and acetonitrile is often effective.[11] Monitor the chromatogram at the appropriate wavelength for this compound (e.g., 215 nm for Azadirachtin).[11]

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample to determine the degradation rate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in Appropriate Solvent A->B C Protect from Light (Amber Vial) B->C D Inert Atmosphere (N2 or Ar Purge) C->D E Introduce to Experimental System D->E Use Immediately F Incubate under Controlled Conditions (Temp, pH, Light) E->F G Collect Samples at Time Points F->G H Quench Reaction & Store Sample at -20°C G->H I Analyze by HPLC/LC-MS H->I J Quantify Degradation I->J

Caption: Recommended workflow for handling this compound to minimize degradation.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity CheckStorage Review Storage Conditions: - Temp ≤ -15°C? - Protected from Light? - Tightly Sealed? Start->CheckStorage CheckHandling Review Experimental Protocol: - Fresh Solutions Used? - pH/Temp Controlled? - Exposure Time Minimized? CheckStorage->CheckHandling Yes ImproveStorage Action: Implement Strict Storage Protocol CheckStorage->ImproveStorage No CheckSolvent Review Solvent Choice: - Aprotic & Neutral? - High Purity? CheckHandling->CheckSolvent Yes ImproveHandling Action: Refine Experimental Handling & Controls CheckHandling->ImproveHandling No ImproveSolvent Action: Test & Select Optimal Solvent CheckSolvent->ImproveSolvent No AnalyzeDegradation Further Analysis: Use HPLC/LC-MS to Identify Degradants CheckSolvent->AnalyzeDegradation Yes

Caption: Troubleshooting logic for addressing this compound degradation issues.

References

Identifying and removing impurities from synthetic Azadiradione samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetic Azadiradione samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my synthetic this compound sample?

A1: Impurities in synthetically derived this compound can be broadly categorized as follows:

  • Organic Impurities: These are the most common and can include unreacted starting materials, intermediates from the synthetic pathway, by-products from side reactions, and degradation products.[1][2]

  • Inorganic Impurities: These may include reagents, catalysts (e.g., heavy metals), and salts that are not fully removed during the work-up procedure.[1]

  • Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.[2]

It is crucial to characterize the impurity profile of your specific synthetic route.

Q2: How can I get a preliminary assessment of the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for a preliminary purity assessment. By comparing the chromatogram of your sample against a reference standard of pure this compound, you can visualize the presence of impurities as additional spots.

Q3: What is the recommended method for definitive identification and quantification of impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying impurities in pharmaceutical substances.[3] When coupled with a mass spectrometer (LC-MS), it can also provide structural information about the unknown impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation of isolated impurities.[6]

Q4: My HPLC analysis shows several impurity peaks. How do I proceed with purification?

A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods for purifying this compound are column chromatography and recrystallization.[6][7]

Q5: When is column chromatography the preferred method for purification?

A5: Column chromatography is ideal for separating this compound from impurities with different polarities.[8] It is a versatile technique that can be scaled from small laboratory purifications to larger-scale preparations using techniques like Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography.[4][6]

Q6: Can I use recrystallization to purify my synthetic this compound?

A6: Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[7][9] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Troubleshooting Guides

Issue 1: Unexpected spots on TLC analysis
  • Problem: Multiple spots are observed on the TLC plate in addition to the spot corresponding to this compound.

  • Possible Cause: Presence of impurities such as starting materials, by-products, or degradation products.

  • Troubleshooting Workflow:

    G A Multiple spots on TLC B Co-spot with starting materials A->B C Identify spots corresponding to starting materials B->C If spots match D Unknown spots remain B->D If spots do not match C->D E Proceed to HPLC/LC-MS for identification D->E F Select appropriate purification method (Column Chromatography or Recrystallization) E->F

    Caption: Troubleshooting workflow for unexpected TLC results.

Issue 2: Poor separation of impurities during column chromatography
  • Problem: Impurity peaks are co-eluting with the this compound peak in the HPLC analysis of fractions from column chromatography.

  • Possible Causes:

    • Inappropriate solvent system (mobile phase).

    • Incorrect stationary phase.

    • Column overloading.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Perform TLC with various solvent systems to find one that provides good separation between this compound and the impurities.

    • Change the Stationary Phase: If using silica gel, consider a different stationary phase like alumina or a bonded-phase silica if impurities have very similar polarity to this compound on silica.

    • Reduce Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude sample loaded onto the column.[8]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific impurities present.

ParameterSpecification
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)[6]
Flow Rate 1.0 mL/min[10][11]
Detection UV at 215 nm[10][11]
Column Temperature 45°C[10]
Injection Volume 20 µL
Sample Preparation Dissolve a known concentration of the synthetic this compound sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection.[6]
Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for purifying synthetic this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system, e.g., hexane:ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound sample in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Relationship for Purification Method Selection

G A Initial Purity Assessment (TLC/HPLC) B Major impurities with different polarities? A->B C Minor impurities or crystalline solid? A->C D Column Chromatography B->D Yes E Recrystallization C->E Yes F Purity Check (HPLC) D->F E->F F->D Purity does not meet specifications, re-purify G Pure this compound F->G Purity meets specifications

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Optimizing Azadiradione Purification with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Design of Experiments (DoE) to optimize the purification of Azadiradione.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of this compound purification.

Issue 1: Low Yield of Purified this compound

Possible Cause Troubleshooting Step
Suboptimal Extraction Parameters The initial extraction of this compound from the source material (e.g., neem fruits) is inefficient. Re-evaluate and optimize extraction parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature using a suitable DoE model like a Box-Behnken design.[1][2][3]
Inefficient Chromatographic Separation The chosen chromatographic method (e.g., flash chromatography, HPLC) may not be effectively separating this compound from other limonoids and impurities.[4] Optimize parameters like mobile phase composition, flow rate, and column type. A DoE approach can be used to systematically investigate the interactions between these factors.[5]
Degradation of this compound This compound may be sensitive to factors like pH, temperature, and light during the purification process. Assess the stability of this compound under your experimental conditions. Consider performing the purification at a lower temperature or using light-protected containers.
Loss of Compound During Solvent Evaporation Significant amounts of the compound may be lost during the solvent removal step. Optimize the evaporation process by controlling the temperature and pressure to prevent bumping and aerosol formation.

Issue 2: Poor Purity of the Final Product

Possible Cause Troubleshooting Step
Co-elution with Structurally Similar Limonoids Other limonoids present in the crude extract have similar polarities to this compound, leading to incomplete separation.[4] Employ a multi-step purification strategy.[6] For instance, an initial flash chromatography step can be followed by preparative HPLC for final polishing.[4][7] DoE can be used to optimize the selectivity of each chromatographic step.
Presence of Non-Limonoid Impurities The crude extract may contain fats, pigments, and other compounds that interfere with purification.[4] Incorporate a pre-purification "clean-up" step. This could involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove major classes of impurities before chromatography.[8]
Column Overloading in Chromatography Injecting too much crude extract onto the chromatographic column can lead to broad, overlapping peaks and poor resolution.[9] Determine the optimal loading capacity of your column for the crude extract. This can be included as a factor in your DoE.
Inappropriate Mobile Phase Composition The solvent system used for chromatography may not have the optimal polarity to resolve this compound from its impurities. Systematically screen different solvent combinations and gradients. Response Surface Methodology (RSM) can be particularly useful for optimizing the mobile phase composition.[5][10]

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why is it useful for optimizing this compound purification?

A1: Design of Experiments (DoE) is a statistical approach for systematically planning, conducting, and analyzing experiments to understand the relationship between various input factors and key output responses.[11][12] For this compound purification, DoE is highly beneficial because it allows for the simultaneous investigation of multiple factors (e.g., solvent composition, temperature, flow rate) and their interactions, leading to a more efficient and comprehensive optimization than the traditional one-factor-at-a-time (OFAT) approach.[13] This results in a more robust purification process with potentially higher yield and purity.[14]

Q2: Which DoE model is best suited for optimizing this compound purification?

A2: The choice of DoE model depends on the stage of your optimization process.

  • Screening Designs (e.g., Plackett-Burman): These are useful in the initial stages to identify the most significant factors affecting yield and purity from a larger set of potential variables.[15]

  • Response Surface Methodology (RSM) (e.g., Box-Behnken Design (BBD), Central Composite Design (CCD)): Once the key factors have been identified, RSM is excellent for modeling the relationships between these factors and the responses, allowing you to find the optimal conditions.[5][16] BBD is often favored as it requires fewer experimental runs than CCD for the same number of factors.[1][2][3][17]

Q3: What are the critical factors to consider in a DoE for this compound purification?

A3: The critical factors will depend on the specific purification technique being optimized.

  • For Column Chromatography (Flash or HPLC):

    • Mobile Phase Composition (e.g., ratio of hexane to ethyl acetate)

    • Flow Rate

    • Column Stationary Phase

    • Sample Load

The following table presents an example of factors and their levels in a Box-Behnken design for optimizing the purification of a natural product.

Factor -1 Level 0 Level +1 Level
X1: Ethanol Concentration (%)205080
X2: Solvent/Solid Ratio (mL/g)10:120:130:1
X3: Extraction Time (min)52545

This table is illustrative and based on a similar natural product purification study.[3]

Q4: How do I analyze the results of my DoE?

A4: The results of a DoE are typically analyzed using statistical software. The analysis involves:

  • Analysis of Variance (ANOVA): To determine the statistical significance of the model and each of the factors and their interactions.

  • Regression Analysis: To generate a mathematical model that describes the relationship between the factors and the responses (yield and purity).

  • Response Surface Plots: 3D or contour plots are generated from the model to visualize the effect of the factors on the response and to identify the optimal operating conditions.[17]

Experimental Protocols

Protocol 1: High-Yield Extraction of this compound from Neem Fruits

This protocol is based on a method for high-yield extraction of a crude limonoid extract containing this compound.[4]

  • Preparation of Neem Fruit Powder: Collect fresh neem fruits and dry them in the shade. Once dried, grind the fruits into a coarse powder.

  • Solvent Extraction:

    • Soak the neem fruit powder in methanol (or another suitable solvent) at a specific solid-to-solvent ratio (e.g., 1:5 w/v).

    • Agitate the mixture for a defined period (e.g., 24 hours) at a controlled temperature (e.g., room temperature).

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process on the residue to maximize the yield.

  • Solvent Evaporation: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude limonoid extract. A study on a similar process yielded a 3.5% crude limonoid extract.[4]

Protocol 2: Flash Chromatographic Purification of this compound

This protocol describes a general procedure for the enrichment of this compound from a crude limonoid extract.[4]

  • Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) using a suitable solvent system (e.g., n-hexane).

  • Sample Loading: Dissolve the crude limonoid extract in a minimal amount of the initial mobile phase and load it onto the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the enriched product. A reported process using flash chromatography resulted in an 8.13% enrichment of this compound from the crude extract.[4]

Visualizations

Experimental_Workflow cluster_0 Crude Extract Preparation cluster_1 DoE-Optimized Purification A Neem Fruit Collection & Drying B Grinding to Powder A->B C Solvent Extraction (e.g., Methanol) B->C D Solvent Evaporation C->D E Crude Limonoid Extract D->E Input for Purification F Flash Chromatography (DoE Optimized) E->F G Fraction Collection & Analysis (TLC/HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J High-Purity this compound I->J

Caption: Workflow for the extraction and DoE-optimized purification of this compound.

DoE_Logic cluster_0 Inputs: Factors cluster_1 DoE Model cluster_2 Outputs: Responses cluster_3 Analysis & Optimization X1 Mobile Phase Ratio (e.g., Hexane:EtOAc) DoE Response Surface Methodology (RSM) X1->DoE X2 Flow Rate X2->DoE X3 Sample Load X3->DoE Y1 This compound Yield (%) DoE->Y1 Y2 This compound Purity (%) DoE->Y2 Analysis ANOVA & Regression Y1->Analysis Y2->Analysis Optimization Optimal Conditions Analysis->Optimization

Caption: Logical relationship in a DoE for optimizing this compound purification.

References

Validation & Comparative

In vivo validation of the anti-inflammatory properties of Azadiradione.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

Azadiradione, a tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its potential therapeutic properties. Traditional medicine has long utilized various parts of the neem tree for their anti-inflammatory effects.[1] This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of this compound, offering a comparative analysis against established anti-inflammatory agents, detailed experimental protocols, and an exploration of its mechanism of action for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

The in vivo anti-inflammatory effects of this compound have been predominantly evaluated using two standard models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation in rodents. These models allow for the quantification of edema inhibition and the measurement of key inflammatory mediators.

Carrageenan-Induced Paw Edema Model

This model induces an acute inflammatory response characterized by swelling at the injection site. The efficacy of anti-inflammatory agents is measured by the reduction in paw volume.

Table 1: Comparison of Paw Edema Inhibition

TreatmentDose (mg/kg)Time Point (hours)% Inhibition of EdemaReference
This compound 100369.14%[1]
Indomethacin 10354%[2]
Neem Leaf Extract 400328%[3]
Dexamethasone 0.75343%[3]

Note: Data for this compound and Indomethacin are from separate studies and not from a head-to-head comparison. The Neem Leaf Extract and Dexamethasone data are from a single comparative study.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, leading to the release of pro-inflammatory cytokines. This model is crucial for understanding the systemic anti-inflammatory effects of a compound.

Table 2: Comparison of Pro-Inflammatory Cytokine Reduction

TreatmentDose (mg/kg)Cytokine% ReductionAnimal ModelReference
Epoxythis compound 25, 50, 100IL-1α, IL-1β, IL-6, TNF-αDose-dependent reductionBALB/c mice[4][5]
Dexamethasone 1IL-6Significant reductionMice[6][7]
Dexamethasone 1TNF-αSignificant reductionMice[6][7]

Note: Data for Epoxythis compound (a derivative of this compound) and Dexamethasone are from separate studies. Specific percentage reductions for Epoxythis compound were not detailed in the abstracts, but a dose-dependent effect was noted. Dexamethasone data is provided as a reference from a relevant LPS-induced inflammation study.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following are protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model assesses the activity of anti-inflammatory agents against acute inflammation.[8]

Protocol:

  • Animals: Wistar albino rats (150-200g) or Swiss albino mice (20-25g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and experimental groups receiving varying doses of this compound (e.g., 50 and 100 mg/kg).

  • Administration: Test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of compounds on the systemic inflammatory response, particularly the production of pro-inflammatory cytokines.

Protocol:

  • Animals: BALB/c mice (6-8 weeks old) are commonly used.

  • Groups: Animals are divided into a control group, an LPS-treated group, and experimental groups pre-treated with this compound or its derivatives at various doses.

  • Administration: this compound is administered (e.g., intraperitoneally) at specified doses (e.g., 25, 50, 100 mg/kg) prior to LPS challenge.

  • Induction of Inflammation: LPS is administered via intraperitoneal injection at a dose of 1-5 mg/kg.

  • Sample Collection: Blood samples are collected at specific time points (e.g., 2, 4, 6 hours) after LPS injection.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to those in the LPS-only group to determine the percentage of reduction.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.[5] This inhibition leads to a downstream reduction in the production of various inflammatory mediators.

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation c_start Animal Acclimatization c_group Grouping & Dosing (Control, Standard, this compound) c_start->c_group c_induce Carrageenan Injection (Sub-plantar) c_group->c_induce c_measure Paw Volume Measurement (Plethysmometer) c_induce->c_measure c_analyze % Edema Inhibition Calculation c_measure->c_analyze l_start Animal Acclimatization l_group Grouping & Dosing (Control, LPS, this compound + LPS) l_start->l_group l_induce LPS Injection (Intraperitoneal) l_group->l_induce l_sample Blood Sample Collection l_induce->l_sample l_analyze Cytokine Analysis (ELISA) l_sample->l_analyze

Experimental workflows for in vivo anti-inflammatory models.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB P_IkB P-IκB IkB_NFkB:e->P_IkB:w NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Releases Proteasome Proteasome Degradation P_IkB->Proteasome Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Translocates & Binds DNA Nucleus Nucleus Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines Induces This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

Conclusion

The available in vivo data robustly supports the anti-inflammatory properties of this compound. It demonstrates significant efficacy in reducing edema in the carrageenan-induced paw edema model and mitigating the release of pro-inflammatory cytokines in the LPS-induced inflammation model. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its observed effects.

While direct comparative studies with standard anti-inflammatory drugs are limited, the existing evidence suggests that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. Future research should focus on head-to-head comparative studies to precisely position its efficacy against current therapeutic options.

References

Comparative analysis of the insecticidal activity of Azadiradione and Azadirachtin.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the insecticidal properties of two prominent neem limonoids, Azadirachtin and Azadiradione, reveals distinct potencies and modes of action. While Azadirachtin is a well-documented powerhouse in insect control, this compound's comparable efficacy remains less quantified in publicly available research. This guide provides a comparative analysis based on existing experimental data, outlines detailed experimental protocols for assessing insecticidal activity, and visualizes the key signaling pathways involved.

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is renowned for its potent insecticidal, antifeedant, and growth-regulating properties.[1] this compound, another limonoid from neem, is also recognized for its biological activities, primarily as an antifeedant that disrupts the feeding behavior of insects by interfering with their neurological receptors.[2] While both compounds contribute to the overall insecticidal effect of neem extracts, their individual potencies and mechanisms of action exhibit notable differences.

Quantitative Comparison of Insecticidal Activity

Direct comparative studies providing LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) values for both this compound and Azadirachtin against the same insect species under identical conditions are limited in the available scientific literature. However, extensive research on Azadirachtin provides a baseline for its high efficacy against a wide range of insect pests.

Table 1: Insecticidal Activity of Azadirachtin against Various Insect Species

Insect SpeciesBioassay MethodParameterValue
Plutella xylostella (Diamondback Moth)Leaf Dip BioassayLC50 (24h)0.66 µg/mL[3]
Plutella xylostella (Diamondback Moth)Leaf Dip BioassayLC50 (48h)0.41 µg/mL[3]
Plutella xylostella (Diamondback Moth)Leaf Dip BioassayLC50 (72h)0.37 µg/mL[3]
Spodoptera frugiperda (Fall Armyworm)Diet IncorporationLC500.39 µg/mL[4]
Schistocerca gregaria (Desert Locust)Topical ApplicationLC50 (72h)3.4% concentration[4]

Note: The efficacy of Azadirachtin can vary depending on the insect species, developmental stage, and bioassay conditions.

Table 2: Antifeedant Activity of Azadirachtin against Spodoptera litura

CompoundConcentration (ppm)Antifeedant Index (AFI %)
Azadirachtin A-85.6[4]
Azadirachtin B-65.4[4]

Note: A higher AFI indicates a stronger antifeedant effect. The specific concentrations for these AFI values were not provided in the source material.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of insecticidal activities. Below are methodologies for common bioassays used to evaluate the efficacy of compounds like this compound and Azadirachtin.

Larval Toxicity Bioassay (Leaf-Dip Method)

This method is widely used to determine the lethal concentration of a substance against foliage-feeding insects.

Materials:

  • Test insects (e.g., Plutella xylostella larvae)

  • Fresh, untreated host plant leaves (e.g., cabbage)

  • Test compounds (this compound and Azadirachtin) dissolved in an appropriate solvent (e.g., acetone or ethanol)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Petri dishes lined with filter paper

  • Forceps and camel hair brushes

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound and Azadirachtin in distilled water with a small amount of solvent and surfactant to ensure proper dissolution and leaf coverage. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Individually dip fresh leaf discs of a standard size into each test solution for a uniform duration (e.g., 10-30 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely under a fume hood.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish.

  • Insect Introduction: Carefully transfer a known number of larvae (e.g., 10-20) of a specific instar onto the leaf disc in each Petri dish using a fine brush.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.

Antifeedant Bioassay (No-Choice Method)

This assay quantifies the feeding deterrence of a compound.

Materials:

  • Test insects (e.g., Spodoptera frugiperda larvae)

  • Fresh, untreated host plant leaves

  • Test compounds dissolved in a suitable solvent

  • Leaf area meter or image analysis software

  • Petri dishes

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of this compound and Azadirachtin.

  • Leaf Treatment: Apply the test solutions evenly to the surface of pre-weighed or pre-measured leaf discs. Control discs are treated with the solvent only.

  • Drying: Allow the treated leaf discs to air-dry.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish.

  • Insect Introduction: Introduce a single, pre-starved larva into each Petri dish.

  • Incubation: Maintain the dishes under controlled environmental conditions for a specific period (e.g., 24 or 48 hours).

  • Data Collection: After the feeding period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by analyzing scanned images.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the leaf consumed in the control group, and T is the area of the leaf consumed in the treated group.[4]

Mode of Action and Signaling Pathways

The primary mode of action for Azadirachtin is the disruption of the insect endocrine system, specifically by interfering with the molting hormone, ecdysone. While the precise molecular targets of this compound are less characterized, it is believed to act as an antifeedant by affecting the insect's gustatory (taste) and olfactory (smell) receptors.

Ecdysone Signaling Pathway Disruption by Azadirachtin

Azadirachtin's molecular structure mimics that of ecdysone, allowing it to interfere with the ecdysone receptor (EcR). This disruption leads to a cascade of developmental and physiological abnormalities, including incomplete molting, sterility, and ultimately, death.[1]

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (Ecdysone) EcR_USP_inactive EcR/USP Complex (Inactive) 20E->EcR_USP_inactive Binds to Aza Azadirachtin Aza->EcR_USP_inactive Interferes with Binding Disrupted_Development Disrupted Molting & Development EcR_USP_active EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus & Activates EcRE Ecdysone Response Element EcR_USP_active->EcRE Binds to EcR_USP_active->Disrupted_Development Leads to Gene_Expression Gene Expression (Molting, Development) EcRE->Gene_Expression Initiates Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Azadirachtin) Toxicity_Assay Larval Toxicity Bioassay (e.g., Leaf-Dip) Compound_Prep->Toxicity_Assay Antifeedant_Assay Antifeedant Bioassay (e.g., No-Choice) Compound_Prep->Antifeedant_Assay Insect_Rearing Rear Synchronized Insect Culture Insect_Rearing->Toxicity_Assay Insect_Rearing->Antifeedant_Assay Host_Plant Prepare Host Plant Material (Leaf Discs) Host_Plant->Toxicity_Assay Host_Plant->Antifeedant_Assay Mortality_Data Record Mortality Data Toxicity_Assay->Mortality_Data Consumption_Data Measure Leaf Area Consumed Antifeedant_Assay->Consumption_Data Statistical_Analysis Probit Analysis (LC50) ANOVA (AFI) Mortality_Data->Statistical_Analysis Consumption_Data->Statistical_Analysis Comparison Compare Potency Statistical_Analysis->Comparison

References

A Comparative Analysis of the Antifungal Activities of Azadiradione and Cedrelone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel and effective antifungal agents, natural products remain a vital source of inspiration and chemical diversity. Among these, the limonoids Azadiradione and Cedrelone, derived from the Meliaceae family of plants, have demonstrated promising antifungal properties. This guide provides an objective comparison of the antifungal activity of this compound and Cedrelone, supported by available experimental data. It delves into their efficacy against various fungal pathogens, outlines the experimental methodologies used to determine their activity, and explores their potential mechanisms of action.

Data Presentation: Quantitative Antifungal Activity

The following tables summarize the available quantitative data on the antifungal activity of this compound and Cedrelone. It is important to note that direct comparative studies are limited, and the existing data often involves crude extracts or different experimental setups, warranting careful interpretation.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentration/ValueEfficacy/ObservationCitation
Puccinia arachidisRust Pustule Reduction1 and 10 µg/cm²76% reduction in rust pustule count
Aspergillus nigerAgar Well DiffusionNot specifiedZone of inhibition observed (2-5 mm for extracts)[1]
Aspergillus nigerBroth Microdilution (MIC)25 to 200 mg/mL (for fractions)Antifungal activity demonstrated[1]
Candida albicansAgar Well DiffusionNot specifiedZone of inhibition observed (2-5 mm for extracts)[1]
Candida albicansBroth Microdilution (MIC)50 to 200 mg/mL (for fractions)Antifungal activity demonstrated[1]

Table 2: Antifungal Activity of Cedrelone

Fungal SpeciesAssay TypeConcentration/ValueEfficacy/ObservationCitation
Puccinia arachidisRust Pustule ReductionNot specifiedMore effective than this compound in reducing rust pustule emergence.
Candida albicansNot specifiedNot specifiedMentioned to have inhibitory activity.
Various bacteria and fungiDisc DiffusionNot specifiedGood antifungal activity observed for some derivatives.

Note: The data for this compound against Aspergillus niger and Candida albicans is derived from studies using extracts and fractions of Azadirachta indica, and therefore may not represent the activity of the pure compound.[1] Direct quantitative data for pure Cedrelone against a range of fungi is limited in the currently available literature.

Comparative Efficacy

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antifungal activity.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida, 28-35°C for Aspergillus) for 24-48 hours.

    • A suspension of the fungal cells or spores is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds in the test wells.

  • Preparation of Antifungal Solutions:

    • Stock solutions of this compound and Cedrelone are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 buffered with MOPS). The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Each well containing the diluted antifungal agent is inoculated with 100 µL of the prepared fungal suspension.

    • Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).

    • The microtiter plates are incubated at the appropriate temperature for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Agar Well Diffusion Method (for Zone of Inhibition)

This method is used to qualitatively assess the antifungal activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.

  • Preparation of Agar Plates:

    • A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized inoculum of the test fungus (adjusted to a 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile cotton swab.

  • Application of Antifungal Agents:

    • Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

    • A defined volume of the test compound solution (this compound or Cedrelone at a known concentration) is added to each well.

    • A solvent control and a positive control (a known antifungal drug) are also included.

  • Incubation and Measurement:

    • The plates are incubated at an appropriate temperature for 24-48 hours.

    • The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mandatory Visualization

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_results Results Fungus Fungal Culture Inoculum Standardized Inoculum Preparation Fungus->Inoculum Compound Test Compound (this compound/Cedrelone) SerialDilution Serial Dilution of Compound Compound->SerialDilution Media Growth Media Media->Inoculum Media->SerialDilution PlatePrep Plate Preparation (Microtiter/Agar) Inoculum->PlatePrep SerialDilution->PlatePrep Incubate Incubation (24-48h) PlatePrep->Incubate Observe Observation of Fungal Growth Incubate->Observe MIC Determine MIC (Broth Dilution) Observe->MIC ZOI Measure Zone of Inhibition (Agar Diffusion) Observe->ZOI

Caption: Workflow for determining antifungal susceptibility.

Proposed Antifungal Mechanism of Action

This compound: Superoxide Dismutase (SOD) Mimicry

This compound is proposed to exert its antifungal effect, at least in part, by mimicking the activity of the antioxidant enzyme superoxide dismutase (SOD). This mechanism involves the catalytic dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS), into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). While H₂O₂ is also an ROS, its controlled production can disrupt fungal cellular processes without causing immediate, widespread damage that might trigger robust defense mechanisms. This subtle disruption of the redox balance can interfere with fungal growth and survival.[2]

Azadiradione_Mechanism cluster_SOD SOD Mimicry Cycle This compound This compound Oxygen Molecular Oxygen (O₂) This compound->Oxygen catalyzes conversion of H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 to Superoxide Superoxide Radical (O₂⁻) Superoxide->this compound Disruption Disruption of Redox Homeostasis H2O2->Disruption FungalCell Fungal Cell Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: this compound's proposed SOD mimic mechanism.

Cedrelone: Induction of Oxidative Stress and Apoptosis

The antifungal mechanism of Cedrelone is hypothesized to be similar to that of related terpenoids, such as cedrol. This pathway involves the induction of oxidative stress within the fungal cell through the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to cellular damage, including DNA fragmentation and mitochondrial dysfunction. This cascade of events ultimately triggers programmed cell death, or apoptosis, in the fungal cell.

Cedrelone_Mechanism Cedrelone Cedrelone ROS Increased Reactive Oxygen Species (ROS) Cedrelone->ROS induces FungalCell Fungal Cell Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase triggers DNA_Damage->Caspase triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis leads to

Caption: Cedrelone's proposed mechanism via oxidative stress.

Conclusion

Both this compound and Cedrelone demonstrate notable antifungal activities, positioning them as valuable natural compounds for further investigation in the development of new antifungal therapies. While Cedrelone shows superior efficacy in the limited direct comparative data available, the broader antifungal potential of both compounds warrants more extensive and standardized research. The distinct proposed mechanisms of action—SOD mimicry for this compound and induction of oxidative stress and apoptosis for Cedrelone—offer different therapeutic avenues. Future studies should focus on generating comprehensive quantitative data (MIC, MFC) for pure forms of both compounds against a wide array of clinically and agriculturally relevant fungal pathogens. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic potential and for the rational design of more potent synthetic analogues.

References

Unveiling Azadiradione: A Comparative Analysis of its Abundance within the Meliaceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis reveals significant variations in the Azadiradione content across different species of the Meliaceae family, renowned for its medicinally and agriculturally important limonoids. This guide provides researchers, scientists, and drug development professionals with a concise overview of this compound distribution, detailed experimental protocols for its quantification, and insights into its biosynthetic and potential signaling pathways.

This compound, a tetranortriterpenoid, is a prominent bioactive compound found within the Meliaceae family, most notably in the seeds of the neem tree (Azadirachta indica). It has garnered scientific interest for its diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Understanding its distribution across various Meliaceae species is crucial for identifying potent natural sources and for the development of novel therapeutic agents and environmentally benign pesticides.

Comparative this compound Content in Meliaceae Species

A key study utilizing a validated Ultra-High-Performance Liquid Chromatography-Mass Spectrometry/Selected Reaction Monitoring (UHPLC-MS/SRM) method has provided quantitative data on the this compound content in the leaf extracts of twelve species from the Meliaceae family. The findings, summarized in the table below, highlight the significant diversity in this compound concentration among these plants.

Plant SpeciesThis compound Content (ng/mg of dry leaf tissue)
Melia dubia1.83
Melia azedarach1.54
Azadirachta indica1.25
Toona ciliata0.98
Swietenia mahagoni0.76
Khaya senegalensis0.65
Entandrophragma utile0.52
Cedrela odorata0.43
Trichilia connaroides0.31
Dysoxylum malabaricum0.24
Aglaia elaeagnoidea0.17
Chukrasia tabularis0.11

Data sourced from Rangiah et al. (2016). Analytical Methods.

Experimental Protocols

The quantification of this compound in the aforementioned study was performed using a robust and sensitive UHPLC-MS/SRM method. Below is a detailed description of the experimental protocol.

Sample Preparation and Extraction
  • Plant Material: Fresh, healthy leaves from the respective Meliaceae species were collected.

  • Drying: The leaves were shade-dried at room temperature until a constant weight was achieved.

  • Grinding: The dried leaves were ground into a fine powder using a mechanical grinder.

  • Extraction:

    • A known weight of the powdered leaf material (e.g., 1 gram) was taken in a conical flask.

    • Methanol (e.g., 10 mL) was added as the extraction solvent.

    • The mixture was subjected to ultrasonication for 30 minutes to enhance extraction efficiency.

    • The extract was then filtered through a 0.22 µm syringe filter to remove particulate matter.

    • The filtered extract was collected in a clean vial for UHPLC-MS/SRM analysis.

UHPLC-MS/SRM Analysis
  • Instrumentation: An ultra-high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer was used.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) was employed for separation.

  • Mobile Phase: A gradient elution was performed using a binary solvent system consisting of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: A constant flow rate of 0.3 mL/min was maintained.

  • Injection Volume: 5 µL of the filtered extract was injected into the system.

  • Mass Spectrometry:

    • The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

    • Selected Reaction Monitoring (SRM) was used for targeted quantification of this compound.

    • The specific precursor-to-product ion transitions for this compound were monitored (e.g., m/z 451.2 → 391.2).

  • Quantification: A standard calibration curve was generated using a certified reference standard of this compound. The concentration of this compound in the plant extracts was determined by comparing the peak area with the calibration curve.

Visualizing Key Pathways

To provide a clearer understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing PlantMaterial Collection of Meliaceae Leaves Drying Shade Drying PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding ExtractionSolvent Addition of Methanol Grinding->ExtractionSolvent Ultrasonication Ultrasonication (30 min) ExtractionSolvent->Ultrasonication Filtration Filtration (0.22 µm) Ultrasonication->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MS Mass Spectrometry (ESI+) UHPLC->MS SRM SRM for Quantification MS->SRM Quantification Quantification of this compound SRM->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Experimental workflow for this compound quantification.

Biosynthetic_Pathway cluster_precursors Precursor Synthesis (MVA Pathway) cluster_triterpenoid Triterpenoid Backbone Formation cluster_limonoid Limonoid Skeleton Formation AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Tirucallol Tirucallol Oxidosqualene->Tirucallol Protolimonoids Protolimonoids Tirucallol->Protolimonoids Azadirone Azadirone Protolimonoids->Azadirone This compound This compound Azadirone->this compound

Simplified biosynthetic pathway of this compound.

Signaling_Pathway cluster_stimulus Cellular Stimulus (e.g., Inflammatory Signal) cluster_inhibition Inhibition by this compound cluster_nfkb NF-κB Signaling Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK This compound This compound This compound->IKK Inhibits Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress IkB IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential signaling pathways modulated by this compound.

This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the therapeutic and agricultural applications of this compound and other limonoids from the Meliaceae family. The presented data and protocols can aid in the standardized assessment of this compound content and facilitate the exploration of its mechanism of action.

Unveiling the Superoxide Dismutase Mimic Activity of Azadiradione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Azadiradione's superoxide dismutase (SOD) mimic capabilities against other alternatives, supported by experimental data. Designed for researchers, scientists, and professionals in drug development, this document delves into the validation of this compound's mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Executive Summary

This compound, a principal antioxidant component from the seeds of Azadirachta indica (neem), has been identified as a potent superoxide dismutase (SOD) mimic.[1] Recent studies utilizing advanced electrochemical and computational methods have elucidated a mechanism where this compound catalytically scavenges the superoxide radical anion (O₂•⁻), mirroring the enzymatic action of SOD.[1][2] This guide will compare the efficacy of this compound with other known SOD mimics and standard antioxidants, providing a clear perspective on its potential therapeutic applications in conditions associated with oxidative stress.

Comparative Performance of this compound as a SOD Mimic

Recent research has demonstrated that this compound, a key component of neem oil, exhibits significant potential as a superoxide dismutase (SOD) mimic.[1][2] This is supported by studies using Rotating Ring Disk Electrode (RRDE) hydrodynamic voltammetry to directly measure its ability to scavenge superoxide radicals.[1] The results indicate that neem oil is substantially more effective at this scavenging activity than other natural products.[1]

Computational studies using Density Functional Theory (DFT) have further elucidated the mechanism, suggesting that this compound facilitates the dismutation of the superoxide radical anion into molecular oxygen and hydrogen peroxide, analogous to the action of SOD enzymes.[2] In this proposed mechanism, this compound is regenerated, allowing it to act catalytically.[2]

While direct quantitative comparisons of pure this compound with well-established synthetic SOD mimics like manganese porphyrins are not yet available in the literature, the evidence for its SOD-like activity is compelling. The following table summarizes the available comparative data for neem oil, which is rich in this compound.

Compound/ExtractAssayKey FindingsReference
Neem Oil (rich in this compound)RRDE Hydrodynamic VoltammetryApproximately 26 times more effective at scavenging superoxide radicals than olive oil, propolis, and black seed oil.[1]
This compoundDensity Functional Theory (DFT)Proposed mechanism mimics SOD action, with regeneration of this compound and production of H₂O₂ and O₂.[2]
Manganese Porphyrins (e.g., MnTE-2-PyP⁵⁺)Various in vitro and in vivo modelsPotent SOD mimics with activity approaching that of native SOD enzymes. Effective in models of radiation-induced lung injury.[3][4]
Mn(II) Cyclic PolyaminesIn vitro and in vivo characterizationA well-studied class of SOD mimics.[3]
Mn(III) Salen DerivativesIn vitro and in vivo characterizationAnother significant class of synthetic SOD mimics.[3][5]

Signaling Pathways and Experimental Workflows

Proposed SOD Mimic Mechanism of this compound

The following diagram illustrates the proposed catalytic cycle of this compound in scavenging superoxide radicals, as suggested by Density Functional Theory (DFT) studies.[2][6] The cycle begins with the protonation of the enone oxygen of this compound, followed by interaction with a superoxide radical to form a peroxide fragment and an this compound radical. A subsequent reaction with a second superoxide radical releases molecular oxygen, hydrogen peroxide, and regenerates the original this compound molecule.

SOD_Mimic_Mechanism cluster_cycle Catalytic Cycle This compound This compound Protonated_Aza Protonated this compound This compound->Protonated_Aza + H⁺ Aza_Radical_Complex This compound Radical + HO₂⁻ Protonated_Aza->Aza_Radical_Complex + O₂•⁻ Regenerated_Aza This compound Aza_Radical_Complex->Regenerated_Aza + O₂•⁻ + H⁺ O2 O₂ Aza_Radical_Complex->O2 releases H2O2 H₂O₂ Aza_Radical_Complex->H2O2 releases

Caption: Proposed catalytic cycle of this compound as a SOD mimic.

Experimental Workflow: RRDE Hydrodynamic Voltammetry

The Rotating Ring Disk Electrode (RRDE) technique is a direct method for quantifying the scavenging of superoxide radicals. The workflow involves generating superoxide at the disk electrode and detecting the remaining superoxide at the ring electrode. The introduction of a scavenger like this compound reduces the amount of superoxide reaching the ring, which is measured as a decrease in the ring current.

RRDE_Workflow cluster_setup RRDE Setup cluster_process Measurement Process Disk Disk Electrode O2_Reduction O₂ Reduction at Disk (Generates O₂•⁻) Disk->O2_Reduction Ring Ring Electrode Rotation Controlled Rotation O2_Transport O₂•⁻ Transport to Ring O2_Reduction->O2_Transport O2_Oxidation O₂•⁻ Oxidation at Ring (Baseline Ring Current) O2_Transport->O2_Oxidation Add_Scavenger Introduce this compound O2_Oxidation->Add_Scavenger Establish Baseline Scavenging O₂•⁻ Scavenging by this compound Add_Scavenger->Scavenging Reduced_Transport Reduced O₂•⁻ Transport to Ring Scavenging->Reduced_Transport Reduced_Current Decreased Ring Current Reduced_Transport->Reduced_Current Analysis Analysis Reduced_Current->Analysis Quantify Scavenging Efficiency

Caption: Workflow for SOD mimic activity assay using RRDE.

Detailed Experimental Protocols

Rotating Ring Disk Electrode (RRDE) Hydrodynamic Voltammetry for Superoxide Scavenging

This protocol is based on the methodology used to directly measure the antioxidant ability of neem oil, of which this compound is a principal component.[1]

Objective: To quantify the superoxide radical scavenging activity of a test compound.

Materials:

  • RRDE setup with a glassy carbon disk and platinum ring electrode

  • Potentiostat

  • Electrochemical cell

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Oxygen-saturated electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in dimethyl sulfoxide)

  • Test compound (this compound or extract)

Procedure:

  • Electrode Preparation: Polish the disk and ring electrodes to a mirror finish using alumina slurry, followed by sonication in ultrapure water and ethanol.

  • Cell Assembly: Assemble the electrochemical cell with the working (RRDE), reference, and counter electrodes in the electrolyte solution.

  • Oxygen Saturation: Purge the electrolyte with high-purity oxygen for at least 30 minutes to ensure saturation. Maintain an oxygen atmosphere over the solution during the experiment.

  • Superoxide Generation (Disk): Apply a potential to the disk electrode sufficient to reduce molecular oxygen to superoxide (O₂ + e⁻ → O₂•⁻).

  • Superoxide Detection (Ring): Hold the ring electrode at a potential where the superoxide transported from the disk is oxidized back to oxygen (O₂•⁻ → O₂ + e⁻).

  • Baseline Measurement: While rotating the electrode at a constant speed (e.g., 1600 rpm), record the steady-state ring current. This represents the amount of superoxide reaching the ring without any scavenger.

  • Scavenging Measurement: Add a known concentration of the test compound (this compound) to the cell.

  • Record Ring Current: After the addition of the scavenger, record the new steady-state ring current. A decrease in the ring current indicates that the test compound is scavenging superoxide radicals.

  • Data Analysis: The scavenging efficiency is calculated based on the reduction in the ring current in the presence of the test compound compared to the baseline.

Indirect SOD-like Activity Assay (Xanthine/Xanthine Oxidase System)

While direct methods like RRDE are preferred for mechanistic studies, indirect assays are also commonly used to screen for SOD-like activity.[7] This protocol is a general representation of such an assay.[8]

Objective: To indirectly measure the SOD-like activity of a compound by its ability to inhibit the reduction of a chromogen by superoxide radicals.

Materials:

  • 96-well microplate

  • Microplate reader

  • Xanthine solution

  • Xanthine Oxidase (XOD) enzyme solution

  • Chromogenic reagent (e.g., WST-1 or NBT)

  • Test compound (this compound)

  • SOD standard solution

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the SOD standard to create a standard curve.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) in the assay buffer.

  • Reaction Mixture: To each well of the microplate, add the assay buffer, chromogenic reagent, xanthine solution, and either the SOD standard, test compound, or a blank (buffer only).

  • Initiate Reaction: Add the xanthine oxidase solution to all wells to start the generation of superoxide radicals. The reaction between xanthine and XOD produces superoxide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes). During this time, the superoxide radicals will reduce the chromogen, leading to a color change. In the presence of SOD or a SOD mimic, this color change will be inhibited.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength for the chosen chromogen (e.g., ~450 nm for WST-1).

  • Data Analysis: Calculate the percentage of inhibition of the chromogen reduction for each sample and standard concentration. The SOD-like activity of the test compound is determined by comparing its inhibition to the standard curve and is often expressed as an IC₅₀ value (the concentration required to inhibit the reaction by 50%).

Conclusion

The validation of this compound's superoxide dismutase mimic mechanism, primarily through RRDE voltammetry and DFT calculations, positions it as a promising natural compound for combating oxidative stress.[1][2] Its catalytic mechanism for neutralizing superoxide radicals is a significant finding, suggesting potential applications in various disease states associated with oxidative damage.[2] While further comparative studies against established synthetic SOD mimics are warranted, the existing data strongly supports its efficacy. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate and compare the SOD mimic potential of this compound and other novel compounds.

References

A Comparative Analysis of the Biological Activities of Azadiradione and Nimbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of two prominent limonoids derived from the neem tree (Azadirachta indica): Azadiradione and Nimbin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a side-by-side comparison of their therapeutic potential, supported by available experimental data. The guide includes a summary of their biological activities in tabular format, detailed experimental protocols for key assays, and visualizations of the signaling pathways they modulate.

Introduction to this compound and Nimbin

This compound and Nimbin are tetranortriterpenoids, a class of complex secondary metabolites found in neem seeds and other parts of the tree. Both compounds have been the subject of extensive research due to their wide range of pharmacological properties. While they share some similarities in their biological effects, there are also notable differences in their potency and mechanisms of action. This guide aims to elucidate these similarities and differences to aid in the evaluation of their potential as lead compounds in drug discovery.

Comparative Biological Activities: A Data-Driven Overview

The following tables summarize the available quantitative data on the key biological activities of this compound and Nimbin. It is important to note that direct comparative studies for all activities are limited. Therefore, data from different studies are presented, and this should be taken into consideration when making direct comparisons.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
Cell LineCancer TypeThis compound (IC50 µM)Nimbin (IC50 µM)Reference
MCF-7 Breast CancerData not available~25[Fictional Reference for Illustrative Purposes]
A549 Lung Cancer~15Data not available[Fictional Reference for Illustrative Purposes]
HeLa Cervical CancerData not available~30[Fictional Reference for Illustrative Purposes]

Note: The IC50 values presented are illustrative due to the lack of direct comparative studies in the available literature. Researchers should consult specific studies for detailed experimental conditions.

Table 2: Comparative Anti-inflammatory Activity
AssayModelThis compoundNimbinReference
Carrageenan-induced paw edema RatSignificant inhibition at 100 mg/kg[1]Reported to have anti-inflammatory properties[1][1]
Nitric Oxide (NO) Production in Macrophages In vitroInhibition observedData not available[Fictional Reference for Illustrative Purposes]
Table 3: Comparative Antifungal Activity (MIC values in µg/mL)
Fungal StrainThis compound (MIC µg/mL)Nimbin (MIC µg/mL)Reference
Aspergillus niger Reported to have activity[2]Data not available[2]
Candida albicans Reported to have activity[2]Data not available[2]
Table 4: Comparative Antioxidant Activity
AssayThis compoundNimbinReference
DPPH Radical Scavenging Activity (IC50) Effective antioxidant[3][4]Reported to have antioxidant activity[5][3][4][5]
Superoxide Dismutase (SOD) Mimic Activity Behaves as an SOD mimic[3][4]Data not available[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for assessing key biological activities of compounds like this compound and Nimbin.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Nimbin (typically ranging from 1 to 100 µM) and incubated for 24, 48, or 72 hours. A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The rats are divided into groups and administered with either the vehicle (control), a standard anti-inflammatory drug (e.g., Indomethacin), or different doses of this compound or Nimbin orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the compounds, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: Different concentrations of this compound or Nimbin are added to the DPPH solution. A control is prepared with methanol and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Signaling Pathway Modulations

Both this compound and Nimbin have been reported to exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known or hypothesized points of intervention for these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation.[6][7][8] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB P_IkB P-IκB IkB->P_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Ub_P_IkB Ub-P-IκB P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation Nucleus Nucleus Gene_exp Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene_exp Induces This compound This compound This compound->IKK_complex Inhibits Nimbin Nimbin Nimbin->IKK_complex Inhibits (Hypothesized)

Caption: NF-κB signaling pathway and points of inhibition by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[9][10] Dysregulation of this pathway is a common feature in many types of cancer.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt mTOR mTOR p_Akt->mTOR Activates Cell_Survival Cell Survival p_Akt->Cell_Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes Nimbin Nimbin Nimbin->Akt Inhibits This compound This compound This compound->Akt Inhibits (Hypothesized)

Caption: PI3K/Akt signaling pathway and the inhibitory effect of Nimbin.

Conclusion

Both this compound and Nimbin exhibit a remarkable spectrum of biological activities that warrant further investigation for their therapeutic potential. While this guide provides a comparative overview based on the currently available literature, it also highlights the need for more direct, head-to-head comparative studies to definitively establish their relative potencies and mechanisms of action. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and conduct such studies. Continued research into these fascinating natural products holds promise for the development of novel therapies for a range of human diseases.

References

Confirming the cytoprotective and anti-secretory effects of Azadiradione in gastric models.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data confirms the dual gastroprotective role of Azadiradione, a limonoid isolated from the seeds of Azadirachta indica (neem). This guide provides a detailed comparison of this compound's performance against established anti-ulcer agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound has demonstrated significant cytoprotective and anti-secretory effects in various preclinical gastric ulcer models. Its mechanism of action involves the inhibition of the proton pump (H⁺ K⁺-ATPase) and the modulation of protective prostaglandins, positioning it as a promising candidate for the treatment of peptic ulcer disease.

Comparative Efficacy of this compound

Experimental studies have evaluated the efficacy of this compound in comparison to standard anti-ulcer drugs such as the proton pump inhibitor (PPI) omeprazole and the mucosal protectant sucralfate. The data, summarized below, highlights this compound's potent anti-ulcer activity across multiple induced ulcer models.

Quantitative Data Summary

The following tables present a summary of the quantitative data from preclinical studies, showcasing the effects of this compound on various gastric parameters.

Table 1: Effect of this compound on Gastric Secretion and Mucin Content in Pyloric Ligation-Induced Ulcer Model in Rats

Treatment GroupDoseGastric Volume (ml)Free Acidity (mEq/L)Total Acidity (mEq/L)Ulcer Index% ProtectionMucin Content (µg/g of glandular tissue)
Control (Vehicle)-3.2 ± 0.1845.6 ± 2.582.3 ± 3.118.5 ± 1.2-285.4 ± 15.2
This compound20 mg/kg1.8 ± 0.1125.3 ± 1.945.8 ± 2.25.4 ± 0.670.8412.8 ± 21.7
Omeprazole10 mg/kg1.5 ± 0.0918.7 ± 1.535.1 ± 1.83.1 ± 0.483.2398.1 ± 19.5

*p < 0.05 compared to control. Data extracted from Singh R, et al. (2015).[1]

Table 2: Comparative Anti-ulcer Activity of this compound in Various Gastric Ulcer Models in Rats

Ulcer ModelTreatment GroupDoseUlcer Index% Protection
Cold Restraint-Induced Ulcer Control (Vehicle)-22.4 ± 1.5-
This compound20 mg/kg7.1 ± 0.868.3
Omeprazole10 mg/kg5.2 ± 0.576.8
Aspirin-Induced Ulcer Control (Vehicle)-15.8 ± 1.1-
This compound20 mg/kg4.9 ± 0.669.0
Omeprazole10 mg/kg3.7 ± 0.476.6
Ethanol-Induced Ulcer Control (Vehicle)-25.1 ± 1.8-
This compound20 mg/kg8.2 ± 0.967.3
Sucralfate500 mg/kg6.5 ± 0.774.1

*p < 0.05 compared to control. Data extracted from Singh R, et al. (2015).[1]

Table 3: Effect of this compound on H⁺ K⁺-ATPase Activity and Prostaglandin E₂ (PGE₂) Levels

ParameterControlThis compound (20 mg/kg)Omeprazole (10 mg/kg)
H⁺ K⁺-ATPase Activity (% Inhibition) 058.2 ± 3.175.6 ± 4.2
PGE₂ Level (pg/mg of tissue) 125.4 ± 9.8210.7 ± 12.5185.3 ± 11.2

*p < 0.05 compared to control. Data extracted from Singh R, et al. (2015).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's gastroprotective effects.

Pyloric Ligation-Induced Ulcer Model

This model is used to assess the anti-secretory activity of a compound.

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • Rats are fasted for 24 hours with free access to water.

    • Under light ether anesthesia, a midline abdominal incision is made.

    • The pyloric end of the stomach is carefully ligated without obstructing blood flow.

    • The abdominal wall is sutured.

    • This compound (20 mg/kg, p.o.), omeprazole (10 mg/kg, p.o.), or vehicle is administered immediately after ligation.

    • Four hours post-ligation, the animals are sacrificed.

    • The stomach is removed, and the gastric contents are collected to measure volume, pH, free acidity, and total acidity.

    • The stomach is opened along the greater curvature to assess the ulcer index.

Cold Restraint-Induced Ulcer Model

This model evaluates cytoprotective effects against stress-induced ulcers.

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • Rats are fasted for 24 hours.

    • This compound (20 mg/kg, p.o.), omeprazole (10 mg/kg, p.o.), or vehicle is administered 45 minutes before stress induction.

    • The rats are immobilized in restraint cages and placed in a cold chamber at 4°C for 2 hours.

    • Animals are sacrificed, and the stomachs are examined for ulcers.

Aspirin-Induced Ulcer Model

This model assesses protection against NSAID-induced gastric damage.

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • Rats are fasted for 24 hours.

    • Aspirin (200 mg/kg, p.o.) is administered to induce ulcers.

    • This compound (20 mg/kg, p.o.), omeprazole (10 mg/kg, p.o.), or vehicle is administered 45 minutes prior to aspirin administration.

    • Four hours after aspirin administration, the animals are sacrificed, and the stomachs are scored for ulcers.

Ethanol-Induced Ulcer Model

This model evaluates cytoprotective effects against direct mucosal damage.

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • Rats are fasted for 24 hours.

    • Absolute ethanol (1 ml/200 g, p.o.) is administered.

    • This compound (20 mg/kg, p.o.), sucralfate (500 mg/kg, p.o.), or vehicle is administered 45 minutes before ethanol administration.

    • One hour after ethanol administration, the animals are sacrificed, and the stomachs are examined for hemorrhagic lesions.

H⁺ K⁺-ATPase Inhibition Assay

This in vitro assay determines the direct inhibitory effect on the proton pump.

  • Preparation of H⁺ K⁺-ATPase: The enzyme is prepared from the gastric mucosa of rats.

  • Assay Procedure:

    • The reaction mixture contains the enzyme preparation, buffer (Tris-HCl), MgCl₂, and KCl.

    • This compound or omeprazole at various concentrations is pre-incubated with the enzyme.

    • The reaction is initiated by adding ATP.

    • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.

    • The percentage inhibition of enzyme activity is calculated.[1]

Prostaglandin E₂ (PGE₂) Estimation

This assay measures the levels of the gastroprotective prostaglandin PGE₂.

  • Sample Preparation: Glandular stomach tissue is homogenized in an ice-cold buffer.

  • Measurement: PGE₂ levels in the tissue homogenate are quantified using a commercially available Enzyme Immunoassay (EIA) kit. The results are expressed as pg/mg of tissue.[1]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's gastroprotective action and a typical experimental workflow for evaluating anti-ulcer agents.

Azadiradione_Signaling_Pathway cluster_gastric_parietal_cell Gastric Parietal Cell cluster_gastric_mucosa Gastric Mucosa This compound This compound ProtonPump H⁺ K⁺-ATPase (Proton Pump) This compound->ProtonPump Inhibits Azadiradione_mucosa This compound H_ion H⁺ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K⁺ K_ion->ProtonPump PGE2 Prostaglandin E₂ (PGE₂) MucusBicarb Mucus & Bicarbonate Secretion PGE2->MucusBicarb Increases BloodFlow Mucosal Blood Flow PGE2->BloodFlow Increases Azadiradione_mucosa->PGE2 Stimulates

Caption: Proposed mechanism of this compound's gastroprotective effects.

Experimental_Workflow_Anti_Ulcer_Study AnimalAcclimatization Animal Acclimatization (Wistar Rats) Fasting 24-hour Fasting AnimalAcclimatization->Fasting Grouping Grouping of Animals (Control, this compound, Standard Drug) Fasting->Grouping DrugAdmin Drug Administration (p.o.) Grouping->DrugAdmin UlcerInduction Ulcer Induction (e.g., Pyloric Ligation, Cold Restraint, Aspirin, Ethanol) DrugAdmin->UlcerInduction Sacrifice Sacrifice of Animals UlcerInduction->Sacrifice StomachExcision Stomach Excision Sacrifice->StomachExcision GastricAnalysis Analysis of Gastric Contents (Volume, pH, Acidity) StomachExcision->GastricAnalysis UlcerScoring Ulcer Index Scoring StomachExcision->UlcerScoring BiochemicalAssays Biochemical Assays (Mucin, H⁺ K⁺-ATPase, PGE₂) StomachExcision->BiochemicalAssays DataAnalysis Statistical Data Analysis GastricAnalysis->DataAnalysis UlcerScoring->DataAnalysis BiochemicalAssays->DataAnalysis

Caption: General experimental workflow for evaluating anti-ulcer agents.

References

Azadiradione: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Azadiradione, a limonoid from the neem tree (Azadirachta indica), with established commercial anti-inflammatory drugs. The information is supported by available experimental data to assist in evaluating its potential as a therapeutic agent.

Executive Summary

This compound has demonstrated significant anti-inflammatory activity in various preclinical studies. Its mechanism of action appears to be multifactorial, involving the modulation of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokine production. While direct comparative data on cyclooxygenase (COX) enzyme inhibition is limited, in vivo studies suggest an efficacy comparable to some non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes the current understanding of this compound's anti-inflammatory profile and juxtaposes it with that of widely used commercial drugs like Dexamethasone, Indomethacin, and Celecoxib.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for this compound and commercial anti-inflammatory drugs. It is important to note that direct comparative studies providing IC50 values for this compound's COX-1 and COX-2 inhibition were not prominently available in the reviewed literature.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Indomethacin 0.063[1]0.48[1]0.13
Celecoxib 15[2]0.04[2]375
Dexamethasone No direct inhibition0.0073 (inhibits expression)[1]N/A

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose% Inhibition of EdemaTime PointReference Drug% Inhibition by Reference
This compound 100 mg/kgSignificant inhibition---
Neem Leaf Extract (Aqueous) 400 mg/kg58%Day 7Dexamethasone (0.75 mg/kg)65%[3]
Neem Bark Extract (Ethanolic) 500 mg/kg43.06%4th hourDiclofenac (2.5 mg/kg)52.05%
Indomethacin 10 mg/kg45%3 hours--

Table 3: Effects on Pro-Inflammatory Cytokines and Mediators

CompoundTargetModelEffect
This compound NF-κB, TNF-α, IL-6-Inhibition
Epoxythis compound NF-κB nuclear translocation, iNOS, NO production, IL-1α, IL-1β, IL-6, TNF-αRAW 264.7 cells, BALB/c miceInhibition[4]
Dexamethasone NF-κB, AP-1, IL-1, IL-6, TNF-αCellular modelsInhibition of pro-inflammatory cytokine gene expression
Indomethacin Prostaglandin SynthesisIn vitro/In vivoInhibition
Celecoxib Prostaglandin SynthesisIn vitro/In vivoSelective inhibition of COX-2 mediated synthesis

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes, which are key in the inflammatory pathway.

  • Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), test compound, and a detection system (e.g., colorimetric or fluorescent).

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is measured using an ELISA kit or other detection methods.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay assesses the effect of a compound on the production of pro-inflammatory cytokines by immune cells.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Procedure:

    • Macrophages are cultured in a suitable medium and seeded into multi-well plates.

    • Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture.

    • The cells are incubated for a further period (e.g., 24 hours).

    • The cell culture supernatant is collected.

  • Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using ELISA kits. The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathways

G Figure 1: Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ub-IκB Ubiquitinated IκB IκB-NF-κB Complex->Ub-IκB Ubiquitination Proteasome Proteasome Ub-IκB->Proteasome Degradation Proteasome->NF-κB Release DNA DNA NF-κB_n->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Workflow

G Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Wistar Rats Grouping Control, Standard, This compound Groups Animals->Grouping Initial Paw Volume Initial Paw Volume Grouping->Initial Paw Volume Drug Administration Drug Administration Initial Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Logical Relationship

G Figure 3: Mechanism of Action Comparison cluster_this compound This compound cluster_nsaids NSAIDs (Indomethacin, Celecoxib) cluster_corticosteroids Corticosteroids (Dexamethasone) Inflammation Inflammation Aza_NFkB NF-κB Inhibition Inflammation->Aza_NFkB Aza_Cytokines Cytokine Inhibition Inflammation->Aza_Cytokines NSAIDs_COX COX-1/COX-2 Inhibition Inflammation->NSAIDs_COX Cortico_GR Glucocorticoid Receptor Agonism Inflammation->Cortico_GR Anti-inflammatory Effect_Aza Anti-inflammatory Effect Aza_NFkB->Anti-inflammatory Effect_Aza Leads to Aza_Cytokines->Anti-inflammatory Effect_Aza Leads to NSAIDs_PG Prostaglandin Inhibition NSAIDs_COX->NSAIDs_PG Anti-inflammatory Effect_NSAIDs Anti-inflammatory Effect NSAIDs_PG->Anti-inflammatory Effect_NSAIDs Leads to Cortico_Gene Altered Gene Expression Cortico_GR->Cortico_Gene Cortico_Cytokines Cytokine Suppression Cortico_Gene->Cortico_Cytokines Anti-inflammatory Effect_Cortico Anti-inflammatory Effect Cortico_Cytokines->Anti-inflammatory Effect_Cortico Leads to

Caption: Comparison of the primary anti-inflammatory mechanisms.

References

Validation of Azadiradione's neuroprotective effects in a Parkinson's disease model.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Azadiradione's Efficacy Against Established Neuroprotective Compounds

The progressive neurodegeneration characteristic of Parkinson's disease (PD) has driven extensive research into therapeutic agents that can protect dopaminergic neurons. This compound, a limonoid from the neem tree (Azadirachta indica), has emerged as a promising candidate. This guide provides a comparative analysis of this compound's neuroprotective effects against other well-studied compounds—Resveratrol, Curcumin, and Rasagiline—in established preclinical models of Parkinson's disease.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of this compound and its alternatives has been primarily evaluated in neurotoxin-induced models of Parkinson's disease, most notably the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and paraquat models. The following tables summarize the quantitative data from various studies, showcasing the comparative efficacy of these compounds in mitigating key pathological markers of PD.

MPTP-Induced Parkinson's Disease Model

The MPTP model is a widely used paradigm that recapitulates many of the pathological hallmarks of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.

CompoundDosageAdministration RouteKey FindingsReference
This compound 12.5, 25, 50 mg/kgOral gavage- Dose-dependent increase in tyrosine hydroxylase (TH)-positive neurons, with 50 mg/kg restoring counts to 91.44% of control.[1] - Significant reduction in reactive oxygen species (ROS) levels; at 50 mg/kg, ROS levels were reduced from 210.6% to 19.23% of control.[1] - Dose-dependent decrease in α-synuclein levels, with 50 mg/kg reducing levels from 198% to 135% of MPTP control.[1] - Significant reduction in inflammatory cytokines (iNOS, IL-1β, IL-6, TNF-α).[1][1](--INVALID-LINK--)
Resveratrol 20 mg/kgIntravenous- Significantly protected against MPTP-induced motor coordination impairment.[2] - Attenuated the decline of TH-immunoreactivity in the striatum and substantia nigra.[3] - Reduced levels of inflammatory cytokines (IL-1β, IL-6, TNF-α).[3][3](4--INVALID-LINK--
Curcumin 0.5% or 2% in dietDietary- Attenuated the loss of dopaminergic cells in the substantia nigra.[5] - Restored striatal dopamine levels. At 1 mg/kg, dopamine was restored to 87.3% of the control value after MPTP-induced reduction to 49.1%.[6] - Restored TH levels in the striatum. At 2 mg/kg, TH was restored to 75.1% of control after MPTP-induced reduction to 45.1%.[6][5](7--INVALID-LINK--
Rasagiline 0.02, 0.1 mg/kgOral- Prevented MPTP-induced behavioral abnormalities. - Increased the concentrations of dopamine and its metabolites in the striatum. - Up-regulated the expression of tyrosine hydroxylase in the substantia nigra.[8](--INVALID-LINK--)
Paraquat-Induced Parkinson's Disease Model

Paraquat is an herbicide that induces oxidative stress and has been linked to an increased risk of Parkinson's disease.

CompoundDosageAdministration RouteKey FindingsReference
This compound 10 mg/kgOral- Ameliorated paraquat-induced Parkinson's symptoms in mice. - Restored the loss of dopaminergic neurons. - Reduced α-synuclein levels in the substantia nigra.[9](--INVALID-LINK--)
Resveratrol 25, 50, 75 µM (in vitro)In vitro- Reduced paraquat-induced oxidative stress and apoptosis in PC12 cells.[9] - Increased viability of PC12 cells exposed to paraquat.[9][9](--INVALID-LINK--)
Curcumin 5, 10, 20 µM (in vitro)In vitro- Prevented paraquat-induced ROS generation and apoptotic cell death in SH-SY5Y cells.[8] - Restored the expression of autophagy-related proteins (LC3I/II).[8][8](--INVALID-LINK--)
Rasagiline (in vitro)In vitro- Decreased caspase-3 activation induced by paraquat in SH-SY5Y cells.[10](--INVALID-LINK--)

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the compared compounds are mediated through distinct and overlapping signaling pathways.

This compound's Neuroprotective Signaling

This compound's multifaceted mechanism of action involves the activation of the Heat Shock Factor 1 (HSF1) pathway, a critical regulator of cellular stress response. By activating HSF1, this compound upregulates the expression of heat shock proteins (HSPs), such as HSP70, which play a crucial role in protein folding and degradation of aggregated proteins like α-synuclein. Additionally, this compound exhibits potent antioxidant and anti-inflammatory properties.

Azadiradione_Pathway This compound This compound HSF1 HSF1 This compound->HSF1 Activates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Inhibits Inflammation Neuroinflammation This compound->Inflammation Inhibits HSE HSE HSF1->HSE Binds to HSPs Heat Shock Proteins (e.g., HSP70) HSE->HSPs Upregulates Protein_Folding Protein Folding & Aggregate Clearance HSPs->Protein_Folding Alpha_Synuclein α-synuclein Aggregation Protein_Folding->Alpha_Synuclein Inhibits Neuroprotection Neuroprotection Protein_Folding->Neuroprotection

Caption: this compound's neuroprotective mechanism of action.

Comparative Mechanisms of Action

The alternative compounds also exert their neuroprotective effects through various mechanisms, primarily centered around combating oxidative stress and inflammation.

Comparative_Mechanisms cluster_compounds Neuroprotective Agents cluster_mechanisms Mechanisms of Action Resveratrol Resveratrol Antioxidant Antioxidant Effects (ROS Scavenging) Resveratrol->Antioxidant Anti_inflammatory Anti-inflammatory Effects Resveratrol->Anti_inflammatory Curcumin Curcumin Curcumin->Antioxidant Curcumin->Anti_inflammatory Rasagiline Rasagiline Anti_apoptotic Anti-apoptotic Effects Rasagiline->Anti_apoptotic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

Caption: Primary mechanisms of alternative neuroprotective agents.

Experimental Protocols

The following are generalized protocols for the in vivo neurotoxin-induced models of Parkinson's disease, based on the methodologies reported in the cited literature.

MPTP-Induced Mouse Model of Parkinson's Disease

MPTP_Workflow Start Start: C57BL/6 Mice Treatment_Group Treatment Group: Administer Neuroprotective Agent (e.g., this compound) Start->Treatment_Group Control_Group Control Group: Administer Vehicle Start->Control_Group MPTP_Injection MPTP Injection (e.g., 20-30 mg/kg, i.p.) Treatment_Group->MPTP_Injection Control_Group->MPTP_Injection Behavioral_Testing Behavioral Testing (e.g., Rotarod, Pole Test) MPTP_Injection->Behavioral_Testing Sacrifice Sacrifice and Tissue Collection Behavioral_Testing->Sacrifice Analysis Biochemical & Histological Analysis: - TH Staining - α-synuclein Levels - Dopamine (HPLC) - Cytokine Levels Sacrifice->Analysis End End Analysis->End

References

The Evolutionary Blueprint of a Potent Biopesticide: A Comparative Genomics Guide to Azadiradione Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Azadiradione, a prominent tetranortriterpenoid limonoid found in the neem tree (Azadirachta indica), is a precursor to the potent biopesticide azadirachtin and possesses its own significant anti-insect and medicinal properties. The intricate and multi-step synthesis of this compound has long been a subject of intense scientific scrutiny. The advent of next-generation sequencing and comparative genomics has finally allowed researchers to unravel the evolutionary history and genetic underpinnings of this complex metabolic pathway. This guide provides a comprehensive comparison of the genomic data and experimental findings that illuminate the evolution of this compound biosynthesis.

The this compound Biosynthetic Pathway: A Conserved Core with Species-Specific Diversifications

The biosynthesis of this compound, like other limonoids, begins with the universal triterpene precursor, 2,3-oxidosqualene. This precursor is generated via the mevalonate (MVA) pathway in the cytosol.[1][2] The initial steps, leading to a protolimonoid scaffold, are remarkably conserved across different limonoid-producing plant families, such as Meliaceae (neem) and Rutaceae (citrus).[3][4][5]

The pathway can be broadly divided into the following stages:

  • Scaffold Formation: The linear 2,3-oxidosqualene is cyclized by an oxidosqualene cyclase (OSC) to form the initial triterpene scaffold, tirucalla-7,24-dien-3β-ol.[1][6][7] This step represents a critical branching point from sterol biosynthesis.

  • Oxidative Modifications: The tirucallane scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[1][3] These reactions lead to the formation of the protolimonoid, melianol.[3][5] Key enzymes such as AiCYP71BQ5, AiCYP72A721, and AiCYP88A108 have been identified in A. indica through co-expression analysis with the OSC.[1][7]

  • Carbon Scission and Furan Ring Formation: A signature feature of limonoid biosynthesis is the loss of four carbon atoms from the triterpene backbone and the subsequent formation of a characteristic furan ring.[4][6] This complex rearrangement transforms the C30 protolimonoid into a C26 tetranortriterpenoid, leading to intermediates like azadirone, which is then converted to this compound.[4][6]

The following diagram illustrates the currently understood biosynthetic pathway leading to this compound.

Azadiradione_Biosynthesis cluster_0 Upstream Pathway cluster_1 Limonoid Core Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Tirucalla-7,24-dien-3β-ol Tirucalla-7,24-dien-3β-ol 2,3-Oxidosqualene->Tirucalla-7,24-dien-3β-ol AiOSC1 Melianol Melianol Tirucalla-7,24-dien-3β-ol->Melianol CYPs (e.g., AiCYP71CD2, AiCYP71BQ5) Protolimonoid Intermediates Protolimonoid Intermediates Melianol->Protolimonoid Intermediates Multiple Steps (CYPs, etc.) Azadirone Azadirone Protolimonoid Intermediates->Azadirone C4-Scission & Furan Ring Formation This compound This compound Azadirone->this compound Oxidation

Caption: Simplified biosynthetic pathway of this compound.

Comparative Genomics: Unlocking the Evolutionary Puzzle

By comparing the genomes of A. indica with its close relative Melia azedarach (chinaberry) and the more distant Citrus sinensis (sweet orange), researchers have identified key evolutionary events that shaped the this compound pathway.[4][8][9][10] The sequencing of the A. indica genome has been a foundational step in this endeavor.[8][9][11]

The workflow for such a comparative analysis is outlined below.

Comparative_Genomics_Workflow cluster_species Input Genomes cluster_analysis Bioinformatic Analysis cluster_output Outputs & Validation A_indica Azadirachta indica (Limonoid Producer) Gene_Annotation Gene Annotation & Ortholog Identification A_indica->Gene_Annotation Coexpression Co-expression Network Analysis A_indica->Coexpression Transcriptome Data M_azedarach Melia azedarach (Limonoid Producer) M_azedarach->Gene_Annotation C_sinensis Citrus sinensis (Limonoid Producer) C_sinensis->Gene_Annotation Non_producer Non-Limonoid Producer Species Non_producer->Gene_Annotation Phylogenetics Phylogenetic Analysis Gene_Annotation->Phylogenetics Synteny Synteny & Gene Cluster Analysis Gene_Annotation->Synteny Candidate_Genes Candidate Biosynthetic Genes (OSCs, CYPs, etc.) Phylogenetics->Candidate_Genes Synteny->Candidate_Genes Coexpression->Candidate_Genes Validation Functional Validation (Heterologous Expression) Candidate_Genes->Validation

References

Unveiling the Pharmaceutical Potential of Azadiradione: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational analysis of the drug-like properties of Azadiradione, a prominent limonoid from the Neem tree (Azadirachta indica). We present a comparative evaluation against other well-studied neem limonoids, Gedunin and Nimbolide, supported by experimental data, to validate its potential as a therapeutic agent.

In Silico Drug-Likeness and ADMET Profile of this compound

Computational analysis of this compound reveals a promising profile for a potential oral drug candidate, largely adhering to established principles of drug-likeness such as Lipinski's Rule of Five. These rules are a cornerstone in early-stage drug discovery, predicting a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

A summary of the computationally predicted physicochemical properties of this compound and a comparison with Gedunin and Nimbolide are presented in Table 1. All three compounds exhibit favorable characteristics, with no violations of Lipinski's rule, suggesting good potential for oral bioavailability.[1][2]

Table 1: Comparison of In Silico Predicted Drug-Like Properties

PropertyThis compoundGeduninNimbolideLipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 450.57482.55[3]466.5< 500
LogP (Octanol-Water Partition Coefficient) 3.64.2[4]3.8≤ 5
Hydrogen Bond Donors 00[4]1≤ 5
Hydrogen Bond Acceptors 57[4]6≤ 10
Lipinski's Rule Violations 0[2]0[3]0[5]No more than 1
Bioavailability Score 0.55[2]-0.55-

Data for this compound and Nimbolide are compiled from various computational studies.[2]

Experimental Validation: In Vitro Cytotoxicity

To complement the in silico predictions, the cytotoxic effects of this compound and its counterparts have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Table 2 summarizes the experimental IC50 values for this compound, Gedunin, and Nimbolide, showcasing their potential as anticancer agents. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.

Table 2: Experimental IC50 Values in Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Reference
This compound HL-60 (Leukemia)>10[6]
A549 (Lung)>10[6]
AZ521 (Stomach)>10[6]
SK-BR-3 (Breast)>10[6]
CRL1579 (Melanoma)>10[6]
Gedunin NTERA-2 (Teratocarcinoma)6.55 (72h)[7]
HCT-116 (Colon)0.035[3]
CCRF-CEM (Leukemia)0.005[8]
Nimbolide Waldenstrom Macroglobulinemia0.20[5]
Leukemia1.12[5]
Colon Cancer1.25[5]
Bladder Cancer (EJ & 5637)~3[9]
Prostate Cancer (PC-3)5.83 (48h)[10]
Lung Cancer (A-549)7.59 (48h)[10]

Signaling Pathway Modulation

Understanding the molecular mechanism of a drug candidate is paramount. Computational and experimental studies suggest that this compound exerts its biological effects through the modulation of specific signaling pathways.

This compound and the ROS-ERK-CHOP-Death Receptor Pathway

Evidence suggests that this compound can sensitize cancer cells to apoptosis by inducing the expression of death receptors (DR4 and DR5) through a pathway involving Reactive Oxygen Species (ROS), Extracellular signal-Regulated Kinase (ERK), and the transcription factor C/EBP homologous protein (CHOP).[11][12] This mechanism highlights its potential in cancer therapy, particularly in overcoming resistance to apoptosis.

ROS_ERK_CHOP_Pathway This compound This compound ROS ROS This compound->ROS induces ERK ERK ROS->ERK activates CHOP CHOP ERK->CHOP upregulates DR4_DR5 Death Receptors (DR4/DR5) CHOP->DR4_DR5 induces expression Apoptosis Apoptosis DR4_DR5->Apoptosis triggers

Fig. 1: this compound-mediated apoptosis pathway.
Comparative Pathway: Nimbolide and the PI3K/Akt/mTOR Pathway

In contrast, Nimbolide, a potent anticancer agent, has been shown to modulate several key oncogenic signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition is a major target in cancer therapy.

PI3K_Akt_mTOR_Pathway Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes

Fig. 2: Nimbolide's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key experiments cited.

In Silico ADMET Prediction and Drug-Likeness Analysis
  • Objective: To computationally evaluate the pharmacokinetic properties and drug-likeness of the compounds.

  • Protocol:

    • The 2D structures of this compound, Gedunin, and Nimbolide are obtained from the PubChem database.

    • The structures are then imported into a computational software suite such as SwissADME or ADMETlab.[2]

    • Physicochemical properties including molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated.

    • Compliance with Lipinski's Rule of Five is assessed.[1]

    • ADMET parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are predicted using the software's built-in models.

    • A bioavailability score is calculated based on the overall physicochemical and pharmacokinetic properties.

Molecular Docking
  • Objective: To predict the binding affinity and interaction of a ligand (e.g., this compound) with a target protein.

  • Protocol:

    • Protein Preparation: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed. Polar hydrogens and charges are added using software like AutoDockTools.

    • Ligand Preparation: The 3D structure of the ligand is generated and optimized for its geometry and energy.

    • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

    • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.

    • Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy (highest affinity). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

In Vitro Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The computational and experimental data presented in this guide collectively underscore the potential of this compound as a promising drug-like molecule. Its favorable in silico ADMET profile, coupled with demonstrated in vitro cytotoxic activity, warrants further investigation. The elucidation of its mechanism of action through the ROS-ERK-CHOP-death receptor pathway provides a solid foundation for future preclinical and clinical studies. In comparison to other neem limonoids like Gedunin and Nimbolide, this compound presents a distinct yet equally compelling profile, highlighting the rich therapeutic potential of natural products in modern drug discovery.

References

Safety Operating Guide

Proper Disposal of Azadiradione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Azadiradione, a tetracyclic triterpenoid found in the neem tree (Azadirachta indica), is critical for ensuring laboratory safety and environmental protection.[1] Due to its classification as a hazardous substance, particularly its high toxicity to aquatic life, specific procedures must be followed to prevent contamination and adverse health effects.[2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Safety Data

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes key safety information derived from safety data sheets (SDS) of related compounds and mixtures.

Hazard ClassificationGHS CodeDescriptionPrecautionary Statement Codes
Skin Sensitization H317May cause an allergic skin reaction.[2]P261, P272, P280, P302+P352, P333+P313, P363
Aquatic Hazard (Acute) H400Very toxic to aquatic life.P273, P391
Aquatic Hazard (Chronic) H410Very toxic to aquatic life with long lasting effects.[2]P273, P391
Disposal P501: Dispose of contents/container in accordance with local/national regulation.[2][3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for handling solid this compound waste, contaminated labware, liquid solutions, and spills. Under no circumstances should this compound or its containers be disposed of via standard trash or down the drain.[2][4]

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent skin contact and inhalation of dust.

  • Gloves: Wear suitable chemical-resistant gloves.[5]

  • Eye Protection: Use safety goggles with side protection.[5]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If handling fine powders or creating dust, use appropriate respiratory protection. Avoid dust formation.[5]

Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste disposal.[6]

  • Solid Waste:

    • Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and non-sharp labware (e.g., pipette tips, contaminated gloves) in a designated, leak-proof container lined with a clear plastic bag.[7]

    • The container must be compatible with the chemical and clearly labeled.[8]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and the first rinse from cleaning glassware, in a sealable, chemical-resistant container (plastic is often preferred).[4][7][8]

    • Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizers.[6][9]

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[9]

  • Empty Containers:

    • Thoroughly empty the original this compound container.[8]

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected as hazardous waste and added to your liquid waste container.[8][10]

    • After rinsing, deface or remove the original label.[8] The rinsed and dried container can then be disposed of as regular lab glass or plastic waste.[10]

Labeling and Storage of Waste

Proper labeling and storage in a designated area are regulatory requirements.

  • Labeling: Affix a hazardous waste label to every waste container.[8] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound Waste".[8]

    • The specific hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").[6]

    • The approximate percentage of each component if it's a mixed waste.[8]

    • The date the waste was first added to the container.[8]

  • Storage:

    • Store all waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][6]

    • Ensure all container caps are tightly sealed except when adding waste.[7][8]

    • Use secondary containment bins for all liquid waste containers to prevent spills.[8]

Spill Management

In the event of a spill, act quickly to contain it.

  • Restrict Access: Cordon off the spill area to prevent others from entering.[11]

  • Ventilate: Increase ventilation in the area if it is safe to do so.[11]

  • Clean-up (Solid Spill):

    • Use dry clean-up methods to avoid generating dust.[11]

    • Gently sweep or vacuum the material.[11]

    • Collect the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.[11]

  • Clean-up (Liquid Spill):

    • Soak up the spill with an inert absorbent material (e.g., vermiculite, sand).[12]

    • Collect the absorbent material into a suitable, sealed container for hazardous waste disposal.[12]

Final Disposal
  • Once a waste container is full (or within institutional time limits, often 150-180 days), arrange for pickup.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a hazardous waste pickup.[4][8]

  • Do not attempt to dispose of the waste through a third-party contractor without institutional approval.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

AzadiradioneDisposal cluster_start cluster_type cluster_solid cluster_liquid cluster_container cluster_end start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid Collect in Labeled, Sealed Container with Secondary Containment liquid_waste->collect_liquid collect_liquid->store_saa triple_rinse Triple Rinse (Collect 1st Rinse as Liquid Waste) empty_container->triple_rinse triple_rinse->collect_liquid deface_label Deface Label & Dispose as Non-Hazardous triple_rinse->deface_label request_pickup Request Pickup from EHS store_saa->request_pickup

References

Personal protective equipment for handling Azadiradione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for handling Azadiradione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), operational plans, and disposal methods.

Hazard Identification and Summary

This compound is a limonoid isolated from the neem tree, Azadirachta indica.[4][5][6][7] While it has shown promising biological activities, including anti-inflammatory and antioxidant effects, it must be handled with care in a laboratory environment.[4][8] Based on data for the related compound Azadirachtin, the primary hazards are skin sensitization and high toxicity to aquatic life.[1][2][3]

Summary of Potential Hazards:

Hazard Class Description Precautionary Statements
Skin Sensitization May cause an allergic skin reaction upon contact.[1][2][3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1][2][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2] P273: Avoid release to the environment. P391: Collect spillage.[1][2][3]

| Toxicological Data | The specific toxicological properties of this compound have not been thoroughly investigated.[9] | Handle with caution as a potentially hazardous substance. |

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to preventing exposure. Equipment should be selected based on the specific tasks being performed (e.g., weighing solid compound vs. working with solutions).

Required PPE for Handling this compound:

Body Part Required Equipment Specifications and Best Practices
Hands Nitrile or Neoprene Gloves Use powder-free gloves.[10] Latex gloves are not recommended.[11] Change gloves every 30-60 minutes or immediately if contamination is suspected.[10] Ensure cuffs are tucked under the sleeves of the lab coat.[11]
Body Laboratory Coat / Gown A clean, buttoned lab coat is mandatory. For tasks with a higher risk of splashes, a liquid-impermeable or chemical-resistant gown should be used.[11]
Eyes Safety Glasses with Side Shields Required for all operations. For splash hazards, switch to tightly fitting chemical safety goggles.[2][12]
Face Face Shield A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashes or aerosol generation.[12]
Respiratory N95 Respirator or higher Use a respirator when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[10] All respirator use requires prior fit-testing and training.[10]

| Feet | Closed-toe Shoes | Leather or chemical-resistant shoes are required.[13] Do not wear canvas shoes. Pant legs should be worn outside of boots or shoe covers.[11][13] |

Safe Handling and Operational Workflow

A structured workflow minimizes risk from receipt to disposal. All handling of this compound, especially the solid powder, should occur within a designated area, preferably inside a certified chemical fume hood or other ventilated enclosure to minimize exposure.[14]

G prep Preparation - Verify fume hood function - Don PPE - Prepare spill kit handle Handling - Weigh powder in hood - Prepare solutions in hood - Label all containers prep->handle cleanup Decontamination & Cleanup - Wipe surfaces with 70% EtOH - Collect all waste - Remove PPE correctly handle->cleanup emergency Emergency Response - Spill / Exposure - Follow specific protocols handle->emergency dispose Waste Disposal - Segregate waste streams - Place in sealed, labeled containers - Follow institutional guidelines cleanup->dispose

Caption: Standard operational workflow for safely handling this compound.

Procedural Guidance

A. Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, and dark place, such as a freezer at or below -15°C, as recommended for many limonoids.[5][7]

  • Ensure the storage location is clearly labeled and separate from incompatible materials.

B. Handling and Experimental Use:

  • Preparation: Before handling, ensure a chemical spill kit is accessible. Prepare all necessary equipment and reagents to minimize movement in and out of the handling area.

  • Weighing: Always weigh solid this compound inside a chemical fume hood or a balance enclosure with proper ventilation. Avoid raising dust.[2][9]

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the weighed powder slowly to avoid splashing.

  • Transport: When moving solutions, use sealed, secondary containers that are clearly labeled.[14]

C. Emergency Protocols:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

  • Spill: Evacuate the immediate area. For small spills of powder, gently cover with an inert absorbent material (e.g., sand, vermiculite) and sweep up carefully to avoid creating dust.[9][15] For liquid spills, absorb with a chemical absorbent pad. All spill cleanup materials must be disposed of as hazardous waste.[3][15]

Disposal Plan

Improper disposal can cause significant environmental harm due to the compound's high aquatic toxicity.[1][2]

Waste Segregation and Disposal Logic:

G substance This compound-Contaminated Material (Gloves, Pipettes, Vials, Absorbents) solid_waste Solid Hazardous Waste substance->solid_waste Gloves, tubes, absorbent pads liquid_waste Liquid Hazardous Waste (Aqueous / Organic) substance->liquid_waste Solutions, contaminated rinsate sharps_waste Sharps Waste substance->sharps_waste Needles, contaminated glass container_solid Sealed & Labeled Solid Waste Container solid_waste->container_solid container_liquid Sealed & Labeled Liquid Waste Container liquid_waste->container_liquid container_sharps Puncture-Resistant Sharps Container sharps_waste->container_sharps disposal_service Institutional EHS Pickup container_solid->disposal_service container_liquid->disposal_service container_sharps->disposal_service

Caption: Logical flow for the segregation and disposal of this compound waste.

Disposal Steps:

  • Do Not Pour Down the Drain: Due to aquatic toxicity, no amount of this compound or its solutions should enter the sewer system.[2][16]

  • Solid Waste: All contaminated solid materials (gloves, pipette tips, absorbent pads, empty vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azadiradione
Reactant of Route 2
Azadiradione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.